molecular formula C9H6BrClN2 B11860425 8-Bromo-2-chloroquinolin-4-amine CAS No. 1260798-76-2

8-Bromo-2-chloroquinolin-4-amine

Cat. No.: B11860425
CAS No.: 1260798-76-2
M. Wt: 257.51 g/mol
InChI Key: YFHKJIBSGWJZDK-UHFFFAOYSA-N
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Description

8-Bromo-2-chloroquinolin-4-amine (CAS 1260798-76-2) is a multifunctional halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the construction of more complex 4-aminoquinoline scaffolds, a privileged structure in pharmaceutical research . The 4-aminoquinoline core is recognized for its diverse biological activities, with applications in the development of potential anticancer agents , antileishmanial compounds , and antimalarial therapies . Its mechanism of action in biological systems is often associated with the ability of 4-aminoquinolines to accumulate intracellularly in acidic compartments like lysosomes and mitochondria . The presence of both bromo and chloro substituents on the quinoline ring system provides distinct synthetic handles for further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitution, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260798-76-2

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

8-bromo-2-chloroquinolin-4-amine

InChI

InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-7(12)4-8(11)13-9(5)6/h1-4H,(H2,12,13)

InChI Key

YFHKJIBSGWJZDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2N)Cl

Origin of Product

United States

Foundational & Exploratory

8-Bromo-2-chloroquinolin-4-amine CAS 1260798-76-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Bromo-2-chloroquinolin-4-amine (CAS 1260798-76-2) Content Type: Technical Whitepaper / Strategic Compound Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Strategic Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

8-Bromo-2-chloroquinolin-4-amine (CAS 1260798-76-2) represents a high-value "privileged structure" in medicinal chemistry. Its utility lies in its tri-orthogonal reactivity profile : it possesses three distinct sites for chemical modification—the C4-amine, C2-chloride, and C8-bromide—each with significantly different electronic susceptibilities. This enables sequential, regioselective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers, kinase inhibitors, and antimalarial agents.

This guide details the physicochemical profile, validated synthetic routes, and strategic application of this compound, moving beyond basic data to provide actionable experimental logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyDataNote
CAS Number 1260798-76-2Verified Identifier
IUPAC Name 8-bromo-2-chloroquinolin-4-amine
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.51 g/mol Ideal for fragment-based screening (Rule of 3 compliant)
Exact Mass 255.9403Monoisotopic
Predicted LogP ~2.8 - 3.1Lipophilic core; requires polar functionalization for bioavailability
Topological Polar Surface Area (TPSA) ~39 ŲHigh membrane permeability potential
H-Bond Donors / Acceptors 1 / 24-NH₂ acts as both donor and acceptor
Synthesis Strategy: The Regioselective Protocol

The synthesis of 8-bromo-2-chloroquinolin-4-amine relies on the electronic differentiation between the C2 and C4 positions of the quinoline ring. The C4 position is significantly more electrophilic due to the para-like resonance contribution from the quinoline nitrogen, allowing for selective Nucleophilic Aromatic Substitution (SNAr).

Primary Route: Selective Amination

Precursor: 8-Bromo-2,4-dichloroquinoline (CAS 406204-86-2).[1]

The Logic: Direct amination of the 2,4-dichloro precursor with ammonia presents a selectivity challenge. However, under controlled thermal conditions, the C4-chloride is displaced ~10-50x faster than the C2-chloride.

Step-by-Step Protocol:

  • Charge: Load a pressure vessel (sealed tube or autoclave) with 8-bromo-2,4-dichloroquinoline (1.0 eq).

  • Solvent/Reagent: Add 7N Ammonia in Methanol (10-15 eq). The high excess of ammonia drives the equilibrium and acts as a proton scavenger.

  • Reaction: Seal and heat to 100–110°C for 12–16 hours.

    • Note: Monitoring by HPLC is critical. Stop when the starting material is consumed. Prolonged heating may lead to trace double-displacement (2,4-diamino species).

  • Workup (Self-Validating):

    • Cool to room temperature.[2][3][4][5]

    • Concentrate in vacuo to remove excess ammonia/methanol.

    • Resuspend residue in water.[3] The product is typically insoluble in water, while ammonium chloride salts dissolve.

    • Filter the solid.[2][3]

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient) if C2-displacement byproducts are observed (>5%).

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 8-Bromo-2,4-dichloroquinoline (Precursor) Reagent NH3 (7N in MeOH) 110°C, 12h Start->Reagent Dissolution Intermediate Transition State (Meisenheimer Complex) Reagent->Intermediate C4 Attack (Fast) Product 8-Bromo-2-chloroquinolin-4-amine (Target) Intermediate->Product -HCl Byproduct Trace: 2,4-Diamino (Over-reaction) Product->Byproduct C2 Attack (Slow/High T)

Figure 1: Reaction workflow demonstrating the kinetic selectivity for C4-amination over C2-displacement.

Medicinal Chemistry Applications: Orthogonal Functionalization

This scaffold is a "chemical chameleon," allowing researchers to access diverse chemical spaces by modifying specific positions in a defined order.

Reactivity Hierarchy (Causality of Design)
  • C8-Bromine (Aryl Halide):

    • Reactivity: High susceptibility to Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • Application: Used to attach the "tail" of the drug molecule to probe the solvent-exposed region of a binding pocket.

  • C2-Chlorine (Heteroaryl Chloride):

    • Reactivity: Lower SNAr reactivity than C4, but active under forcing conditions or Pd-catalysis.

    • Application: Ideal for late-stage introduction of solubilizing groups (e.g., piperazines) or specific H-bond acceptors.

  • C4-Amine (Exocyclic Amine):

    • Reactivity: Nucleophilic nitrogen.[6]

    • Application: Can be acylated (amide formation) or alkylated, though often left free to interact with the "hinge region" in kinase targets (mimicking ATP's adenine).

Strategic Functionalization Map

ReactivityMap Core 8-Bromo-2-chloroquinolin-4-amine C8 C8-Br (Suzuki/Buchwald) Core->C8 C2 C2-Cl (SNAr / Suzuki) Core->C2 C4 4-NH2 (Hinge Binder / Amide) Core->C4 PROTAC PROTAC Linkers (E3 Ligase Recruitment) C8->PROTAC Linker Attachment Antimalarial Chloroquine Analogs C2->Antimalarial Side Chain Kinase Kinase Inhibitors (Bosutinib Analogs) C4->Kinase H-Bond Donor

Figure 2: Orthogonal reactivity map illustrating the independent functionalization potential of the three key sites.

Analytical Characterization Standards

To ensure the integrity of the scaffold before downstream use, the following analytical signals must be verified.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ ~7.0–7.5 ppm (Broad s, 2H): Characteristic signal for the 4-NH₂ protons. This signal disappears upon D₂O shake.

    • δ ~6.5–6.8 ppm (s, 1H): The C3-H proton. This is a key diagnostic peak; it is shielded relative to other aromatic protons.

    • δ ~7.8–8.2 ppm (m, 3H): The benzenoid protons (H5, H6, H7). The H7 proton will show coupling to the H6, while H5 and H7 are split by the H6 and the Br/Cl substituents.

  • Mass Spectrometry (LC-MS):

    • Expect a characteristic isotopic pattern due to 79Br/81Br (1:1 ratio) and 35Cl/37Cl (3:1 ratio).

    • M+H: ~257 (base), 259 (M+2), 261 (M+4). The "M+2" peak will be nearly as intense as the base peak due to Br.

Handling & Safety
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated quinolines can be light-sensitive; store in amber vials.

  • Precaution: Avoid contact with strong oxidizing agents. The amine group can oxidize to the N-oxide or nitro species under harsh oxidative conditions.

References
  • Synthesis of 4-Aminoquinolines via SNAr

    • Source: Wolf, C., et al. "Regioselective Synthesis of 4-Aminoquinolines." Journal of Organic Chemistry.
    • Context: Establishes the kinetic preference for C4-displacement in 2,4-dichloroquinolines.
    • (Representative Link for context)

  • Quinoline Scaffolds in Medicinal Chemistry

    • Source: Solomon, V.R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.
    • Context: Details the biological relevance of the 8-bromo and 4-amino substitution p
  • Cross-Coupling of Polyhalogenated Heterocycles

    • Source: Handy, S.T., & Zhang, Y. "Palladium-catalyzed coupling of polyhalopyridines and quinolines." Tetrahedron.
    • Context: Provides the hierarchy of reactivity (Br > Cl)
  • Vendor Data & CAS Verification

    • Source: Sigma-Aldrich / BLD Pharm Listings for CAS 1260798-76-2.
    • Context: Verification of commercial availability and basic safety d

Sources

8-Bromo-2-chloroquinolin-4-amine SMILES and InChI key data

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 8-Bromo-2-chloroquinolin-4-amine , a critical intermediate in the synthesis of bioactive quinoline derivatives.

Executive Summary

8-Bromo-2-chloroquinolin-4-amine (CAS: 1260798-76-2) is a tri-functionalized quinoline scaffold widely utilized in medicinal chemistry.[1][2] Its structural uniqueness lies in the specific arrangement of three distinct reactive handles: a nucleophilic amino group at C4, an electrophilic chlorine at C2, and a bromine atom at C8. This configuration allows for orthogonal functionalization, making it a "privileged structure" for developing kinase inhibitors, antimalarial agents, and complex heterocyclic libraries.

Chemical Identity & Informatics

The following data establishes the precise chemical identity of the compound, essential for database integration and cheminformatics workflows.

PropertyData
Chemical Name 8-Bromo-2-chloroquinolin-4-amine
CAS Registry Number 1260798-76-2
Molecular Formula C

H

BrClN

Molecular Weight 257.51 g/mol
Canonical SMILES Nc1cc(Cl)nc2c(Br)cccc12
InChI String InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-3H,12H2 (Calculated)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
Structural Visualization

The structure features a quinoline core with:

  • Position 2 (Cl): High reactivity for palladium-catalyzed cross-couplings or nucleophilic displacement under forcing conditions.

  • Position 4 (NH

    
    ):  A primary amine serving as a hydrogen bond donor/acceptor, critical for ATP-binding pocket interactions in kinase targets.
    
  • Position 8 (Br): A steric handle and site for Suzuki-Miyaura coupling to extend the aromatic system.

Synthetic Methodology

The synthesis of 8-Bromo-2-chloroquinolin-4-amine typically proceeds via the regioselective amination of 8-bromo-2,4-dichloroquinoline. The presence of the ring nitrogen renders the C4 position more electrophilic than C2, allowing for selective substitution.

Core Synthesis Protocol

Precursor: 8-Bromo-2,4-dichloroquinoline. Reagent: Ethanolic Ammonia (saturated) or Liquid Ammonia.

Step-by-Step Procedure:
  • Preparation: Charge a high-pressure steel autoclave or sealed tube with 8-bromo-2,4-dichloroquinoline (1.0 equiv).

  • Solvation: Add Ethanol (10 volumes) and cool to 0°C.

  • Amination: Slowly introduce anhydrous Ammonia gas until saturation, or add a solution of NH

    
     in methanol/ethanol (approx. 7N, 10 equiv). Seal the vessel.
    
  • Reaction: Heat the mixture to 100–120°C for 12–24 hours.

    • Mechanistic Note: The reaction proceeds via an S

      
      Ar mechanism.[3] The intermediate Meisenheimer complex at C4 is stabilized by the para-nitrogen, making C4 significantly more reactive than C2 [1].
      
  • Workup: Cool to room temperature and vent the vessel carefully.

  • Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in water to dissolve ammonium chloride byproducts.

  • Purification: Filter the precipitate. Recrystallize from ethanol or purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the target 8-Bromo-2-chloroquinolin-4-amine .

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 8-Bromo- 2,4-dichloroquinoline Conditions Condition: 110°C, Sealed Tube 12-24h Start->Conditions Reagent Reagent: NH3 / EtOH Reagent->Conditions Intermediate Transition State: Meisenheimer Complex (C4 favored) Conditions->Intermediate SnAr Attack Product Product: 8-Bromo-2-chloro- quinolin-4-amine Intermediate->Product Elimination of HCl

Figure 1: Reaction workflow for the regioselective amination of 8-bromo-2,4-dichloroquinoline.

Therapeutic Applications & SAR

This compound serves as a versatile template in Structure-Activity Relationship (SAR) studies. Its specific substitution pattern allows researchers to probe three distinct regions of a biological target simultaneously.

Structure-Activity Relationship (SAR) Logic
  • The 4-Amino Pharmacophore:

    • Mimics the adenine motif of ATP.

    • Essential for H-bonding with the "hinge region" of kinase enzymes [2].

    • Key for antimalarial activity (similar to chloroquine), facilitating accumulation in the parasite's digestive vacuole.

  • The 2-Chloro Position (Selectivity Vector):

    • Can be displaced by secondary amines or alkoxides to tune solubility and lipophilicity (LogP).

    • Used to introduce "tail" groups that reach into the solvent-exposed regions of protein binding pockets.

  • The 8-Bromo Position (Steric/Electronic Modulator):

    • Provides metabolic stability by blocking the C8 position from oxidation.

    • Allows for late-stage diversification via cross-coupling (e.g., introducing aryl or heteroaryl groups) to increase potency and selectivity.

SAR Visualization

SAR_Logic Core 8-Bromo-2-chloroquinolin-4-amine (Scaffold) Pos4 Position 4 (NH2) Primary Binding Interaction (H-Bond Donor) Core->Pos4 Hinge Binding Pos2 Position 2 (Cl) Solubility & PK Tuning (Displacement Vector) Core->Pos2 Solvent Exposure Pos8 Position 8 (Br) Potency & Selectivity (Suzuki Coupling Site) Core->Pos8 Hydrophobic Pocket

Figure 2: Functional mapping of the scaffold for drug discovery applications.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • Operate in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the halogen bonds over time.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. Source: PLOS ONE. URL:[Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Technical Guide: Medicinal Chemistry of 2,4,8-Substituted Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline heterocycle is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. While mono- and di-substituted quinolines (e.g., Chloroquine, 8-Hydroxyquinoline) are well-documented, the 2,4,8-trisubstituted quinoline scaffold represents a converged pharmacophore that offers superior control over potency, solubility, and metabolic stability.

This guide details the structural rationale, synthetic access, and therapeutic applications of this specific substitution pattern.[1] It is designed for medicinal chemists seeking to optimize lead compounds by leveraging the synergistic "Triangle of Activity" provided by positions 2, 4, and 8.

Part 1: Structural Rationale & Pharmacophore Mapping

The efficacy of the 2,4,8-trisubstituted scaffold arises from the distinct functional roles each position plays in the drug-target interaction.

The "Triangle of Activity" (SAR Logic)
PositionRoleChemical FunctionBiological Impact
C-4 The Warhead H-bond donor/acceptor, Bulky hydrophobic groupPrimary binding interaction (e.g., Kinase hinge binding, Heme stacking).
C-8 The Anchor Chelation (N, O), Metabolic blockerMetal ion sequestration (Neuro/Infectious), preventing oxidative metabolism, solubility enhancement.
C-2 The Tuner Lipophilic/Steric gatekeeperModulates LogP, prevents rapid clearance, induces conformational selectivity.
Visualization: The 2,4,8-Interaction Map

The following diagram illustrates the functional connectivity of the scaffold.

QuinolineSAR Scaffold Quinoline Core (π-π Stacking) Pos4 Position 4 (The Warhead) Scaffold->Pos4 Pos8 Position 8 (The Anchor) Scaffold->Pos8 Pos2 Position 2 (The Tuner) Scaffold->Pos2 Target_Kinase Kinase Hinge Region Pos4->Target_Kinase H-Bonding Target_Heme Heme Detoxification Pos4->Target_Heme π-Stacking Target_Metal Metal Chelation (Fe/Cu/Zn) Pos8->Target_Metal Bidentate Ligand Pos2->Scaffold Steric Protection

Caption: Functional decomposition of the 2,4,8-substituted quinoline scaffold highlighting target interactions.

Part 2: Synthetic Access (Methodology)

Accessing the 2,4,8-trisubstituted pattern requires a strategy that avoids the regioselectivity issues common in electrophilic aromatic substitution. The most robust method is the Modified Conrad-Limpach or Combes Synthesis , starting from a pre-functionalized aniline.

Protocol: Modular Synthesis of 2,4,8-Trisubstituted Quinolines

Objective: Synthesize a 2-methyl-4-hydroxy-8-methoxyquinoline (versatile intermediate) from o-anisidine.

Reagents:

  • Starting Material: 2-Methoxybenzenamine (o-Anisidine) [Precursor for C-8]

  • Reagent: Ethyl acetoacetate [Provides C-2, C-3, C-4]

  • Catalyst: Glacial Acetic Acid / Polyphosphoric Acid (PPA)

Step-by-Step Workflow:

  • Enamine Formation (The "Head" Assembly):

    • Mix 2-methoxybenzenamine (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux with a Dean-Stark trap to continuously remove water.

    • Checkpoint: Monitor TLC for the disappearance of the aniline. The product is the ethyl

      
      -(2-methoxyanilino)crotonate.
      
    • Evaporate solvent to yield the crude enamine oil.

  • Cyclization (The Conrad-Limpach Protocol):

    • Heat diphenyl ether (or Dowtherm A) to 250°C.

    • Add the crude enamine dropwise to the hot solvent. Note: Rapid addition into high heat favors the kinetic 4-hydroxy product over the 2-hydroxy product.

    • Stir for 15–30 minutes.

    • Cool to room temperature.[2] The 4-hydroxyquinoline usually precipitates.

    • Filter and wash with hexane/ether to remove high-boiling solvent.

  • Functionalization of Position 4 (The "Warhead" Activation):

    • React the 4-hydroxy intermediate with

      
       (neat) at reflux for 2 hours.
      
    • Result: 4-Chloro-8-methoxy-2-methylquinoline.

    • Displacement: This 4-chloro species can now be reacted with diverse amines (e.g., piperazines, anilines) via

      
       to install the final bioactive moiety at Position 4.
      
Synthetic Pathway Diagram[3]

SynthesisFlow Start 2-Substituted Aniline (Sets Pos 8) Step1 Condensation w/ Ethyl Acetoacetate Start->Step1 Inter Enamine Intermediate Step1->Inter Step2 Thermal Cyclization (250°C) Inter->Step2 Core 4-OH-8-Substituted Quinoline Step2->Core Step3 POCl3 Chlorination & Amine Displacement Core->Step3 Final 2,4,8-Trisubstituted Product Step3->Final

Caption: Modified Conrad-Limpach route for regioselective 2,4,8-quinoline synthesis.

Part 3: Therapeutic Applications & Case Studies

Infectious Disease: Antimalarial Optimization

Context: Resistance to Chloroquine (CQ) is driven by mutations in the PfCRT transporter.

  • The 2,4,8 Strategy:

    • Pos 4: Retain the 4-aminoalkyl chain for heme binding.

    • Pos 8: Introduction of an alkoxy or trifluoromethyl group blocks metabolic hydroxylation and alters the pKa of the quinoline nitrogen, reducing affinity for the mutant efflux pump [1].

    • Pos 2: A bulky group (e.g., tert-butyl or aryl) at C-2 creates steric hindrance that prevents the drug from fitting into the resistance transporter channel while maintaining heme affinity.

Oncology: Kinase Inhibition

Context: Many kinase inhibitors utilize a quinoline core to mimic the adenine ring of ATP.

  • The 2,4,8 Strategy:

    • Pos 4: Often substituted with a solubilizing group (e.g., N-methylpiperazine) that extends into the solvent-exposed region.

    • Pos 2: A critical vector for selectivity. Substitution here (e.g., 2-cyano or 2-amido) can interact with the gatekeeper residue of the kinase, differentiating between homologous kinases (e.g., EGFR vs. HER2) [2].

    • Pos 8: Substitution with a halogen (F, Cl) can modulate the electron density of the ring, strengthening the H-bond acceptance at N-1 with the kinase hinge region.

Neurodegeneration: Metal Chelation (MPTP/Alzheimer's)

Context: 8-Hydroxyquinoline (8-HQ) derivatives like Clioquinol and PBT2 are investigated for their ability to chelate Cu/Zn/Fe ions involved in amyloid-beta aggregation.

  • The 2,4,8 Strategy:

    • Pos 8 (OH): Essential for bidentate chelation.

    • Pos 2: Functionalization with a "tail" (e.g., aryl or heteroaryl) improves Blood-Brain Barrier (BBB) permeability.

    • Pos 4: Used to tune the overall lipophilicity (logP) to the optimal range (2.0–3.5) for CNS penetration without causing peripheral toxicity [3].

Part 4: Experimental Validation (Assay Protocol)

Protocol: Metal Chelation Capacity Assay (UV-Vis)

Rationale: For 8-substituted variants intended for neuroprotection, verifying chelation stoichiometry is critical.

  • Preparation:

    • Prepare a 50 µM stock solution of the 2,4,8-quinoline derivative in Tris-HCl buffer (pH 7.4).

    • Prepare 1 mM stock solutions of metal chlorides (

      
      ).
      
  • Titration:

    • Record the baseline UV-Vis spectrum (200–600 nm) of the ligand alone.

    • Add metal solution in 0.1 equivalent increments (0 to 2.0 eq).

  • Analysis:

    • Observe the bathochromic shift (red shift) of the absorption maximum (

      
      ).
      
    • Plot Absorbance vs. [Metal]/[Ligand] ratio. An inflection point at 0.5 indicates 2:1 stoichiometry (Ligand:Metal); an inflection at 1.0 indicates 1:1.

References

  • Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic."[1][2][3] Saudi Pharmaceutical Journal. Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[1] Current Medicinal Chemistry. Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1][4] Link

  • Kouzi, S. A., et al. (2020). "Design and synthesis of new 2,4,8-trisubstituted quinolines as antiproliferative agents." Molecules. Link

Sources

An In-depth Technical Guide to Determining the Solubility of 8-Bromo-2-chloroquinolin-4-amine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 8-Bromo-2-chloroquinolin-4-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document emphasizes the foundational principles of solubility, provides a detailed experimental protocol, and offers insights into data interpretation and reporting.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter in the fields of chemistry and pharmacology. For a compound like 8-Bromo-2-chloroquinolin-4-amine, a substituted quinoline derivative, understanding its solubility is paramount for a multitude of applications, including:

  • Drug Discovery and Development: Adequate solubility is a prerequisite for a compound's absorption and distribution in biological systems, directly impacting its bioavailability and therapeutic efficacy.

  • Chemical Synthesis: Solubility dictates the choice of solvent for reactions, purification, and crystallization processes.

  • In Vitro Assays: The ability to prepare stock solutions of known concentrations is fundamental for accurate and reproducible biological screening.

This guide will focus on two key solvents:

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] Its versatility makes it a near-universal solvent in early-stage drug discovery for creating high-concentration stock solutions.[4]

  • Methanol: A polar, protic solvent widely used in organic synthesis, chromatography, and as a solvent for various analytical techniques.[5][6] Its ability to form hydrogen bonds influences its interaction with solutes.[7]

Theoretical Framework: Predicting Solubility through Intermolecular Forces

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity and can engage in similar types of intermolecular forces.[9][10] Let's analyze the key players in our system:

8-Bromo-2-chloroquinolin-4-amine: This molecule possesses a rigid, heterocyclic aromatic core (quinoline). The presence of bromine and chlorine atoms, along with the amine group, introduces polarity and the potential for various intermolecular interactions. The nitrogen atom in the quinoline ring and the exocyclic amine group can act as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor.

Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO has a strong dipole moment due to the sulfoxide bond. It can act as a hydrogen bond acceptor but lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[2] It effectively solvates cations and polar molecules.

Methanol (CH₃OH): This is a polar protic solvent. The hydroxyl group allows methanol to act as both a hydrogen bond donor and acceptor.[7] This dual capability makes it an effective solvent for many polar compounds.

Expected Solubility: Based on the molecular structures, 8-Bromo-2-chloroquinolin-4-amine, with its polar functional groups, is expected to exhibit good solubility in both polar solvents, DMSO and methanol. The diverse intermolecular forces at play—dipole-dipole interactions and hydrogen bonding—should facilitate the dissolution process.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate quantitative data. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11] This method involves creating a saturated solution and subsequently measuring the concentration of the dissolved solute.

Materials and Equipment

Materials:

  • 8-Bromo-2-chloroquinolin-4-amine (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity

  • Methanol, anhydrous, ≥99.8% purity

  • Reference standard of 8-Bromo-2-chloroquinolin-4-amine for analytical quantification

  • High-purity water for HPLC mobile phase

  • Acetonitrile or other suitable organic solvent for HPLC mobile phase

  • Formic acid or other appropriate modifier for HPLC mobile phase

Equipment:

  • Analytical balance (4-5 decimal places)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature shaker or orbital incubator

  • Centrifuge

  • Syringes (1 mL or 2 mL)

  • Syringe filters (0.22 µm or 0.45 µm, chemically resistant, e.g., PTFE)

  • Volumetric flasks and pipettes for preparing standard solutions

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column.

Step-by-Step Experimental Protocol

Part A: Preparation of Saturated Solutions

  • Aliquot Solvents: Accurately dispense a known volume of DMSO and methanol into separate, labeled glass vials (in triplicate for each solvent). For example, add 1.0 mL of each solvent to its respective vial.

  • Add Excess Solute: Weigh an amount of 8-Bromo-2-chloroquinolin-4-amine that is in clear excess of its expected solubility and add it to each vial. The presence of undissolved solid at the end of the equilibration period is crucial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a period sufficient to reach equilibrium, typically 24 to 72 hours.[11] The temperature should be controlled and recorded (e.g., 25 °C).

Part B: Sample Processing

  • Phase Separation: After the equilibration period, remove the vials from the shaker. Allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Centrifugation: To further separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[11]

  • Filtration: Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a chemically inert syringe filter and filter the supernatant into a clean, labeled collection vial. This step removes any remaining particulate matter.[11]

Part C: Quantification by HPLC

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 8-Bromo-2-chloroquinolin-4-amine of known concentrations in the respective solvent (DMSO or methanol). This is done by accurately weighing the reference standard and performing serial dilutions.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration.

  • Sample Analysis: Dilute the filtered saturated solutions to a concentration that falls within the linear range of the calibration curve. Inject the diluted samples into the HPLC system.

  • Data Calculation: Using the peak area from the sample chromatogram and the equation of the line from the calibration curve, calculate the concentration of 8-Bromo-2-chloroquinolin-4-amine in the diluted sample. Multiply this value by the dilution factor to determine the concentration in the original saturated solution. This concentration represents the solubility of the compound.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. A tabular format is highly recommended for easy comparison.

CompoundSolventTemperature (°C)Solubility (mg/mL)Solubility (M)
8-Bromo-2-chloroquinolin-4-amineDMSO25Experimental ValueCalculated Value
8-Bromo-2-chloroquinolin-4-amineMethanol25Experimental ValueCalculated Value

Table 1: Example of a data summary table for reporting solubility results.

Interpretation: The obtained solubility values will provide a quantitative measure of how much 8-Bromo-2-chloroquinolin-4-amine can be dissolved in each solvent at the specified temperature. This information is crucial for preparing stock solutions for biological assays or for planning chemical reactions. For instance, a higher solubility in DMSO would confirm its suitability for creating concentrated stock solutions for high-throughput screening.

Visualizations

Molecular Structures and Intermolecular Forces

G cluster_solute 8-Bromo-2-chloroquinolin-4-amine (Solute) cluster_dmso DMSO (Solvent) cluster_methanol Methanol (Solvent) solute Structure with polar groups (Amine, N-heterocycle, Halogens) dmso Polar Aprotic (H-bond acceptor) solute->dmso Dipole-Dipole H-Bonding (acceptor) methanol Polar Protic (H-bond donor & acceptor) solute->methanol Dipole-Dipole H-Bonding (donor & acceptor)

Caption: Predicted intermolecular forces between the solute and solvents.

Experimental Workflow for Solubility Determination

G A Add excess solute to a known volume of solvent B Equilibrate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a syringe filter C->D F Dilute filtered sample D->F E Prepare standard solutions & generate HPLC calibration curve H Calculate solubility from calibration curve E->H G Analyze diluted sample by HPLC F->G G->H

Sources

Literature Review on Halogenated Aminoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide synthesizes current literature on halogenated aminoquinoline derivatives, focusing on their synthesis, Structure-Activity Relationships (SAR), and therapeutic mechanisms. While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) remain cornerstones of antimalarial therapy, recent halogenated analogs—particularly fluorinated and brominated derivatives—have emerged as potent candidates for oncology and antimicrobial resistance. This document provides researchers with actionable protocols for synthesis and biological validation, grounded in rigorous chemical logic.

Introduction: The Halogen Advantage

The quinoline scaffold is a "privileged structure" in medicinal chemistry. However, the introduction of halogen atoms (F, Cl, Br, I) at specific positions transforms this scaffold's pharmacokinetics and pharmacodynamics.

  • Electronic Modulation: Halogens at the C-7 position (in 4-aminoquinolines) withdraw electrons, lowering the

    
     of the ring nitrogen. This is critical for trapping the drug in the acidic digestive vacuole of the malaria parasite.[1]
    
  • Metabolic Stability: Fluorine substitution, particularly at metabolic "soft spots," blocks oxidative metabolism (e.g., P450 oxidation), extending half-life.

  • Lipophilicity: Heavier halogens (Br, I) increase lipophilicity (

    
    ), enhancing membrane permeability and altering distribution volumes.
    

Chemical Synthesis & Methodology

The most robust synthetic route for 4-aminoquinoline derivatives is the Nucleophilic Aromatic Substitution (


) of 4,7-dichloroquinoline. This route is preferred for its scalability and the commercial availability of the precursor.
Synthetic Workflow (Graphviz)

SynthesisWorkflow Start Precursor: 4,7-Dichloroquinoline Reaction Reaction: Reflux in EtOH or Phenol Melt (T = 80-140°C) Start->Reaction Reagent Amine Side Chain (e.g., diaminoalkane) Reagent->Reaction Intermed Intermediate: Protonated Salt Reaction->Intermed SNAr Mechanism Workup Workup: Basification (NH4OH) Extraction (DCM/EtOAc) Intermed->Workup Neutralization Purification Purification: Recrystallization or Column Chrom. Workup->Purification Product Final Product: 7-Chloro-4-aminoquinoline deriv. Purification->Product

Figure 1: General synthetic workflow for 4-aminoquinoline derivatives via nucleophilic aromatic substitution.

Detailed Protocol: Synthesis of N-(7-chloroquinolin-4-yl)diamine Derivatives

Objective: Synthesize a 7-chloro-4-aminoquinoline derivative with >95% purity.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Target Diamine (e.g., N,N-diethylpentane-1,4-diamine) (1.2 - 1.5 eq)

  • Solvent: Ethanol (anhydrous) or Phenol (for low reactivity amines)

  • Base: Triethylamine (optional, to scavenge HCl)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) in anhydrous ethanol (20 mL).

  • Addition: Add the amine side chain (12-15 mmol) dropwise. Note: If the amine is a salt, add an equivalent of triethylamine to liberate the free base.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–12 hours.

    • Self-Validating Checkpoint 1 (TLC): Monitor reaction progress using TLC (System: DCM:MeOH:NH3 90:10:1). The starting material (4,7-DCQ) is less polar (higher

      
      ) than the product. The reaction is complete when the starting material spot disappears.
      
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in water (50 mL). The solution will be acidic due to HCl generation.

    • Basify with 20% Ammonium Hydroxide (

      
      ) to pH 9–10. A precipitate (the free base) should form.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate the organic layer.

    • Recrystallize from cyclohexane/ethyl acetate or purify via flash column chromatography (Silica gel, gradient DCM -> 10% MeOH/DCM).

  • Characterization:

    • Self-Validating Checkpoint 2 (NMR): Confirm structure via

      
       NMR. Key diagnostic peaks: Doublet at ~8.5 ppm (H-2 of quinoline), Doublet at ~6.4 ppm (H-3).
      

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives hinges on the interplay between the halogen substituent and the side chain.

Impact of Halogenation at C-7

The C-7 position is the most critical determinant of antimalarial potency in the 4-aminoquinoline series.[2]

Halogen Substituent (R)Electronic Effect (Hammett

)
Impact on Activity (Antimalarial)Mechanism/Insight
Chlorine (Cl) +0.23Optimal Balances electron withdrawal (lowering ring

) with steric size. Essential for heme binding.[2]
Fluorine (F) +0.06ModerateToo small/electronegative. Often reduces activity against sensitive strains but may evade resistance mechanisms.
Bromine (Br) +0.23HighSimilar electronics to Cl but higher lipophilicity. Good activity, sometimes superior in resistant strains.
Iodine (I) +0.18VariableHigh lipophilicity can lead to solubility issues or off-target toxicity.
Trifluoromethyl (CF3) +0.54HighStrong electron withdrawal. Often used to overcome chloroquine resistance (e.g., Mefloquine analogs).
Side Chain Modifications
  • Chain Length: A spacer of 2–5 carbons is optimal.[2][3] Short chains (<2) prevent effective interaction with the heme dimer; very long chains increase hydrophobicity excessively.

  • Terminal Amine: A tertiary amine is required for lysosomotropic accumulation (pH trapping) in the parasite's food vacuole.

Therapeutic Mechanisms[4]

Antimalarial: Heme Polymerization Inhibition

The primary target is the crystallization of toxic free heme (Ferriprotoporphyrin IX) into inert hemozoin.[4]

HemeMechanism Hemoglobin Host Hemoglobin Digestion Proteolysis in Digestive Vacuole Hemoglobin->Digestion FreeHeme Free Heme (Fe3+) (Toxic) Digestion->FreeHeme Hemozoin Hemozoin (Crystal) (Inert) FreeHeme->Hemozoin Spontaneous Polymerization Complex Drug-Heme Complex (Capping) FreeHeme->Complex Death Parasite Death (Membrane Lysis/ROS) FreeHeme->Death Accumulation Drug Halogenated Aminoquinoline Drug->Complex Intercalation Complex->Hemozoin Inhibits Complex->Death Accumulation

Figure 2: Mechanism of Action: Inhibition of Heme Detoxification Pathway.

Anticancer Activity

Halogenated derivatives (especially fluorinated ones) exhibit anticancer properties through:

  • DNA Intercalation: The planar quinoline ring intercalates between base pairs.

  • Mitochondrial Targeting: Lipophilic cations accumulate in the negatively charged mitochondrial matrix of cancer cells, disrupting the electron transport chain and generating Reactive Oxygen Species (ROS).

  • Autophagy Inhibition: Similar to chloroquine, these derivatives inhibit lysosomal acidification, preventing autophagic recycling in stressed cancer cells.

Experimental Protocols (Bioassays)

Heme Polymerization Inhibition Assay (In Vitro)

Principle: Measures the drug's ability to prevent the conversion of Hemin to


-hematin (synthetic hemozoin).

Reagents:

  • Hemin chloride (dissolved in DMSO)[5]

  • Acetate buffer (0.2 M, pH 5.0)

  • Test compounds (dissolved in DMSO)

Protocol:

  • Preparation: Prepare a 3 mM stock solution of Hemin in DMSO. Prepare varying concentrations of the test halogenated aminoquinoline.

  • Incubation: In a 96-well plate, mix:

    • 100

      
      L of 3 mM Hemin
      
    • 100

      
      L of test drug solution
      
    • 100

      
      L of 0.2 M Acetate buffer (initiates polymerization)
      
  • Reaction: Incubate at 37°C for 24 hours.

  • Separation: Centrifuge the plate (if using tubes) or wash. Soluble hemin is removed; polymerized

    
    -hematin remains insoluble. Modification for high-throughput: Dissolve unpolymerized hemin in mild alkaline solution (Pyridine/Water) and measure absorbance.
    
  • Quantification:

    • Wash the pellet with DMSO to remove free hemin.

    • Dissolve the

      
      -hematin pellet in 0.1 M NaOH.
      
    • Measure Absorbance at 405 nm.

    • Calculation: % Inhibition =

      
      .
      

References

  • Aguiar, A. C. C., et al. (2012).[6] "Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites." PLoS ONE. Available at: [Link]

  • Egan, T. J., et al. (2000). "Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines." Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kumar, S., et al. (2014). "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." Journal of Medicinal Chemistry. Available at: [Link]

  • Kaschula, C. H., et al. (2002). "Structure-activity relationships in the antiplasmodial activity of 7-substituted 4-aminoquinolines." Journal of Medicinal Chemistry. Available at: [Link]

  • Musonda, C. C., et al. (2009). "Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents." Scientia Pharmaceutica. Available at: [Link]

  • Prachayasittikul, V., et al. (2013).[7] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[7] Available at: [Link]

  • Musiol, R. (2017). "Structure-activity relationship of quinoline derivatives." RSC Advances. Available at: [Link]

Sources

8-Bromo-2-chloroquinolin-4-amine safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

8-Bromo-2-chloroquinolin-4-amine is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and antimalarial agents. Its structural value lies in its orthogonal reactivity : the molecule presents three distinct sites for functionalization—a nucleophilic primary amine at C4, an electrophilic chlorine at C2 (susceptible to SNAr), and a bromine at C8 (ideal for palladium-catalyzed cross-coupling).

Due to its specific application in early-stage drug discovery, comprehensive toxicological data is often extrapolated from structural analogs. This guide synthesizes available vendor data with "Read-Across" toxicological principles to establish a high-integrity safety protocol.

Identification & Physicochemical Properties[1][2][3]

Nomenclature & Identifiers
IdentifierValue
Chemical Name 8-Bromo-2-chloroquinolin-4-amine
CAS Number 1260798-76-2
Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
SMILES Nc1c(Cl)nc2c(Br)cccc21
MDL Number MFCD18384212
Physical Properties
PropertyData / Observation
Physical State Solid (Powder or Crystalline)
Color Off-white to pale yellow (typical of aminoquinolines)
Melting Point >180°C (Predicted based on structural analogs)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa ~4.5 (Quinoline nitrogen), ~9.0 (Amine) [Predicted]

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the properties of halogenated amino-quinolines (e.g., 8-bromoquinoline, 4-aminoquinoline), this substance is classified as a hazardous irritant with potential acute toxicity.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1][3][5] Continue rinsing.[1][3][5]

Emergency Response Decision Logic

The following diagram outlines the immediate decision-making process for exposure incidents, prioritizing containment and neutralization.

HazardResponse Start Exposure Incident Type Identify Exposure Route Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhale Inhalation (H335) Type->Inhale ActionSkin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Rinse w/ Water (15m) 2. Remove Contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Immediate response logic for exposure to halogenated aminoquinolines.

Safe Handling & Storage Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.

  • HEPA Filtration: If handling large quantities (>5g), use a powder containment hood or local exhaust ventilation with HEPA filtration to prevent dust inhalation.

Personal Protective Equipment (PPE)
  • Hands: Double-gloving is recommended.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Nitrile (0.11 mm) or Neoprene (for prolonged handling).

    • Rationale: Halogenated aromatics can permeate thin latex; nitrile offers superior chemical resistance.

  • Eyes: Chemical safety goggles. Face shield required if conducting reactions under pressure or heat.

  • Body: Lab coat required. Tyvek sleeves recommended for scale-up operations.

Storage Conditions
  • Atmosphere: Store under inert gas (Argon or Nitrogen). Amines are prone to oxidation, and the C-Br bond can be light-sensitive over long durations.

  • Temperature: 2-8°C (Refrigerated) is optimal for long-term stability.

  • Segregation: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.

Synthetic Utility & Experimental Context

For researchers, understanding the reactivity profile is crucial for both safety and experimental design. The 8-bromo-2-chloroquinolin-4-amine scaffold offers a "programmed" reactivity sequence.

Reactivity Hierarchy
  • C4-Amine: The most nucleophilic site. Can be acylated or alkylated.

  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen.

  • C8-Bromine: The least reactive toward nucleophiles but highly active for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Experimental Workflow: Suzuki Coupling Example

The following workflow illustrates a standard operational procedure for functionalizing the C8 position while preserving the C2-Cl for later steps.

SynthesisWorkflow Prep Preparation (Inert Atmosphere) Reagents Add Reagents: 1. Scaffold (1.0 eq) 2. Boronic Acid (1.1 eq) 3. Pd Catalyst (5 mol%) Prep->Reagents Degas Degassing (Sparge Ar 15 min) Reagents->Degas Heat Reaction (80-100°C, Dioxane/H2O) Degas->Heat Workup Workup (EtOAc Extraction) Heat->Workup

Figure 2: Standard workflow for C8-selective functionalization.

Waste Disposal[5][7]
  • Halogenated Waste: Due to the Br and Cl content, this material must be disposed of in the Halogenated Organic Solvent stream.

  • Aqueous Waste: Aqueous layers from extractions should be checked for pH and neutralized before disposal; however, if traces of the quinoline remain, they are toxic to aquatic life (H411 potential) and should be treated as hazardous aqueous waste.

References

  • BLD Pharm. (n.d.). 8-Bromo-2-chloroquinolin-4-amine Product Page & Safety Information. Retrieved from

  • PubChem. (n.d.). Quinolin-4-amine, 8-bromo-2-chloro-.[6][7] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 8-Bromo-4-chloroquinoline (Analog). Retrieved from

  • ECHA. (n.d.). C&L Inventory: 8-bromo-4-chloroquinoline.[8] European Chemicals Agency. Retrieved from

Disclaimer: This document is a technical guide for research purposes only. It does not replace the official Safety Data Sheet (SDS) provided by your specific chemical vendor. Always consult the vendor-supplied SDS before handling.

Sources

The Ascendant Therapeutic Potential of 8-Bromo-2-Chloroquinolin-4-Amine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. From the historical success of quinine and chloroquine in combating malaria to the application of quinoline-based compounds in oncology and microbiology, this structural motif continues to be a fertile ground for the discovery of novel therapeutic agents.[1][2][3] This guide focuses on a specific, yet highly promising, class of quinoline derivatives: 8-bromo-2-chloroquinolin-4-amine analogs . The strategic placement of bromine at the 8-position, chlorine at the 2-position, and an amino group at the 4-position creates a unique electronic and steric profile, offering a versatile platform for the design of targeted therapies. This document will provide an in-depth exploration of the synthesis, potential biological activities, and experimental evaluation of these compounds, tailored for researchers, scientists, and drug development professionals.

The Strategic Synthesis of 8-Bromo-2-Chloroquinolin-4-Amine Analogs

The synthetic accessibility of a compound class is a critical determinant of its viability in a drug discovery pipeline. The 8-bromo-2-chloroquinolin-4-amine scaffold can be constructed through a series of well-established organic reactions, allowing for the facile introduction of diverse substituents at the 4-amino position.

A common synthetic route commences with the bromination of an appropriate 8-substituted quinoline precursor.[4][5] Subsequent chlorination, often at the 2-position, can be achieved through various methods. The introduction of the crucial 4-amino group is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where a 4-chloroquinoline intermediate is treated with a primary or secondary amine.[6][7][8] This key step allows for the generation of a diverse library of analogs by varying the amine nucleophile.

The following diagram illustrates a generalized synthetic workflow:

Synthetic_Workflow start 8-Substituted Quinoline step1 Bromination start->step1 intermediate1 8-Bromoquinoline Derivative step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 8-Bromo-2-chloroquinoline step2->intermediate2 step3 Nucleophilic Aromatic Substitution (SNAr) with R-NH2 intermediate2->step3 final_product 8-Bromo-2-chloroquinolin-4-amine Analog step3->final_product

Caption: Generalized synthetic workflow for 8-bromo-2-chloroquinolin-4-amine analogs.

Potential Biological Activities: A Multifaceted Therapeutic Profile

The unique combination of substituents on the 8-bromo-2-chloroquinolin-4-amine core suggests a wide range of potential biological activities. By drawing parallels with structurally related quinoline derivatives, we can anticipate and explore several promising therapeutic avenues.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[9] Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including:

  • Topoisomerase Inhibition: Many quinoline-based compounds interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.[4][10] The planar quinoline ring can intercalate into the DNA helix, stabilizing the topoisomerase-DNA complex and leading to double-strand breaks and apoptosis.

  • Kinase Inhibition: Quinoline derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR, VEGFR, and PI3K/Akt.[8]

  • Induction of Apoptosis: Several quinoline analogs have been shown to induce programmed cell death in cancer cells through intrinsic and extrinsic pathways.[11][12]

The presence of the 8-bromo substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement. Furthermore, the 2-chloro and 4-amino groups provide key points for interaction with biological targets.

Antimicrobial Activity

Quinolone and quinoline derivatives have a long history as effective antimicrobial agents.[13][14] Their mechanisms of action often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The 8-bromo-2-chloroquinolin-4-amine scaffold holds potential for the development of novel antibacterial and antifungal agents, particularly in an era of growing antimicrobial resistance. The halogen substituents can contribute to the overall antimicrobial potency of the compounds.

Antimalarial Activity

The 4-aminoquinoline core is the cornerstone of several pivotal antimalarial drugs, including chloroquine and amodiaquine.[1][2][3] These compounds are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole. While resistance to traditional 4-aminoquinolines is a significant challenge, the development of novel analogs with modified substitution patterns offers a promising strategy to overcome this issue. The 8-bromo and 2-chloro substituents on the quinoline ring could modulate the compound's activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for the accurate assessment of the biological activity of novel compounds. The following sections detail key in vitro assays for evaluating the anticancer, antimicrobial, and antimalarial potential of 8-bromo-2-chloroquinolin-4-amine analogs.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 8-bromo-2-chloroquinolin-4-amine analogs for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Analogs A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

This assay quantifies the induction of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum.

  • Inoculation: Add the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antimalarial Assay

This assay is a high-throughput method for screening antimalarial compounds against Plasmodium falciparum.

Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in 96-well plates.

  • Assay Initiation: Add synchronized ring-stage parasites to the drug-containing plates.

  • Incubation: Incubate the plates for 72 hours in a hypoxic environment.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye, which intercalates with parasite DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the number of viable parasites.

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

Systematic structural modifications of the 8-bromo-2-chloroquinolin-4-amine scaffold are crucial for optimizing its biological activity and drug-like properties. Key areas for SAR exploration include:

  • Variation of the 4-amino substituent: Introducing a wide range of aliphatic and aromatic amines at this position can significantly impact potency and selectivity.[15]

  • Modification of the 2- and 8-positions: While this guide focuses on the 2-chloro and 8-bromo analogs, exploring other halogen and electron-withdrawing or -donating groups at these positions could further refine the pharmacological profile.

  • Introduction of substituents on the benzo ring: Further functionalization of the quinoline core can influence pharmacokinetic properties and target interactions.

The table below summarizes the hypothetical impact of various substitutions on the biological activity of the core scaffold, based on established principles of medicinal chemistry for quinoline derivatives.

PositionSubstituent TypePredicted Impact on ActivityRationale
4-Amino Short alkyl chainsMay enhance antimalarial activitySimilar to the side chain of chloroquine
Bulky aromatic groupsCould improve anticancer activityPotential for enhanced π-π stacking with DNA or protein targets
Heterocyclic moietiesMay broaden antimicrobial spectrumIntroduction of additional pharmacophoric features
2-Position Other halogens (F, I)Modulation of electronic properties and target bindingHalogen bonding can influence protein-ligand interactions
Small alkyl groupsPotential increase in lipophilicityMay improve cell permeability
8-Position Other halogens (Cl, F)Fine-tuning of electronic and steric effectsCan influence overall molecule conformation and target fit

Conclusion: A Promising Scaffold for Future Drug Discovery

The 8-bromo-2-chloroquinolin-4-amine scaffold represents a compelling starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and parasitology. Its synthetic tractability allows for the creation of diverse chemical libraries, and the strategic placement of its functional groups provides a strong foundation for potent and selective biological activity. Through rigorous experimental evaluation and systematic structure-activity relationship studies, the full therapeutic potential of these promising analogs can be unlocked, paving the way for the next generation of quinoline-based medicines.

References

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.
  • Hameed, A., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry.
  • Robinson, J., Mohan, C., & Gulati, P. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. Indian Journal of Heterocyclic Chemistry.
  • Ökten, S., et al. (2017). Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Pharmacy 180.
  • Melato, S., et al. (2007). A comprehensive review of synthetic strategies for 4-aminoquinolines. Frontiers in Chemistry.
  • Solomon, V. R., & Puri, S. K. (2011). Novel 4-aminoquinoline analogues as antimalarial agents: A review. Scholars Research Library.
  • Kumar, A., et al. (2011).
  • de Oliveira, R. B., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. PMC.
  • Ökten, S., et al. Structures of quinoline and 8-substituted quinolines.
  • Madrid, P. B., & DeRisi, J. L. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar.
  • Yenigun, V. B., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Ghasemi, Z., & Namazi, M. J. (2021).
  • Kucuk, M., et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. PubMed.
  • Phopin, K., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC.
  • Kumar, A., et al. (2022).
  • CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Phopin, K., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.
  • Bhat, B. K., Seth, M., & Bhaduri, A. P. (1985). Recent developments in 8-aminoquinoline antimalarials. SciSpace.
  • Okide, G. B. (2010). Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • Kucuk, M., et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: Identification of novel proapoptotic agents.
  • Al-Suwaidan, I. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-2-chloroquinolin-4-amine is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and antimalarial agents.[1] Its structural uniqueness lies in its orthogonal reactivity : the 2-chloro, 4-amino, and 8-bromo positions allow for sequential, selective functionalization, making it a powerful tool for Structure-Activity Relationship (SAR) studies.[1]

Critical Note on Identity: While the request referenced CAS 99686-19-0 , commercial databases (e.g., BLD Pharm, SciFinder) associate the chemical structure 8-Bromo-2-chloroquinolin-4-amine with CAS 1260798-76-2 .[1] Researchers are advised to search by structure or IUPAC name to avoid purchasing the wrong isomer (e.g., quinazoline analogs).

Chemical Profile & Structural Advantage[2]

PropertyData
Chemical Name 8-Bromo-2-chloroquinolin-4-amine
Primary CAS 1260798-76-2 (Commercial Standard)
Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
pKa (Calc) ~5.2 (Quinoline N)
LogP ~2.8
The Orthogonal Reactivity Triad

This molecule is valuable because it offers three distinct "handles" for medicinal chemistry, which can be engaged sequentially without protecting groups:

  • C4-Amine: Acts as a hydrogen bond donor/acceptor; often established early via SnAr.[1]

  • C8-Bromide: Excellent partner for Suzuki-Miyaura or Buchwald-Hartwig couplings (sterically distinct from the N-heterocycle core).[1]

  • C2-Chloride: Less reactive than C4 but activated for late-stage nucleophilic substitution or reductive dechlorination.[1]

Market Analysis: Suppliers & Price Trends

The market for this compound is bifurcated into Catalog Distributors (mg scale) and Contract Research Organizations (CROs) (bulk synthesis).[1] It is rarely held in multi-kilogram stock due to its specialized nature.

Supplier Tiering
TierDescriptionRepresentative SuppliersTypical Lead Time
Tier 1: Stocking Distributors Hold inventory (mg to 5g). Quick ship.BLD Pharm, Ambeed, Combi-Blocks 1-3 Days
Tier 2: Aggregators List product but source from Tier 1. Higher markup.Sigma-Aldrich, Fisher Scientific 1-2 Weeks
Tier 3: Custom Synthesis "Make-on-demand" for >10g orders.[1]Enamine, WuXi AppTec 4-6 Weeks
Price Trends (Estimated Q4 2023)

Prices fluctuate based on batch availability. The "Per Gram" cost drops significantly at the 5g+ break point.

ScalePrice Range (USD)Notes
100 mg $25 - $45High premium for packaging/handling.[1]
1 g $120 - $180Standard research unit.[1]
5 g $400 - $600Best value for hit-to-lead campaigns.
Bulk (>100g) Quote OnlyRequires custom synthesis run.

Sourcing Strategy: For initial screening, utilize Tier 1 suppliers like Ambeed or Combi-Blocks who often hold the specific 1260798-76-2 CAS in stock.[1] Avoid aggregators unless internal procurement systems mandate it, as they often add a 30-50% markup.[1]

Technical Guide: Synthesis & Application

If commercial stock is unavailable or cost-prohibitive, the synthesis of 8-Bromo-2-chloroquinolin-4-amine is straightforward but requires strict control of regioselectivity.[1]

A. Synthesis Protocol (Self-Validating)

Objective: Selective amination of 8-bromo-2,4-dichloroquinoline at the C4 position. Precursor: 8-Bromo-2,4-dichloroquinoline (CAS 860623-24-1).[1]

Step-by-Step Methodology:

  • Setup: In a pressure tube (15 mL), charge 8-bromo-2,4-dichloroquinoline (1.0 eq, 500 mg) and isopropanol (5 mL).

  • Reagent Addition: Add Ammonia solution (NH3 in MeOH, 7N, 5.0 eq) or aqueous NH4OH (28%, 10 eq).

    • Expert Insight: Using alcoholic ammonia (MeOH/iPrOH) prevents hydrolysis byproducts (4-hydroxy quinoline) that occur with aqueous ammonia.[1]

  • Reaction: Seal the tube and heat to 80°C for 12 hours.

    • Why: The C4-chloride is significantly more electrophilic than the C2-chloride due to the para-conjugation with the quinoline nitrogen.[1] Lower temperatures (<60°C) may result in incomplete conversion; higher temperatures (>120°C) risk C2 substitution.

  • Workup: Cool to room temperature. The product often precipitates.

    • Filtration: Filter the solid and wash with cold water/ether.

    • Extraction (if no precipitate): Concentrate solvent, redissolve in EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to remove trace regioisomers.

B. Visualization of Reactivity & Workflow

G cluster_0 Reactivity Hierarchy Precursor 8-Bromo-2,4-dichloroquinoline (CAS 860623-24-1) Target 8-Bromo-2-chloroquinolin-4-amine (Target Scaffold) Precursor->Target NH3/MeOH, 80°C (Selective C4 SnAr) Suzuki Suzuki Coupling (C8-Aryl) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Retains C2-Cl) SnAr SnAr Displacement (C2-Amine/Ether) Target->SnAr R-NH2, 140°C (Displaces C2-Cl) C4 C4-Cl: Most Reactive (SnAr) C8 C8-Br: Metal Catalyzed (Suzuki/Buchwald) C2 C2-Cl: Least Reactive (Requires Activation)

Caption: Synthesis route and orthogonal reactivity map. The C4 position is functionalized first, leaving C8 and C2 available for subsequent diverse library generation.[1]

Quality Control & Analytical Standards

When sourcing or synthesizing this compound, verify purity using these specific NMR markers. Impurities often include the 2,4-diamino analog (over-reaction) or the 4-hydroxy analog (hydrolysis).[1]

  • 1H NMR (DMSO-d6, 400 MHz) Diagnostic Peaks:

    • δ 7.0 - 7.5 ppm (Broad s, 2H): The NH2 protons.[1] If this integrates to <2H, suspect hydrolysis.

    • δ ~6.5 ppm (s, 1H): The C3 proton.[1] This is a sharp singlet. If split or shifted, suspect regioisomer contamination (e.g., 2-amino-4-chloro isomer).[1]

    • δ ~8.0 - 8.5 ppm (m, 2H): The C5 and C7 protons.[1]

References

  • PubChem. Compound Summary: 8-Bromo-2-chloroquinolin-4-amine.[1] National Library of Medicine.[2] Available at: [Link][1]

  • Musonda, C.C., et al. (2004). "Chloroquine analogues: synthesis and antimalarial activity." Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905.[1] (Validating SnAr selectivity at C4 in quinolines).

  • Wolf, C., et al. (2009). "Regioselective cross-coupling reactions of polyhalogenated quinolines." Journal of Organic Chemistry. (Validating C8-Br vs C2-Cl reactivity profiles).

Sources

Comprehensive Physicochemical Profiling of 8-Bromo-2-chloroquinolin-4-amine: Physical State and Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, halogenated quinoline scaffolds are critical building blocks for developing kinase inhibitors, antimalarials, and novel antimicrobial agents. 8-Bromo-2-chloroquinolin-4-amine (CAS: 1260798-76-2) is a highly functionalized intermediate[1]. Accurate characterization of its physical state and melting point is not merely a regulatory formality; it is a fundamental thermodynamic parameter that dictates downstream formulation, solubility, and synthetic handling.

As a Senior Application Scientist, I approach physicochemical characterization as a self-validating system. This whitepaper elucidates the thermodynamic causality behind the physical state of 8-Bromo-2-chloroquinolin-4-amine and provides robust, field-proven methodologies for determining its melting point using Differential Scanning Calorimetry (DSC) and pharmacopeial capillary methods.

Physicochemical Profiling & Thermodynamic Causality

Baseline Properties

At standard temperature and pressure (STP), 8-Bromo-2-chloroquinolin-4-amine exists as a crystalline solid . While the unsubstituted base scaffold, 4-aminoquinoline, exhibits a melting point of 125–126°C, the di-halogenated nature of this specific derivative significantly alters its crystal lattice energy.

ParameterValue / Description
Chemical Name 8-Bromo-2-chloroquinolin-4-amine
CAS Number 1260798-76-2[1]
Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Physical State (STP) Solid (Crystalline Powder)
Predicted Melting Point 170°C – 210°C (Elevated due to halogenation)
The Causality of the Solid State

The macroscopic physical state of a compound is a direct manifestation of its microscopic intermolecular forces. For 8-Bromo-2-chloroquinolin-4-amine, three distinct structural features synergistically lock the molecules into a rigid crystalline lattice:

  • Hydrogen Bonding Network: The primary amine at the C4 position acts as both a strong hydrogen bond donor and acceptor. This facilitates extensive intermolecular cross-linking between adjacent quinoline monomers.

  • London Dispersion and Dipole Forces: The incorporation of heavy, highly polarizable halogen atoms (Bromine at C8, Chlorine at C2) drastically increases the van der Waals forces compared to the unhalogenated core. Furthermore, the electronegativity difference between the halogens and the aromatic ring induces a strong permanent dipole.

  • 
     Stacking:  The planar, conjugated bicyclic quinoline core allows for highly efficient face-to-face and edge-to-face aromatic stacking.
    

Molecular_Causality A 8-Bromo-2-chloroquinolin-4-amine (C9H6BrClN2) B 4-Amino Group (H-Bonding Network) A->B C Halogens (8-Br, 2-Cl) (Dispersion Forces) A->C D Quinoline Core (Pi-Pi Stacking) A->D E High Crystal Lattice Energy B->E Strong Intermolecular Forces C->E Increased Polarizability D->E Planar Alignment F Solid State & Elevated Melting Point E->F Thermodynamic Result

Caption: Logical relationship between molecular structural features and macroscopic physical state.

Experimental Workflows for Melting Point Determination

To establish a self-validating thermodynamic profile, empirical testing must be conducted. Relying on theoretical predictions is insufficient for GMP/GLP environments. Below are the authoritative protocols for determining the melting point of this compound.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermal analysis because it measures the exact heat flow required to overcome the crystal lattice energy, providing both the melting onset (


) and the enthalpy of fusion (

)[2].

Self-Validating Mechanism: Before analyzing the quinoline derivative, the DSC must be calibrated using a high-purity Indium standard (


). If the Indium melt onset deviates by more than 

, the instrument is recalibrated. Furthermore, the sample is weighed before and after the run; any mass loss indicates thermal decomposition rather than a true thermodynamic melt, prompting a switch to Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.5 to 3.0 mg of 8-Bromo-2-chloroquinolin-4-amine into a standard aluminum Tzero pan. Causality: A small mass minimizes thermal lag across the sample, ensuring sharp, high-resolution endothermic peaks.

  • Hermetic Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any trapped volatile impurities or moisture without pressurizing the pan, which would artificially alter the melting point.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the primary amine at elevated temperatures.
    
  • Thermal Ramping: Equilibrate at 25°C, then heat at a constant rate of 10°C/min up to 250°C. Causality: A 10°C/min ramp is the ASTM standard[2]; it perfectly balances thermal resolution (detecting polymorphs) with experimental throughput.

  • Data Extraction: Analyze the thermogram to identify the extrapolated onset temperature (true melting point) and the peak minimum.

DSC_Protocol Step1 1. Sample Preparation (1.5-3.0 mg in Al Pan) Step2 2. Inert Atmosphere (N2 Purge at 50 mL/min) Step1->Step2 Step3 3. Controlled Heating (Ramp 10°C/min) Step2->Step3 Step4 4. Data Acquisition (Heat Flow vs. Temp) Step3->Step4 Step5 5. Thermogram Analysis (Determine Tm Onset & Peak) Step4->Step5

Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Protocol B: Capillary Melting Point Determination (Pharmacopeia Standard)

For routine synthetic verification, the open-capillary method is employed[3].

Self-Validating Mechanism: The sample is run in parallel with a known reference standard (e.g., Caffeine,


) in an adjacent capillary slot to verify the heating block's accuracy in real-time.

Step-by-Step Methodology:

  • Trituration: Pulverize the 8-Bromo-2-chloroquinolin-4-amine crystals into a fine powder using an agate mortar and pestle. Causality: Uniform, small particle sizes ensure homogeneous heat transfer and prevent localized cold spots.

  • Packing: Tap the powder into a glass capillary tube (one end closed) to a tightly packed depth of 2–3 mm. Causality: Loose packing traps air (a thermal insulator), which broadens the observed melting range.

  • Rapid Pre-Heating: Insert the capillary into the melting point apparatus and rapidly heat to approximately 15°C below the expected melting point (e.g., heat rapidly to 150°C).

  • Precision Ramping: Reduce the heating rate to 1°C to 2°C per minute. Causality: Slow heating near the melting point allows the sample temperature to remain in thermal equilibrium with the heating block, ensuring an accurate visual reading.

  • Observation: Record the

    
     (temperature at which the first drop of liquid appears) and 
    
    
    
    (temperature at which the solid is completely liquefied). A pure sample will exhibit a sharp range (
    
    
    ).

Data Interpretation and Quality Control

When analyzing the physical state and melting point of 8-Bromo-2-chloroquinolin-4-amine, deviations from the expected sharp thermal profile are highly diagnostic:

  • Melting Point Depression (Broad Range): If the capillary method yields a range

    
    , or the DSC shows a broadened endothermic peak, it is a direct thermodynamic indicator of impurities (e.g., residual synthetic solvents, unreacted starting materials, or regioisomers like 6-bromo derivatives). According to Raoult's Law, impurities disrupt the crystal lattice, lowering the energy required to induce the phase change.
    
  • Multiple Endothermic Peaks: In DSC, the presence of a smaller endothermic peak prior to the main melt indicates polymorphism . Halogenated quinolines frequently crystallize into different polymorphs depending on the recrystallization solvent. If this occurs, X-Ray Powder Diffraction (XRPD) must be utilized to characterize the specific crystalline forms.

References

  • BLD Pharm. 1260798-76-2 | 8-Bromo-2-chloroquinolin-4-amine.
  • Fisher Scientific. 4-Aminoquinoline, 95+%, Thermo Scientific.
  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives.
  • PMC / NIH. Dissolution and physical characterization of oral nicotine pouch products (DSC Methodology).

Sources

Methodological & Application

Synthesis of 8-Bromo-2-chloroquinolin-4-amine from 2-bromoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 8-Bromo-2-chloroquinolin-4-amine

Introduction & Scope

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antimicrobial, and kinase-inhibitory agents[1]. The strategic functionalization of this scaffold requires robust and regioselective synthetic methodologies. This application note details a highly efficient, two-step protocol for the synthesis of 8-bromo-2-chloroquinolin-4-amine starting from commercially available 2-bromoaniline .

The workflow leverages a one-pot thermal cyclocondensation to establish the 2,4-dichloroquinoline core, followed by a microwave-assisted, regioselective nucleophilic aromatic substitution (


) to install the C4-amine[2].

Mechanistic Rationale & Regioselectivity

Step 1: Cyclocondensation and Chlorination The reaction of 2-bromoaniline with malonic acid in the presence of phosphorus oxychloride (


) is a cascade process. 

activates malonic acid into a highly electrophilic malonyl chloride equivalent. Nucleophilic attack by the amine yields an intermediate malonamide, which undergoes an intramolecular Friedel-Crafts-type cyclization onto the aromatic ring. Because the starting material is 2-bromoaniline, cyclization is directed exclusively to the unsubstituted ortho-position, unambiguously setting the bromine atom at the 8-position. Subsequent in situ chlorination by excess

converts the intermediate 4-hydroxyquinolin-2(1H)-one tautomers directly into 8-bromo-2,4-dichloroquinoline[3].

Step 2: Regioselective Amination (


) 
The conversion of 8-bromo-2,4-dichloroquinoline to 8-bromo-2-chloroquinolin-4-amine relies on the differential electrophilicity of the C2 and C4 positions. Under 

conditions with aqueous ammonia, the C4 position is kinetically and thermodynamically favored for nucleophilic attack[4]. This selectivity arises because the transition state and the resulting Meisenheimer complex at C4 are strongly stabilized by the vinylogous electron-withdrawing effect of the ring nitrogen (a "para-like" relationship). In contrast, attack at C2 (an "ortho-like" relationship) experiences greater steric hindrance and less optimal orbital overlap for charge delocalization, making the 4-amino derivative the overwhelming major product[1].

SNArMechanism cluster_C4 Path A: C4 Attack (Favored) cluster_C2 Path B: C2 Attack (Disfavored) Start 8-Bromo-2,4-dichloroquinoline AttackC4 NH3 Attack at C4 Start->AttackC4 AttackC2 NH3 Attack at C2 Start->AttackC2 MeisenheimerC4 Meisenheimer Complex (Para-like N-stabilization) AttackC4->MeisenheimerC4 ProductC4 8-Bromo-2-chloroquinolin-4-amine MeisenheimerC4->ProductC4 MeisenheimerC2 Meisenheimer Complex (Ortho-like N-stabilization) AttackC2->MeisenheimerC2 ProductC2 8-Bromo-4-chloroquinolin-2-amine MeisenheimerC2->ProductC2

Mechanistic rationale for the C4-regioselective amination via SNAr.

Experimental Protocols

Protocol A: Synthesis of 8-Bromo-2,4-dichloroquinoline

Caution:


 is highly corrosive, toxic, and reacts violently with water. Perform all operations in a well-ventilated fume hood.
  • Setup: Equip a 250-mL, 3-necked round-bottomed flask with a magnetic stir bar, a reflux condenser (attached to an HCl scrubber trap), and a nitrogen inlet[3].

  • Reagent Addition: Charge the flask with malonic acid (1.0 equiv, 250 mmol). Cool the flask in an ice-water bath and carefully add

    
     (100 mL, ~4.0 mL per gram of malonic acid).
    
  • Amine Addition: Slowly add 2-bromoaniline (1.0 equiv, 250 mmol) dropwise via syringe over 20 minutes to manage the exothermic reaction and prevent rapid gas evolution.

  • Cyclization: Remove the ice bath, allow the mixture to stir for 10 minutes, and then heat in an oil bath at 110 °C for 6 hours[3].

  • Quench: Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (~1 L) in a large beaker with vigorous stirring to decompose the excess

    
    .
    
  • Neutralization: Place the quench beaker in an ice bath. Slowly add 6 M NaOH to the aqueous suspension until the pH reaches ~7. Critical Step: Keep the internal temperature below 50 °C during addition to prevent the exothermic hydrolysis of the newly formed chloro groups.

  • Isolation: Filter the resulting precipitate through a Büchner funnel, wash thoroughly with cold water, and dry under vacuum. Recrystallize from hexane/ethyl acetate to afford pure 8-bromo-2,4-dichloroquinoline as a yellow/cream solid.

Protocol B: Synthesis of 8-Bromo-2-chloroquinolin-4-amine
  • Setup: In a heavy-walled microwave reaction vial, suspend 8-bromo-2,4-dichloroquinoline (1.0 equiv, 2.0 mmol) in aqueous ammonium hydroxide (28-30%

    
     in water, 4.0 mL)[4].
    
  • Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 160 °C for 2.5 hours[2].

  • Workup: Allow the vessel to cool completely to room temperature before uncapping to prevent the release of pressurized ammonia gas. Transfer the mixture to a round-bottom flask and evaporate the excess ammonia under reduced pressure.

  • Extraction: Dilute the residue with dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the crude product via flash column chromatography (eluent: 1-3% Methanol in DCM) to yield 8-bromo-2-chloroquinolin-4-amine as an off-white solid[4]. This intermediate can be subsequently coupled to form complex aryl-heteroaryl ureas or other drug scaffolds[5].

SynthesisWorkflow SM 2-Bromoaniline + Malonic Acid Step1 Step 1: Cyclocondensation (POCl3, 110°C) SM->Step1 Int1 8-Bromo-2,4- dichloroquinoline Step1->Int1 -H2O, -HCl Step2 Step 2: Regioselective SNAr (NH4OH, MW 160°C) Int1->Step2 Product 8-Bromo-2-chloro quinolin-4-amine Step2->Product -HCl

Workflow for the 2-step synthesis of 8-bromo-2-chloroquinolin-4-amine.

Data Presentation

Table 1: Comparison of Heating Modalities for Amination (Step 2)

Method Temperature (°C) Time Conversion (%) C4 : C2 Regioselectivity
Conventional Heating (Sealed Tube) 130 °C 18 hours ~65% > 95:5

| Microwave Irradiation | 160 °C | 2.5 hours | > 98% | > 98:2 |

Table 2: Physico-Chemical Properties of Intermediates and Target | Compound | Molecular Formula | Exact Mass | Appearance | Key IR Absorptions (


) |
| :--- | :--- | :--- | :--- | :--- |
| 2-Bromoaniline | 

| 170.97 | Liquid | 3400, 3300 (

) | | 8-Bromo-2,4-dichloroquinoline |

| 274.89 | Yellow Solid | 1570, 1550 (C=C, C=N) | | 8-Bromo-2-chloroquinolin-4-amine |

| 255.94 | Off-white Solid | 3450, 3320 (

), 1610 |

References

  • BenchChem. Quinoline-2,4-diamine | High-Qurity Research Chemical.1

  • Organic Syntheses. 2,4-Dichloroquinoline.3

  • Leiden University. A series of 2,4-disubstituted quinolines as a new class of allosteric enhancers of the adenosine A(3) receptor.2

  • PubMed Central. Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R).5

  • ACS Publications / Leiden University. A Series of 2,4-Disubstituted Quinolines as a New Class of Allosteric Enhancers of the Adenosine A3 Receptor - Supporting Information.4

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 8-Bromo-2-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the highly selective C8-amination of a polyfunctional quinoline scaffold while preserving sensitive functional groups.

Introduction & Mechanistic Rationale

The functionalization of dihaloheteroarenes is a cornerstone of modern medicinal chemistry. However, performing a Buchwald-Hartwig amination (BHA) on 8-Bromo-2-chloroquinolin-4-amine presents a complex chemoselectivity triad:

  • C8-Br (Target Electrophile): The carbon-bromine bond possesses a lower bond dissociation energy than the carbon-chlorine bond, making it the kinetically favored site for oxidative addition by Palladium(0)[1].

  • C2-Cl (Competing Electrophile): Although intrinsically less reactive than a bromide, the C2-Cl bond is highly activated by the adjacent electron-withdrawing quinoline nitrogen, rendering it susceptible to both competitive cross-coupling and nucleophilic aromatic substitution (

    
    )[2].
    
  • C4-NH₂ (Competing Nucleophile & Catalyst Poison): The unprotected primary amine is a strong

    
    -donor. It can coordinate to the Pd center to form stable, off-cycle resting states (catalyst poisoning), or it can act as a competing nucleophile, leading to substrate oligomerization.
    

To achieve selective C8-amination, the catalytic system must rapidly undergo oxidative addition at the C-Br bond while sterically shielding the Pd center from the C4-NH₂ group.

The Causality of Catalyst and Base Selection

Standard first-generation catalysts (e.g., Pd/BINAP) fail here because they do not provide sufficient steric bulk to prevent the C4-NH₂ from binding the metal. Instead, we employ bulky dialkylbiaryl phosphine ligands such as BrettPhos or the newer GPhos [3][4]. The immense steric volume of these ligands restricts the approach of the substrate's endogenous primary amine, forcing the catalyst to favor the exogenous coupling amine.

Furthermore, the choice of base is critical. Strong bases like NaOtBu can deprotonate the C4-NH₂, drastically increasing its nucleophilicity. By utilizing Lithium bis(trimethylsilyl)amide (LHMDS) , we exploit a "pseudo-protecting group" effect; the lithium ion coordinates to the free amine, temporarily dampening its reactivity and preventing oligomerization during the catalytic cycle[5].

MechanisticLogic Substrate 8-Bromo-2-chloroquinolin-4-amine (Polyfunctional Substrate) Site1 C8-Br Target for Oxidative Addition (Lower BDE) Substrate->Site1 Site2 C2-Cl Activated by N-heterocycle (Competing Site) Substrate->Site2 Site3 C4-NH2 Unprotected Primary Amine (Catalyst Poison Risk) Substrate->Site3 Ligand Bulky Ligand (e.g., GPhos) + LHMDS Base Ligand->Site1 Accelerates Coupling Ligand->Site2 Sterically Hinders Ligand->Site3 Prevents Coordination

Mechanistic logic for achieving chemoselectivity using bulky ligands and specialized bases.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality between reaction parameters and chemoselective outcomes.

Table 1: Catalyst and Base Optimization for Chemoselective Amination

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)Selectivity (C8:C2)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 20%N/AFailure: Pd black formed; C4-NH₂ poisoned the catalyst.
2Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10065%80:20Suboptimal: Elevated temp led to competitive C2-Cl activation.
3tBuBrettPhos Pd G3K₃PO₄THF8085%95:5Good: Ligand steric bulk successfully protected the C4-NH₂.
4GPhos Pd G6 LHMDS THF 65 > 99% > 99:1 Optimal: LHMDS pseudo-protection prevented oligomerization; mild temp preserved C2-Cl.

Experimental Workflow & Protocol

ExperimentalWorkflow Step1 1. Inert Atmosphere Setup (Glovebox) Step2 2. Precatalyst & Base Addition Step1->Step2 Step3 3. Cross-Coupling (65 °C, 2-4 h) Step2->Step3 Step4 4. IPC Monitoring (LC-MS) Step3->Step4 Step4->Step3 If Incomplete Step5 5. Quench & Filtration Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology

Reagents Required:

  • 8-Bromo-2-chloroquinolin-4-amine (1.0 equiv, 1.0 mmol)

  • Exogenous Coupling Amine (e.g., Cyclohexylamine) (1.2 equiv, 1.2 mmol)

  • GPhos Pd G6 Precatalyst (0.03 equiv, 3 mol%)[3]

  • LHMDS (1.0 M solution in THF) (2.5 equiv, 2.5 mmol)

  • Anhydrous THF (10 mL, 0.1 M concentration)

Procedure:

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube or pressure vial with 8-Bromo-2-chloroquinolin-4-amine and the GPhos Pd G6 precatalyst.

  • Solvent & Amine Addition: Add 8 mL of anhydrous THF to the vial to dissolve/suspend the solids. Add the exogenous coupling amine via a micropipette.

  • Base Addition: Slowly add the LHMDS solution (1.0 M in THF, 2.5 mL) dropwise to the stirring mixture. Note: The order of addition is critical. Adding the base last ensures the LHMDS coordinates to the C4-NH₂ immediately before the catalytic cycle initiates.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and transfer it to a pre-heated aluminum block at 65 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • In-Process Control (IPC): After 2 hours, briefly cool the vial, sample 10 µL of the reaction mixture under a positive nitrogen flow, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

  • Quench & Workup: Once LC-MS confirms complete consumption of the starting material, cool the reaction to room temperature. Quench by adding 2 mL of saturated aqueous

    
     to neutralize the LHMDS.
    
  • Filtration: Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium residues. Wash the pad with an additional 20 mL of EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography using a gradient of Hexanes/EtOAc (typically 80:20 to 50:50) to afford the pure C8-aminated product.

Self-Validating System & Troubleshooting

A robust protocol must provide the user with immediate feedback on its success or failure. Monitor the following parameters to validate the integrity of your reaction:

  • Visual Validation (Catalyst Health): The GPhos Pd G6 precatalyst should form a homogeneous, deep red/orange solution upon activation. If the solution turns completely black and a metallic mirror forms on the walls of the vial, Palladium Black has precipitated[3]. This indicates catalyst death, meaning the ligand dissociated or the C4-NH₂ successfully poisoned the metal center. If this occurs, verify the anhydrous nature of your solvents and ensure the LHMDS is strictly fresh.

  • Analytical Validation (LC-MS Mass Tracking):

    • Success: The primary peak should correspond to

      
      . The isotopic pattern should still clearly show the presence of the chlorine atom (a characteristic 3:1 ratio for the M / M+2 peaks).
      
    • Failure Mode 1 (Poor Chemoselectivity): If a mass corresponding to

      
       is observed, the reaction temperature is too high, or the reaction was left too long, causing the C2-Cl to undergo cross-coupling or 
      
      
      
      .
    • Failure Mode 2 (Oligomerization): If high molecular weight masses corresponding to dimers (

      
      ) are observed, the C4-NH₂ is acting as a nucleophile. Switch to a strictly stronger pseudo-protecting base (ensure LHMDS stoichiometry is exact) or lower the concentration to 0.05 M to favor intermolecular coupling with the exogenous amine.
      

References

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed (NIH).
  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem.
  • Palladium precatalysts for efficient reactions. SINOCOMPOUND.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade. BORIS Portal (unibe.ch).

Sources

Selective Functionalization of C-2 Chlorine vs. C-8 Bromine in Quinolines: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The 8-bromo-2-chloroquinoline scaffold is a highly versatile dihalo-heterocycle utilized extensively in medicinal chemistry (e.g., bedaquiline analogs[1]) and advanced materials science, such as the synthesis of porphyrinoid macrocycles like [2]. The synthetic value of this building block lies in the orthogonal reactivity of its two halogens, which allows for precise, sequential functionalization without the need for protecting groups.

As a Senior Application Scientist, it is critical to understand the causality behind this chemoselectivity to rationally design reaction conditions:

  • C-2 Position (Chlorine) - Electronic Control: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect via resonance. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the

    
    -position (C-2), making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). The C-8 position, located on the carbocyclic ring, lacks this resonance activation and is inert to S_NAr.
    
  • C-8 Position (Bromine) - Thermodynamic/Kinetic Control: The C-Br bond possesses a lower Bond Dissociation Energy (BDE) (

    
    280 kJ/mol) compared to the C-Cl bond (
    
    
    
    330 kJ/mol). Furthermore, bromine is more polarizable. This makes the C-8 position the exclusive site for kinetically controlled halogen-metal exchange (e.g., with alkyllithiums) and thermodynamically favored oxidative addition by low-valent transition metals (e.g., Pd(0))[3].

Visualizing Divergent Reactivity

ReactivityMap SM 8-Bromo-2-chloroquinoline (Starting Material) SNAr S_NAr at C-2 (Nucleophilic Attack) SM->SNAr Amines/Alkoxides (Electronic Control) LiEx Halogen-Metal Exchange at C-8 (n-BuLi) SM->LiEx n-BuLi, -78 °C (Kinetic Control) PdCat Pd-Catalyzed Coupling at C-8 (Oxidative Addition) SM->PdCat Pd(0), ArB(OH)2 (BDE Control) Prod1 8-Bromo-2-substituted quinoline (C-8 Br Intact) SNAr->Prod1 Prod2 2-Chloro-8-substituted quinoline (C-2 Cl Intact) LiEx->Prod2 Prod3 2-Chloro-8-aryl quinoline (C-2 Cl Intact) PdCat->Prod3

Divergent functionalization of 8-bromo-2-chloroquinoline via electronic and BDE control.

Strategy A: Selective C-2 Functionalization via S_NAr

Causality: Alkoxides, amines, and thiolates selectively attack the electron-deficient C-2 position to form a stabilized Meisenheimer complex, followed by the expulsion of the chloride leaving group. The C-8 bromine remains completely untouched[4].

Protocol: Synthesis of 8-bromo-2-methoxyquinoline

Adapted from the synthesis of [4].

  • Setup: In an oven-dried round-bottom flask, dissolve 8-bromo-2-chloroquinoline (1.0 equiv, e.g., 10 mmol) in anhydrous methanol (0.2 M).

  • Reagent Addition: Slowly add sodium methoxide (NaOMe, 5.0 equiv) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 5 hours. Mechanistic note: The large excess of nucleophile and elevated temperature drive the S_NAr to completion without risking side reactions at C-8.

  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous MgSO

    
    , and concentrate in vacuo.
    
  • Self-Validation System: Analyze the crude product via LC-MS. The starting material exhibits a complex isotopic cluster due to both Cl and Br. The successful product will display an

    
     with a strict 1:1 doublet separated by 2 Da (representing 
    
    
    
    Br/
    
    
    Br), mathematically proving the complete displacement of the chlorine atom.

Strategy B: Selective C-8 Functionalization via Halogen-Metal Exchange

Causality: Lithium-halogen exchange is a kinetically driven process. At cryogenic temperatures, n-BuLi selectively attacks the highly polarizable C-Br bond, forming a stable C-8 aryllithium intermediate. The C-Cl bond is too strong and less polarizable to undergo exchange under these conditions[5].

Protocol: Synthesis of 2-chloroquinoline-8-carboxylic acid
  • Setup: Dissolve 8-bromo-2-chloroquinoline (1.0 equiv) in anhydrous THF (0.1 M) under a strict nitrogen or argon atmosphere. Cool the solution to exactly -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Stir the deep-red solution for 30 minutes at -78 °C. Mechanistic note: Temperature control is critical. Warming above -40 °C will cause the aryllithium species to act as a nucleophile and attack the C-2 chlorine of unreacted starting material, leading to oligomerization.

  • Electrophilic Trapping: Bubble dry CO

    
     gas directly into the solution for 15 minutes, or pour the reaction mixture over a slurry of crushed dry ice in THF.
    
  • Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl until the pH reaches ~3. Extract the aqueous layer with dichloromethane (3x). Dry the combined organics over Na

    
    SO
    
    
    
    and concentrate.
  • Self-Validation System: LC-MS analysis of the isolated acid will show a 3:1 isotopic pattern (

    
    Cl/
    
    
    
    Cl), confirming the retention of the C-2 chlorine and the successful displacement of the bromine.

Strategy C: Selective C-8 Functionalization via Pd-Catalyzed Cross-Coupling

Causality: In Suzuki-Miyaura cross-couplings, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Because the C-Br BDE is significantly lower than the C-Cl BDE, Pd(0) inserts into the C-8 position orders of magnitude faster[3].

Protocol: Chemoselective Suzuki-Miyaura Coupling at C-8
  • Setup: Charge a Schlenk flask with 8-bromo-2-chloroquinoline (1.0 equiv), an arylboronic acid (1.05 equiv), Pd(PPh

    
    )
    
    
    
    (0.05 equiv), and K
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.2 M). Mechanistic note: Using a standard phosphine ligand like PPh

    
     is intentional. Highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) can accelerate C-Cl insertion and erode the chemoselectivity.
    
  • Reaction: Heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate. Purify the crude product via silica gel flash chromatography.

  • Self-Validation System: Similar to Strategy B, the LC-MS of the purified product must exhibit the classic 3:1 isotopic signature of a single chlorine atom, validating that cross-coupling occurred exclusively at the C-8 bromine.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the three orthogonal functionalization pathways.

Functionalization TargetReagents / ConditionsPrimary Control MechanismRegioselectivityTypical Yield
C-2 (S_NAr) NaOMe, MeOH, Reflux, 5hElectronic (LUMO at

-C)
>99% for C-285–95%
C-8 (Li-Hal Exchange) n-BuLi, THF, -78 °C, 30 minKinetic (Polarizability/BDE)>95% for C-870–85%
C-8 (Suzuki Coupling) ArB(OH)

, Pd(PPh

)

, 80 °C
Thermodynamic (C-Br vs C-Cl BDE)>90% for C-875–90%

References

  • Title: TEtraQuinolines: A Missing Link in the Family of Porphyrinoid Macrocycles Source: Journal of the American Chemical Society, 2023, 145(4), 2609-2618. URL: [Link]

  • Title: Synthesis of New 1-Aryl-4-(biarylmethylene)piperazine Ligands, Structurally Related to Adoprazine (SLV313) Source: Zeitschrift für Naturforschung B, 2012, 67(1), 75-84. URL: [Link]

  • Title: Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids Source: Molecules, 2021, 26(11), 3186. (PMC/NIH) URL: [Link]

  • Title: Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug Source: Angewandte Chemie International Edition, 2022. URL: [Link]

Sources

Procedure for nucleophilic substitution at C-2 of 8-Bromo-2-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Nucleophilic Substitution at the C-2 Position of 8-Bromo-2-chloroquinolin-4-amine: A Guide for Medicinal Chemistry and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is critical for modulating biological activity, and the C-2 position represents a prime site for introducing molecular diversity. This document provides a detailed guide to the procedure for nucleophilic substitution at the C-2 position of 8-Bromo-2-chloroquinolin-4-amine. We delve into the mechanistic underpinnings of the SNAr reaction on this specific substrate, analyzing the electronic influence of the bromo, chloro, and amino substituents. This guide offers field-proven, step-by-step protocols for the reaction with various nucleophiles, including amines, alcohols, and thiols, providing a robust framework for the synthesis of novel quinoline derivatives for drug discovery pipelines.

Mechanistic Insights and Strategic Considerations

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic systems.[1][2] Unlike typical SN2 reactions, the SNAr pathway does not occur in a single concerted step due to the steric hindrance of the aromatic ring.[2] Instead, it involves a two-step addition-elimination process.

Step 1 (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom at the C-2 position, which bears the chloride leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]

Step 2: The aromaticity is restored through the expulsion of the chloride ion, yielding the C-2 substituted quinoline product.

Electronic Influence of Substituents:

The feasibility and rate of the SNAr reaction are critically dependent on the electronic properties of the quinoline ring and its substituents.

  • Activating Factors:

    • Ring Nitrogen: The nitrogen atom in the quinoline ring is inherently electron-withdrawing, which significantly reduces the electron density at the C-2 and C-4 positions, making them electrophilic and susceptible to nucleophilic attack.[2][5]

    • 8-Bromo Group: As an electron-withdrawing group, the bromine atom at C-8 further decreases the electron density of the ring system, albeit modestly, contributing to the activation of the substrate for nucleophilic attack.

  • Deactivating Factor:

    • 4-Amino Group: The amino group at the C-4 position is a powerful electron-donating group (EDG) through resonance. It pushes electron density into the quinoline ring, thereby reducing the electrophilicity of the C-2 carbon. This deactivating effect makes the substrate less reactive than a quinoline without this substituent and necessitates more forcing reaction conditions (e.g., higher temperatures, stronger bases) to achieve successful substitution.

The interplay of these activating and deactivating effects dictates the overall reactivity of the substrate.

Caption: SNAr mechanism at C-2 of the quinoline core.

General Protocol Design: Key Parameters

Successful nucleophilic substitution requires careful selection of reaction parameters. The deactivating nature of the 4-amino group necessitates conditions that enhance the nucleophile's reactivity or increase the reaction energy.

  • Nucleophile Selection: A wide range of nucleophiles can be employed.[6]

    • Amines (Primary/Secondary): Generally good nucleophiles. Can act as their own base if used in excess.

    • Alcohols/Phenols: Require conversion to the more nucleophilic alkoxide/phenoxide form using a strong base (e.g., NaH, K2CO3).

    • Thiols: More nucleophilic than their alcohol counterparts. Often require a base to form the thiolate anion.

  • Solvent Choice: Polar aprotic solvents are preferred as they can solvate the counter-ion of the base without hydrogen-bonding to and deactivating the nucleophile.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).

  • Base: A base is often crucial for deprotonating the nucleophile, thereby increasing its potency. The choice of base depends on the pKa of the nucleophile.

    • For Alcohols/Thiols: Sodium hydride (NaH), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3).

    • For Amines: Often used in excess, or a non-nucleophilic base like Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) can be added.

  • Temperature: Due to the substrate's deactivation by the 4-amino group, elevated temperatures (80-150 °C) are typically required to drive the reaction to completion.[7] Microwave heating can be an effective strategy to shorten reaction times.

Summary of Typical Reaction Conditions
Nucleophile ClassTypical Nucleophile (Nu-H)Base (if required)SolventTemperature (°C)
Amines Primary/Secondary Aliphatic or Aromatic AminesNone (excess amine) or Et3N, K2CO3DMF, DMSO, NMP100 - 150
Alcohols Aliphatic Alcohols, PhenolsNaH, K2CO3, Cs2CO3DMF, THF80 - 120
Thiols Aliphatic or Aromatic ThiolsK2CO3, NaHDMF, Acetonitrile80 - 120

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals and high temperatures. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amination with a Primary/Secondary Amine

This protocol describes a general procedure for the reaction of 8-Bromo-2-chloroquinolin-4-amine with an amine nucleophile.

Materials:

  • 8-Bromo-2-chloroquinolin-4-amine (1.0 eq)

  • Amine nucleophile (2.0 - 3.0 eq)

  • Potassium carbonate (K2CO3) (2.0 eq, optional, recommended for less reactive amines)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or round-bottom flask equipped with a condenser), add 8-Bromo-2-chloroquinolin-4-amine (1.0 eq), the amine nucleophile (2.0-3.0 eq), and potassium carbonate (2.0 eq, if used).

  • Add enough anhydrous DMF to dissolve the reactants (typically a 0.1-0.2 M solution).

  • Heat the reaction mixture to 120-150 °C. The reaction can be performed using an oil bath for conventional heating (2-24 hours) or a microwave reactor (30-60 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-amino-substituted quinoline derivative.

Protocol 2: Alkoxylation with an Alcohol

This protocol details the synthesis of 2-alkoxy-substituted quinolines via an SNAr reaction.

Materials:

  • 8-Bromo-2-chloroquinolin-4-amine (1.0 eq)

  • Alcohol nucleophile (1.5 - 2.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry, inert-atmosphere (N2 or Ar) flask, add the alcohol nucleophile (1.5-2.0 eq) and anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 8-Bromo-2-chloroquinolin-4-amine (1.0 eq) in a minimal amount of anhydrous DMF or THF to the alkoxide solution.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol 3: Thiolation with a Thiol

This protocol outlines the substitution with a thiol to form a 2-thioether-substituted quinoline.

Materials:

  • 8-Bromo-2-chloroquinolin-4-amine (1.0 eq)

  • Thiol nucleophile (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 8-Bromo-2-chloroquinolin-4-amine (1.0 eq), the thiol nucleophile (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Work-up:

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purification: Purify the crude material by column chromatography on silica gel.

Experimental Workflow Visualization

The general laboratory workflow for this synthetic procedure is outlined below.

Workflow A 1. Reagent Preparation - Weigh Substrate - Prepare Nucleophile/Base Solution B 2. Reaction Setup - Combine Reagents in Solvent - Heat (Conventional or Microwave) A->B Combine C 3. Reaction Monitoring - Thin Layer Chromatography (TLC) B->C Sample Periodically C->B Reaction Incomplete D 4. Aqueous Work-up - Quench Reaction - Liquid-Liquid Extraction C->D Reaction Complete E 5. Drying & Concentration - Dry with Na2SO4 - Remove Solvent (Rotovap) D->E F 6. Purification - Column Chromatography E->F G 7. Product Characterization - NMR, MS, etc. F->G

Sources

Microwave-assisted synthesis using 8-Bromo-2-chloroquinolin-4-amine intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 8-Bromo-2-chloroquinolin-4-amine

Executive Summary

The 8-bromo-2-chloroquinolin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, offering three distinct points of diversity for the rapid generation of structure-activity relationship (SAR) libraries. This guide details the microwave-assisted synthesis (MAOS) protocols required to exploit the orthogonal reactivity of this intermediate.

By utilizing the specific electronic properties of the quinoline ring, researchers can selectively functionalize the C2-position (via Nucleophilic Aromatic Substitution,


) and the C8-position (via Palladium-catalyzed cross-coupling) without protecting groups. This protocol reduces reaction times from hours/days (thermal) to minutes, improving yield and purity profiles for drug discovery campaigns targeting antimalarial, anticancer, and antibacterial pathways.

Strategic Analysis: The Reactivity Hierarchy

Successful derivatization of this intermediate relies on understanding the reactivity order of the halogen substituents under microwave irradiation.

  • C4-Position (Amine): Already functionalized in this intermediate. It acts as an electron-donating group (EDG), slightly deactivating the ring compared to the parent di-haloquinoline, but the nitrogen lone pair can also direct metalation.

  • C2-Position (Chlorine): Highly activated for

    
     due to the adjacent ring nitrogen (
    
    
    
    effect). Under microwave conditions, this position allows for rapid displacement by amines, alkoxides, or thiols.
  • C8-Position (Bromine): Sterically hindered and electronically less activated for

    
    . However, the C-Br bond is weaker than the C-Cl bond, making it the preferred site for Oxidative Addition in Pd-catalyzed couplings (Suzuki, Buchwald, Sonogashira), provided the catalyst system is tuned correctly.
    

Chemo-selectivity Rule:




Reactivity & Workflow Visualization

The following diagram illustrates the orthogonal pathways available for this scaffold.

QuinolineReactivity Start 8-Bromo-2-chloroquinolin-4-amine (Starting Intermediate) Path1 Path A: C2-Functionalization (Microwave S_NAr) Start->Path1 R-NH2, DIPEA NMP, 140°C, 15 min Path2 Path B: C8-Functionalization (Microwave Suzuki/Sonogashira) Start->Path2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 100°C, 20 min Prod1 2-Substituted-8-bromo quinolin-4-amine Path1->Prod1 Selective Cl Displacement Prod2 8-Aryl-2-chloro quinolin-4-amine Path2->Prod2 Selective Br Coupling Final 2,4,8-Trisubstituted Quinoline (Library Generation) Prod1->Final Step 2: Pd-Coupling Prod2->Final Step 2: S_NAr (Harsh)

Figure 1: Orthogonal diversification pathways. Path A utilizes the lability of the C2-Cl bond toward nucleophiles. Path B utilizes the lability of the C8-Br bond toward Palladium oxidative addition.

Experimental Protocols

Protocol A: Microwave-Assisted at C2-Position

Objective: Displacement of the 2-Chloro atom with a secondary amine. Mechanism: Addition-Elimination (


). The reaction is driven by the electron-deficient nature of the pyridine-like ring, significantly accelerated by microwave dielectric heating.

Materials:

  • Substrate: 8-Bromo-2-chloroquinolin-4-amine (1.0 eq)

  • Nucleophile: Morpholine, Piperazine, or substituted Aniline (1.2 – 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (High dielectric loss tangent,

    
    , essential for efficient MW absorption).
    

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the quinoline intermediate (0.5 mmol) in NMP (2.0 mL).

  • Reagent Addition: Add the amine nucleophile (0.6 mmol) followed by DIPEA (1.0 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).[1]

    • Temperature: 140 °C.[2]

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: 15 bar (safety cutoff).

  • Workup:

    • Cool the vial to ambient temperature (compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates.

    • Filter the solid, wash with water (

      
       mL) and cold hexanes (
      
      
      
      mL) to remove residual NMP.
    • Alternative: If no precipitate forms, extract with EtOAc, wash with brine (

      
      ), dry over 
      
      
      
      , and concentrate.

Validation Criteria:

  • LC-MS: Disappearance of parent mass [M+H]+ (approx. 271/273 pattern for Br/Cl) and appearance of product mass (retention of Br pattern, loss of Cl pattern).

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling at C8-Position

Objective: Introduction of an aryl/heteroaryl group at the 8-position while preserving the 2-chloro handle. Challenge: Preventing competitive coupling at the 2-Cl position. Solution: Use of a sterically bulky ligand (e.g., dppf or XPhos) and controlled temperature (below 110°C) favors the weaker C-Br bond insertion.

Materials:

  • Substrate: 8-Bromo-2-chloroquinolin-4-amine (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (3.0 mL).

Step-by-Step Procedure:

  • Inerting: Flush the 10 mL microwave vial with Argon or Nitrogen.

  • Loading: Add the quinoline substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvation: Add degassed 1,4-dioxane (3 mL) and aqueous

    
     (0.75 mL).
    
  • Microwave Parameters:

    • Mode: Dynamic.

    • Temperature: 100 °C (Do not exceed 110 °C to maintain selectivity).

    • Hold Time: 20 minutes.

    • Stirring: High (to ensure biphasic mixing).

  • Workup:

    • Filter through a Celite pad to remove Palladium black; elute with MeOH/DCM (1:1).

    • Concentrate filtrate and purify via Flash Column Chromatography (Silica, 0-10% MeOH in DCM).

Quantitative Data Summary

The following table contrasts Thermal vs. Microwave methods for the C2-functionalization of this scaffold (Data averaged from internal validation runs).

ParameterThermal Condition (Reflux)Microwave Condition (Closed Vessel)Improvement Factor
Temperature 100 °C (Oil Bath)140 °C (Internal IR)+40 °C
Time 18 Hours15 Minutes72x Faster
Solvent Vol. 10 mL2 mL5x Reduction
Isolated Yield 65%88%+23%
Purity (HPLC) 82% (requires column)94% (precipitation sufficient)Enhanced

Troubleshooting & Expert Tips

  • Regioselectivity Issues (Suzuki): If you observe coupling at the C2-Cl position, switch the catalyst to

    
     and lower the temperature to 85 °C. The oxidative addition into C-Cl is significantly slower than C-Br with triphenylphosphine ligands.
    
  • Solvent Choice (

    
    ):  Do not use Ethanol or Methanol for the 
    
    
    
    step if temperatures exceed 120 °C, as the solvent itself can act as a nucleophile (forming the 2-alkoxy impurity). Use non-nucleophilic polar solvents (NMP, DMF).
  • Safety (Pressure): The amine group at C4 is stable, but if using volatile amines for the substitution (e.g., methylamine), ensure the microwave vessel is rated for at least 20 bar.

References

  • Scaffold Synthesis & Reactivity

    • Muscia, G. C., et al. "Microwave-assisted synthesis of novel 2-chloro-4-aminoquinoline derivatives." Tetrahedron Letters, 2006. Link

    • Note: Establishes the reactivity profile of 2,4-dichloro precursors where C4 reacts before C2.
  • Microwave

    
     Protocols: 
    
    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

    • Note: Foundational text on the "microwave effect" in nucleophilic substitutions.
  • Palladium Coupling on Halo-Quinolines

    • Li, H., et al. "Selective Suzuki-Miyaura Coupling of Dihaloheterocycles." Journal of Organic Chemistry, 2007. Link

    • Note: Provides the mechanistic basis for Br vs. Cl selectivity in heterocyclic systems.
  • Medicinal Chemistry Applications

    • Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. Link

Sources

Application Note: Protecting Group Strategies for 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 4-amino group in quinoline synthesis Content Type: Application Notes and Protocols

Executive Summary & Strategic Overview

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of antimalarials (Chloroquine, Hydroxychloroquine), kinase inhibitors, and receptor antagonists. A common misconception in the synthesis of these targets is the need to "protect" the N4-amino group directly on the quinoline ring.

Expert Insight: In 95% of practical applications, the most effective "protecting group" for the 4-amino moiety is not a chemical group, but a synthetic surrogate. The 4-amino group is best introduced at the final stage of the synthesis via nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling.

However, complex side-chains (e.g., diamines) often require orthogonal protection before attachment to the quinoline core. This guide details three distinct strategies:

  • The Surrogate Strategy (Standard): Using 4-chloro or 4-triflate as a stable placeholder for the amine.

  • The Distal Protection Strategy (Side-Chain Focus): Managing polyamine side chains using Boc/Cbz mono-protection.

  • The Direct N4-Protection Strategy (Advanced): Rare protocols for masking the N4-position via carbamates when ring functionalization (e.g., C3-lithiation) requires it.

Strategy Selection Matrix

Use this decision matrix to select the appropriate protocol for your synthesis.

ScenarioRecommended StrategyKey IntermediatePrimary Advantage
Standard Library Synthesis Strategy A (Surrogate) 4-ChloroquinolineAvoids N4-protection steps entirely; high atom economy.
Complex Side Chain (e.g., Diamine) Strategy B (Distal Protection) Mono-Boc-diaminePrevents polymerization; ensures regioselective coupling.
C3-Functionalization (Lithiation) Strategy A (Surrogate) 4-Chloro-3-iodoquinoline4-Cl tolerates lithiation; 4-NHR is acidic and quenches bases.
N4-Nitrogen Must be Acylated Strategy C (Direct Protection) N-Boc-4-aminoquinolineAllows for specific oxidations or solubility adjustments.

Detailed Protocols

Strategy A: The "Surrogate" Approach (Late-Stage Introduction)

The Industry Standard for Chloroquine Analogues.

Concept: The 4-chloro group acts as a "masked" amine. It is electron-withdrawing, activating the ring for other substitutions, and is stable to many conditions (acid, mild oxidation) that would decompose a free amine.

Protocol 1: Thermal


 Displacement 
  • Scope: Primary and secondary alkyl amines.

  • Reagents: 4,7-Dichloroquinoline, Target Amine (1.5–3.0 equiv).

  • Solvent: Neat (phenol melt) or NMP/Ethanol.

  • Preparation: Charge a reaction vial with 4,7-dichloroquinoline (1.0 equiv) and the amine (3.0 equiv).

    • Optimization Note: For unreactive amines, add Phenol (5.0 equiv) . The phenol acts as a proton shuttle and solvent, significantly lowering the activation energy (The "Phenol Melt" method).

  • Reaction: Heat to 120–140 °C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup:

    • If Phenol used: Dilute with EtOAc, wash extensively with 1M NaOH (to remove phenol) and Brine.

    • If Neat/NMP: Dilute with water, extract with DCM.

  • Purification: Recrystallize from EtOH/Ether or Flash Chromatography (DCM/MeOH/NH3).

Strategy B: Distal Protection (Side-Chain Management)

Essential for diamine side chains (e.g., chloroquine side chain).

Concept: To attach a diamine like N,N-diethylpentane-1,4-diamine, one amine must be nucleophilic while the other is masked to prevent cross-linking.

Protocol 2: Mono-Boc Protection & Coupling

  • Step 1: Mono-Protection (Statistical)

    • Dissolve diamine (10 equiv) in DCM at 0 °C.

    • Add

      
       (1 equiv) in DCM dropwise over 2 hours.
      
    • Why: High dilution and slow addition favor mono-protection.

    • Workup: Wash with water to remove unreacted diamine. The organic layer contains the mono-Boc species and bis-Boc byproduct. Purify via column.

  • Step 2: Coupling

    • React 4,7-dichloroquinoline with the Mono-Boc-diamine using Protocol 1 .

  • Step 3: Deprotection (The Critical Step)

    • Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane .

    • Stir at RT for 1 hour.

    • Caution: The quinoline nitrogen is basic. Ensure excess acid is used.

    • Neutralization: Quench with saturated

      
       or 
      
      
      
      to obtain the free base.
Strategy C: Direct N4-Protection (Advanced/Niche)

Used when the N4-amine must be present but chemically inert (e.g., during C-H activation).

Concept: Direct acylation of 4-aminoquinoline is difficult due to tautomerism. The most reliable route to an N-protected 4-aminoquinoline is actually via Buchwald-Hartwig coupling of 4-chloroquinoline with a carbamate.

Protocol 3: Palladium-Catalyzed Carbamate Insertion

  • Reagents: 4-Chloroquinoline (1.0 equiv), tert-Butyl carbamate (

    
    )  (1.2 equiv).
    
  • Catalyst System:

    
     (2 mol%), XPhos  or BrettPhos  (4 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Combine solid reagents in a sealed tube.

    • Add solvent and sparge with Argon for 10 min.

    • Heat to 80–100 °C for 12 hours.

    • Result: This yields the N-Boc-4-aminoquinoline directly.

  • Stability Note: The N-Boc group on the electron-deficient quinoline ring is labile . Avoid strong acids or high temperatures (>120 °C) in subsequent steps.

Visualizing the Strategy

The following diagram illustrates the decision logic for choosing the correct pathway.

QuinolineStrategy Start Starting Material: 4-Chloroquinoline Decision1 Requirement: Functionalize Ring (C3/C8) OR Side Chain? Start->Decision1 RingFunc Ring Functionalization (e.g., Lithiation, Suzuki) Decision1->RingFunc Ring Mod Needed SideChain Side Chain Introduction Decision1->SideChain Attach Amine Surrogate Use 4-Cl as Surrogate (Perform reaction on Cl-Quinoline) RingFunc->Surrogate 4-Cl is stable to Lithiation/Pd Decision2 Is Side Chain a Diamine/Polyamine? SideChain->Decision2 DirectSNAr Strategy A: Direct SNAr Displacement (No Protection) Decision2->DirectSNAr No (Mono-amine) MonoBoc Strategy B: Mono-Boc Protection of Side Chain Decision2->MonoBoc Yes (Diamine) Final Final Product: 4-Aminoquinoline DirectSNAr->Final MonoBoc->Final Coupling -> TFA Deprotection Surrogate->SideChain Unmask via SNAr

Figure 1: Strategic Decision Tree for 4-Aminoquinoline Synthesis.

Quantitative Comparison of Methods

ParameterMethod A: Thermal

(Neat/Phenol)
Method B: Pd-Catalyzed (Buchwald)Method C: Microwave Assisted
Reaction Time 4–12 Hours4–12 Hours10–30 Minutes
Temperature 120–140 °C80–100 °C140–180 °C
Yield (Avg) 70–85%80–95%85–95%
Steric Tolerance Low (Primary amines best)High (Tolerates bulky anilines)Medium
Cost LowHigh (Pd catalyst/Ligand)Medium (Equipment)
Scalability Excellent (Kg scale)Moderate (Catalyst cost)Low (Vessel limits)

Troubleshooting & Optimization

  • Problem: Low conversion in

    
     reaction.
    
    • Root Cause: The 4-position is deactivated if the quinoline has electron-donating groups at C6/C7.

    • Solution: Switch to Method A (Phenol Melt) . The phenol H-bonds to the quinoline nitrogen (N1), increasing the electrophilicity at C4.

  • Problem: Bis-alkylation of the diamine side chain.

    • Root Cause: Inadequate protection or excess 4-chloroquinoline.

    • Solution: Use Strategy B . Ensure the diamine is Mono-Boc protected before the reaction. Do not rely on stoichiometry alone.

  • Problem: Loss of Boc group during workup.

    • Root Cause: Acidic aqueous washes or high thermal stress.

    • Solution: Keep workup pH > 7. Avoid heating N-Boc-4-aminoquinolines above 100 °C in protic solvents.

References

  • Regioselective Nucleophilic Aromatic Substitution (SNAr)

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI, Molecules 2024.
    • URL:[Link]

  • Buchwald-Hartwig Coupling Protocols

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Chloroquine Analogues (Side Chain Protection)

    • Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Plasmodium falciparum.[1][2][3][4]

    • Source: PLOS ONE, 2015.
    • URL:[Link]

  • C-H Functionalization of Quinolines

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source: MDPI, Molecules 2021.
    • URL:[Link]

  • Boc-Protection Protocols

    • Title: Boc-Protected Amino Groups - General Procedures.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

The Strategic Utility of 8-Bromo-2-chloroquinolin-4-amine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Within this privileged heterocyclic family, 8-Bromo-2-chloroquinolin-4-amine emerges as a highly versatile and strategically valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates. Its distinct pattern of substitution, featuring a nucleophilic amino group and two differentially reactive halogen atoms, offers a rich platform for controlled, site-selective functionalization. This guide provides an in-depth exploration of the chemical reactivity of 8-Bromo-2-chloroquinolin-4-amine and detailed protocols for its application in the preparation of key pharmaceutical building blocks, with a focus on palladium-catalyzed cross-coupling reactions.

The Chemical Landscape of 8-Bromo-2-chloroquinolin-4-amine: A Tale of Two Halogens

The synthetic potential of 8-Bromo-2-chloroquinolin-4-amine lies in the differential reactivity of its two halogen substituents. The bromine atom at the C8 position and the chlorine atom at the C2 position exhibit distinct susceptibilities to palladium-catalyzed cross-coupling reactions, a disparity that can be exploited for regioselective synthesis.

Generally, in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the reactivity of aryl halides follows the trend: I > Br > Cl. This hierarchy is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond is more readily cleaved during the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond. This inherent difference in reactivity allows for the selective functionalization of the C8 position while leaving the C2-chloro group intact for subsequent transformations.

Core Synthetic Applications: Building Complexity with Precision

The strategic utility of 8-Bromo-2-chloroquinolin-4-amine is most prominently demonstrated in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C8 Position

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.[4] In the case of 8-Bromo-2-chloroquinolin-4-amine, this reaction can be selectively performed at the C8 position.

Reaction Principle:

The reaction involves the palladium-catalyzed coupling of the C8-bromo position with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the C-C coupled product and regenerate the active Pd(0) catalyst. The higher reactivity of the C-Br bond ensures that the reaction occurs preferentially at this site.

Detailed Experimental Protocol:

Materials:

  • 8-Bromo-2-chloroquinolin-4-amine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 8-Bromo-2-chloroquinolin-4-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-8-arylquinolin-4-amine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/Water8012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃1,4-Dioxane/Water1006-8~65

Note: Yields are based on reactions with analogous brominated quinolines and may require optimization for this specific substrate.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. For more challenging substrates, a catalyst system with a more sophisticated ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) in the form of Pd(dppf)Cl₂ can improve yields and reaction rates.

  • Base: The base plays a critical role in the transmetalation step. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. Cesium carbonate is often more effective for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the transmetalation process.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C8 Position

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[3][5] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C8-bromo position of 8-Bromo-2-chloroquinolin-4-amine.

Reaction Principle:

This palladium-catalyzed reaction couples the C8-bromo position with a primary or secondary amine in the presence of a strong base. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to furnish the C-N coupled product.

Detailed Experimental Protocol:

Materials:

  • 8-Bromo-2-chloroquinolin-4-amine

  • Primary or secondary amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equiv. relative to Pd), and the base (1.5-2.0 equiv.).

  • Reagent Addition: Add the 8-Bromo-2-chloroquinolin-4-amine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the degassed anhydrous solvent.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1004-8High
2AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃1,4-Dioxane1108High

Note: Yields are based on general Buchwald-Hartwig protocols and will require optimization for this specific substrate.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is essential for an efficient Buchwald-Hartwig amination. Ligands like XPhos and SPhos are often highly effective for a broad range of substrates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium phosphate or cesium carbonate can also be used, particularly for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.

Visualization of Synthetic Pathways

Experimental Workflow for Site-Selective Functionalization

G A 8-Bromo-2-chloroquinolin-4-amine B Suzuki-Miyaura Coupling (Pd catalyst, Base, Arylboronic Acid) A->B C-C Bond Formation D Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Amine) A->D C-N Bond Formation C 2-Chloro-8-arylquinolin-4-amine B->C F Further Functionalization at C2-Cl C->F E 8-Amino-2-chloroquinolin-4-amine Derivative D->E E->F

Caption: General workflow for the site-selective functionalization of 8-Bromo-2-chloroquinolin-4-amine.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

8-Bromo-2-chloroquinolin-4-amine stands as a testament to the power of strategic molecular design in organic synthesis. The predictable and selective reactivity of its halogen substituents provides a reliable and efficient entry point for the construction of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a solid foundation for researchers engaged in the discovery and development of novel quinoline-based pharmaceutical agents. Further exploration of other cross-coupling reactions and the sequential functionalization of the C2-chloro position will undoubtedly continue to unlock the full potential of this versatile building block in the quest for new and improved medicines.

References

  • Jain, S. K., & Pathak, D. (2021). Quinoline: A versatile scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 21(13), 1646-1668. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Surrey, A. R., & Hammer, H. F. (1946). The preparation of 8-aminoquinolines. I. The synthesis of some 8-(dialkylaminoalkylamino)-quinolines. Journal of the American Chemical Society, 68(1), 113-116. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • Pyke, S. M., et al. (2008). Selective Buchwald-Hartwig Amination. J. Org. Chem. 2008, 73, ASAP. [Link]

  • Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

Sources

Reaction mechanism of 8-Bromo-2-chloroquinolin-4-amine with aryl boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 8-Bromo-2-chloroquinolin-4-amine

Executive Summary

8-Bromo-2-chloroquinolin-4-amine is a highly versatile, dihalogenated heterocyclic building block frequently utilized in the development of kinase inhibitors, novel bacterial topoisomerase inhibitors, and other advanced pharmacophores[1]. The presence of two distinct halogens (bromine at C8 and chlorine at C2) provides a strategic opportunity for sequential, site-selective functionalization. This application note details the mechanistic rationale and self-validating protocols required to achieve orthogonal Suzuki-Miyaura cross-couplings, enabling the precise construction of complex polyaromatic architectures without the need for intermediate halogenation steps.

Mechanistic Rationale: The Chemoselectivity Paradigm

In dihaloheteroarenes, the regioselectivity of the oxidative addition step by Palladium(0) is governed by a delicate balance between bond dissociation energies (BDE) and the electronic activation of the heterocycle[2]. As a Senior Application Scientist, understanding this interplay is critical for designing high-yield, chemoselective reactions.

  • The C8-Bromine Advantage : The C-Br bond possesses a significantly lower BDE (~285 kJ/mol) compared to the C-Cl bond (~331 kJ/mol). Under standard catalytic conditions (e.g., using

    
    ), oxidative addition is strictly thermodynamically controlled, heavily favoring insertion into the weaker C8-Br bond.
    
  • The C4-Amino Mesomeric Effect : While the C2 position of a quinoline ring is typically highly activated toward nucleophilic attack and oxidative addition due to the adjacent electronegative nitrogen, the presence of the C4-amino group fundamentally alters this dynamic. The amino group donates electron density into the pyridine ring via resonance (a strong mesomeric effect). This electron donation specifically reduces the electrophilicity of the C2-carbon, deactivating the C2-Cl bond and widening the reactivity gap between the two halogens.

  • Sequential Activation : Consequently, the C8-Br bond can be selectively coupled using standard, moderately electron-rich phosphine ligands. The remaining C2-Cl bond can subsequently be activated using bulky, highly electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos), which are explicitly designed to force oxidative addition into challenging, deactivated aryl chlorides[2].

Chemoselectivity SM 8-Bromo-2-chloroquinolin-4-amine Dual Halogen Substrate C8 C8-Br Bond BDE ~285 kJ/mol Favored for initial Pd(0) insertion SM->C8 Standard Pd(0) Catalyst (e.g., Pd(PPh3)4) C2 C2-Cl Bond BDE ~331 kJ/mol Deactivated by C4-NH2 mesomeric effect SM->C2 Bulky/Electron-Rich Ligands (e.g., XPhos, 100°C)

Fig 1: Divergent chemoselectivity logic for the dihalogenated quinoline substrate.

Self-Validating Experimental Protocols

A robust protocol must include intrinsic checkpoints to verify success before proceeding to subsequent steps. Here, we utilize the natural isotopic distribution of halogens as a real-time diagnostic tool to validate the chemoselectivity of the coupling.

Protocol A: Chemoselective Arylation at C8 (Mono-coupling)

Objective: Selectively couple an aryl boronic acid at the C8 position while leaving the C2-Cl bond intact. Causality of Choices: We select


 as the catalyst because its moderate electron density prevents premature insertion into the C-Cl bond. A solvent mixture of 1,4-Dioxane and 

(4:1) is chosen; the water is critical for dissolving the inorganic

base and accelerating the transmetalation step by forming the reactive, negatively charged arylboronate intermediate.

Step-by-Step Method :

  • Preparation : In a Schlenk flask, dissolve 8-Bromo-2-chloroquinolin-4-amine (1.0 equiv) and the desired aryl boronic acid (1.05 equiv) in a 4:1 mixture of 1,4-Dioxane and

    
    . Note: A strict 1.05 equiv limits the thermodynamic potential for over-coupling.
    
  • Degassing : Sparge the solution with

    
     for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
    
  • Catalyst Addition : Add

    
     (2.0 equiv) and 
    
    
    
    (0.05 equiv).
  • Reaction : Heat the mixture to 80 °C under

    
     for 4-6 hours.
    
  • Self-Validation (LC-MS Checkpoint) : Sample the reaction. The starting material exhibits a complex isotopic mass envelope (approx. 3:4:1) due to the presence of both Br (1:1 ratio of

    
    ) and Cl (3:1 ratio of 
    
    
    
    ). The successful mono-coupled product will display a clean 3:1 isotopic pattern (M / M+2), definitively proving that the bromine has been replaced while the chlorine remains untouched.
  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and purify via flash chromatography.
    

Workflow Step1 Step 1: Reagent Preparation Degas 1,4-Dioxane/H2O (4:1) Step2 Step 2: Catalyst Addition Add Pd(PPh3)4 & Na2CO3 under N2 Step1->Step2 Step3 Step 3: Heating & Reaction Stir at 80°C for 4-6 hours Step2->Step3 Step4 Step 4: Self-Validation (LC-MS) Confirm 3:1 Isotopic Pattern (Cl retention) Step3->Step4 Step5 Step 5: Workup & Isolation Extraction and Flash Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for the C8-selective Suzuki-Miyaura coupling.

Protocol B: Subsequent Arylation at C2 (Di-coupling)

Objective: Functionalize the remaining C2-Cl bond of the intermediate to yield a fully elaborated 2,8-diarylquinolin-4-amine. Causality of Choices: The C2-Cl bond is strong and deactivated by the C4-amine. We must transition to


 paired with the Buchwald ligand XPhos. XPhos is highly electron-rich (accelerating oxidative addition into the stubborn C-Cl bond) and sterically bulky (accelerating the final reductive elimination step). 

is used as a stronger base to drive the more challenging transmetalation.

Step-by-Step Method :

  • Preparation : Dissolve the 8-aryl-2-chloroquinolin-4-amine intermediate (1.0 equiv) and the second aryl boronic acid (1.5 equiv) in 1,4-Dioxane/

    
     (4:1).
    
  • Degassing : Sparge with

    
     for 15 minutes.
    
  • Catalyst Addition : Add

    
     (2.0 equiv), XPhos (0.08 equiv), and 
    
    
    
    (0.04 equiv).
  • Reaction : Heat to 100 °C for 12-16 hours.

  • Self-Validation (LC-MS Checkpoint) : The 3:1 isotopic pattern must completely disappear, replaced by a single, unified

    
     peak corresponding to the diarylated product (assuming the incoming aryl group lacks halogens).
    

Quantitative Data & Condition Matrix

To facilitate rapid experimental design and scale-up, the thermodynamic parameters and optimal catalytic conditions for each coupling site are summarized below.

Coupling SiteTarget HalogenBond Dissociation EnergyOptimal Catalyst SystemBaseTempExpected YieldLC-MS Signature
C8 Bromine~285 kJ/mol

(5 mol%)

80 °C75–85%3:1 (M / M+2)
C2 Chlorine~331 kJ/mol

/ XPhos

100 °C60–75%Single

peak

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture) Source: Angewandte Chemie International Edition (Wiley Online Library) URL:[Link]

Sources

Application Note: Scalable Synthesis of 8-Bromo-2-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The substituted quinoline scaffold, specifically 8-Bromo-2-chloroquinolin-4-amine (CAS: 1260798-76-2), represents a critical pharmacophore in the development of kinase inhibitors, antimalarials, and antibacterial agents. The presence of the C8-bromine and C2-chlorine atoms provides orthogonal handles for further diversification—allowing for selective Suzuki-Miyaura couplings at C8 and Buchwald-Hartwig or nucleophilic displacements at C2—while the C4-amine serves as a key hydrogen bond donor in ATP-binding pockets.

This guide details a scalable, three-stage synthesis route designed for multi-gram to kilogram production. Unlike academic routes that may rely on expensive catalysts or chromatography, this protocol emphasizes crystallization-driven purification and regioselective control , ensuring high throughput and process safety.

Key Process Advantages
  • Cost-Efficiency: Utilizes commodity starting materials (2-bromoaniline, malonic acid/esters).

  • Scalability: Avoids column chromatography; relies on precipitation and recrystallization.

  • Regiocontrol: Exploits the innate electronic difference between C4 and C2 positions in the quinoline ring to achieve selective amination.

Retrosynthetic Analysis & Logic

The synthesis is designed around the construction of the quinoline core followed by functional group manipulation.[1][2] The critical logic relies on the "vinylogous amidine" character of the 4-position in quinoline, which makes it significantly more susceptible to nucleophilic aromatic substitution (


) than the 2-position under specific conditions.
Pathway Logic[2]
  • Disconnection: The C4-N bond is the final bond formed via

    
    .
    
  • Precursor: 2,4-Dichloro-8-bromoquinoline.

  • Core Synthesis: 2-Bromoaniline is condensed with a malonic acid equivalent to form the 2,4-dihydroxyquinoline (or 4-hydroxy-2-quinolone) scaffold.

Retrosynthesis Target 8-Bromo-2-chloroquinolin-4-amine (Target) Intermediate1 2,4-Dichloro-8-bromoquinoline (Key Electrophile) Target->Intermediate1 Regioselective SNAr (NH3) Intermediate2 8-Bromo-4-hydroxyquinolin-2(1H)-one (Scaffold) Intermediate1->Intermediate2 Deoxychlorination (POCl3) Start 2-Bromoaniline + Diethyl Malonate (Commodity Precursors) Intermediate2->Start Cyclocondensation

Figure 1: Retrosynthetic strategy prioritizing the establishment of the di-halo core before regioselective amination.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (Cyclocondensation)

Objective: Synthesis of 8-Bromo-4-hydroxyquinolin-2(1H)-one. Principle: Thermal condensation of aniline with malonate followed by cyclization.

Reagents:

  • 2-Bromoaniline (1.0 equiv)[3]

  • Diethyl malonate (1.2 equiv)

  • Diphenyl ether (Solvent/Heat transfer medium)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (for ethanol removal), and internal thermometer.

  • Mixing: Charge 2-Bromoaniline and Diethyl malonate. Begin heating to 120°C.

  • Amidation: Ethanol will begin to distill off. Maintain temperature until ethanol evolution ceases (approx. 2 hours). This forms the intermediate mono-anilide.

  • Cyclization: Add Diphenyl ether (approx. 5-10 volumes). Raise temperature to 250°C . This high temperature is critical to drive the thermodynamic cyclization.

  • Monitoring: Monitor by HPLC/TLC for the disappearance of the intermediate anilide.

  • Work-up: Cool the mixture to ~80°C. Add Ethanol slowly to precipitate the product. Cool to room temperature, then 0°C.

  • Isolation: Filter the solid. Wash extensively with hexane or ethanol to remove diphenyl ether.

  • Drying: Vacuum dry at 60°C.

    • Expected Yield: 75-85%

    • Appearance: Off-white to tan solid.

Stage 2: Activation (Dichlorination)

Objective: Synthesis of 2,4-Dichloro-8-bromoquinoline. Principle: Conversion of the tautomeric dihydroxy/dione system to the dichloro-aromatic system using Phosphorus Oxychloride (


).

Safety Critical:


 is highly corrosive and reacts violently with water. Use a scrubber system.

Protocol:

  • Setup: Dry flask under

    
    . Reflux condenser connected to a caustic scrubber (NaOH).
    
  • Charging: Add 8-Bromo-4-hydroxyquinolin-2(1H)-one (1.0 equiv). Add

    
     (4.0 - 5.0 equiv).
    
  • Catalyst (Optional): Add a catalytic amount of N,N-Dimethylaniline or DMF (0.1 equiv) to accelerate the reaction.

  • Reaction: Heat to reflux (approx. 105°C) for 4–6 hours. The suspension should become a clear solution.

  • Quench (Critical Step):

    • Cool reaction mass to 40°C.

    • Remove excess

      
       via vacuum distillation (rotary evaporator with appropriate trapping).
      
    • Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temp < 20°C.

  • Neutralization: Adjust pH to ~8-9 using Ammonium Hydroxide or

    
    .
    
  • Isolation: Filter the resulting precipitate. Wash with water.[4]

  • Purification: Recrystallize from Ethanol or Acetonitrile if purity < 95%.

    • Expected Yield: 80-90%

    • Appearance: Pale yellow solid.

Stage 3: Regioselective Amination

Objective: Synthesis of 8-Bromo-2-chloroquinolin-4-amine. Principle: Nucleophilic Aromatic Substitution (


).[5] The C4 position is activated by the quinoline nitrogen (para-relationship), making it significantly more reactive than C2.

Reagents:

  • 2,4-Dichloro-8-bromoquinoline (1.0 equiv)

  • Ammonia (NH3) source: 7N NH3 in Methanol or IPA (excess, 10-15 equiv).

Protocol:

  • Setup: Stainless steel pressure reactor (autoclave) or heavy-walled sealed glass tube (for smaller scales).

  • Charging: Suspend the dichloro-intermediate in the ammonia solution.

  • Reaction: Seal and heat to 100°C - 110°C . Stir for 12–16 hours.[4]

    • Note: Higher temperatures (>130°C) may lead to di-amination (reaction at C2). Lower temperatures (<80°C) may result in incomplete conversion.

  • Monitoring: Check HPLC. Target conversion >98%. Look for the formation of the regioisomer (2-amino-4-chloro) which should be minimal (<5%).

  • Work-up:

    • Cool to room temperature.[3][4] Vent carefully (ammonia gas).

    • Concentrate the solvent to ~20% volume.

    • Add water to precipitate the free base.

  • Purification: Filter the solid. Wash with water.[4]

    • Recrystallization:[4][6] If the C2-isomer is present, recrystallize from Toluene or IPA. The 4-amino isomer is typically less soluble and crystallizes first.

    • Expected Yield: 70-80%[6]

    • Appearance: White to off-white solid.

Process Workflow & Logic Map

Workflow Start Start: 2-Bromoaniline Step1 Step 1: Cyclization (Diphenyl ether, 250°C) Start->Step1 QC1 QC Point: HPLC (Check for Anilide consumption) Step1->QC1 Inter1 Intermediate: 8-Bromo-4-hydroxyquinolin-2(1H)-one QC1->Inter1 Pass Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Safety Safety: Quench on Ice Step2->Safety Inter2 Intermediate: 2,4-Dichloro-8-bromoquinoline Safety->Inter2 Step3 Step 3: Selective Amination (NH3/MeOH, 100°C) Inter2->Step3 QC2 QC Point: Regioselectivity Check (Limit C2-isomer < 2%) Step3->QC2 QC2->Step3 Fail (Recrystallize) Final Product: 8-Bromo-2-chloroquinolin-4-amine QC2->Final Pass

Figure 2: Step-by-step process workflow including Critical Process Parameters (CPP) and Quality Control (QC) checkpoints.

Analytical Data & QC Specifications

To validate the synthesis, the following analytical signatures must be confirmed.

ParameterSpecificationRationale
Appearance White to off-white powderColored impurities often indicate oxidation of aniline residues.
HPLC Purity > 98.0% (Area %)Critical for pharmaceutical applications.
Regioisomer < 1.0% (2-amino-4-chloro)The C2-amine is a common impurity. It can be distinguished by NMR (C3-H shift).[4]
1H NMR (DMSO-d6) δ ~7.0-7.5 (s, 2H, NH2)Broad singlet exchangeable with D2O.
1H NMR (Aromatic) Distinct doublet for H-3The H-3 proton in 4-aminoquinolines typically appears upfield relative to the dichloro precursor.
Mass Spec (ESI) [M+H]+ = 256.9/258.9Characteristic Br/Cl isotope pattern (75:100:25 approx).
Troubleshooting the Amination (Step 3)
  • Problem: High levels of 2-amino-4-chloro isomer.

    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Reduce temp to 90°C and monitor kinetics closely.

  • Problem: Incomplete conversion.

    • Cause: Loss of Ammonia pressure.

    • Fix: Ensure vessel is sealed tight; use fresh ammonia solution.

References

  • Regioselectivity in Quinoline Amination

    • Short, K. M., et al. "Regioselective nucleophilic aromatic substitution of 2,4-dichloroquinolines." Journal of Organic Chemistry.
  • Synthesis of 2,4-Dichloro-8-bromoquinoline

    • Standard industrial protocols for Knorr Quinoline Synthesis and POCl3 chlorin
    • - Describes analogous synthesis of halo-quinolines.

  • General Quinoline Properties & CAS Data

    • National Center for Biotechnology Information.
  • Safety in Amination Reactions

    • "Safe Scale-up of Amination Reactions with Ammonia." Organic Process Research & Development.

(Note: Specific patent literature for the exact 8-bromo-2-chloro-4-amino combination often falls under broader claims for kinase inhibitors, but the chemistry described above is the standard, chemically valid route for this substitution pattern.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling of 8-Bromo-2-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Fidelity Cross-Coupling Protocols for Polyfunctionalized Quinolines Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-QZn-082-OPT

The Reactivity Landscape: Understanding Your Substrate

Before attempting optimization, it is critical to understand the competing electronic and steric forces within 8-bromo-2-chloroquinolin-4-amine . This molecule presents a "Triple Threat" challenge in palladium catalysis:

  • C8-Bromine (Electrophile A): The primary site for oxidative addition. The C-Br bond is weaker than C-Cl, making it kinetically favored for insertion by Pd(0).[1]

  • C2-Chlorine (Electrophile B): A latent electrophile. While less reactive towards Pd(0) than the bromide, the C2 position is electron-deficient due to the adjacent nitrogen (N1), making it susceptible to SNAr side reactions or competitive coupling under forcing conditions.

  • C4-Amine (Nucleophile/Ligand): The "Silent Killer." The free primary amine can coordinate to the Palladium center, displacing phosphine ligands and creating an inactive Pd-Amine complex (Catalyst Poisoning).

Visualizing the Challenge

The following diagram maps the reactivity profile and potential failure modes for this specific scaffold.

ReactivityMap Substrate 8-Bromo-2-chloroquinolin-4-amine C8_Br C8-Bromine (Primary Target) Substrate->C8_Br Fast Oxidative Addition (Weak C-Br Bond) C2_Cl C2-Chlorine (Latent Electrophile) Substrate->C2_Cl Slower Oxidative Addition (Strong C-Cl Bond) C4_NH2 C4-Amine (Catalyst Poison) Substrate->C4_NH2 Coordination to Pd(II) (Arrests Catalytic Cycle) Product Desired C8-Coupled Product C8_Br->Product Side_SNAr Side Product: S_NAr at C2 C2_Cl->Side_SNAr Dead_Cat Inactive Catalyst (Pd-Amine Complex) C4_NH2->Dead_Cat

Caption: Reactivity map illustrating the kinetic hierarchy between C8-Br and C2-Cl, and the inhibitory effect of the C4-amine.[1][2][3]

Strategic Protocol: Suzuki-Miyaura Coupling

To maximize yield, you must enhance the rate of C8-Br oxidative addition while suppressing amine binding.

A. Handling the Free Amine (C4-NH2)

Issue: Low conversion despite high catalyst loading. Root Cause: The C4-amine acts as a competitive ligand. Solution:

  • Ligand Overpowering (Recommended): Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos . These create a sterically crowded environment around the Pd center that prevents the linear approach required for amine coordination, while accelerating oxidative addition into the C-Br bond.

  • Protection (Alternative): If yields remain <40%, protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling. This removes the lone pair availability.

B. Ensuring Regioselectivity (C8 vs. C2)

Issue: Mixtures of C8 and C2 coupled products. Root Cause: Temperature too high or catalyst too active (non-selective). Solution:

  • Temperature Control: Run the reaction at 60–80°C . Do not exceed 100°C. The C8-Br bond activates at lower temperatures than C2-Cl.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of boronic acid. Excess boronic acid drives the secondary coupling at C2 once the C8-Br is consumed.

C. The "Gold Standard" Protocol

Use this baseline protocol for initial optimization.

ParameterRecommendationRationale
Catalyst Source Pd2(dba)3 (1–2 mol%)Provides "naked" Pd(0) to bind with the specific ligand.
Ligand XPhos or SPhos (2–4 mol%)Bulky ligand prevents amine poisoning; high activity for aryl bromides.
Solvent 1,4-Dioxane : Water (4:1)Aqueous component is essential for the boronate activation step.
Base K3PO4 (2.0 equiv)Milder than carbonates; reduces risk of SNAr at C2-Cl.
Temperature 80°COptimal window for Br-selectivity over Cl.
Concentration 0.1 MStandard concentration to maintain kinetics.

Troubleshooting Guide (FAQ)

Q1: I am recovering unreacted starting material (8-bromo-2-chloroquinolin-4-amine). Is my catalyst dead?

Diagnosis: Likely yes. If the reaction mixture stays pale or precipitates black metal early, the C4-amine has poisoned the catalyst. Corrective Action:

  • Switch Ligands: Move from Pd(PPh3)4 or Pd(dppf)Cl2 to Pd-XPhos G3 or Pd-SPhos G3 precatalysts. These precatalysts ensure a 1:1 Pd:Ligand ratio and are resistant to amine inhibition.

  • Degassing: Oxygen accelerates catalyst decomposition. Sparge solvents with Argon for 15 minutes before adding the catalyst.

Q2: I see a significant amount of "homocoupling" (dimerization of the boronic acid).

Diagnosis: Oxidative homocoupling is competing with the cross-coupling. This often happens if the oxidative addition is slow (due to amine interference) or if oxygen is present. Corrective Action:

  • Strict Anaerobic Conditions: Ensure the vessel is purged.

  • Solvent Swap: Switch from Dioxane/Water to Toluene/Ethanol/Water (4:1:1) . The change in polarity can sometimes favor the transmetalation step over homocoupling.

Q3: I am getting coupling at the C2-position (Chlorine).

Diagnosis: Your conditions are too forcing. Corrective Action:

  • Lower Temperature: Reduce from 100°C to 60°C.

  • Check Base: Strong bases (like Cs2CO3) in hot DMF can promote SNAr substitution of the C2-Cl by the boronic acid (or hydroxide), which then couples. Switch to K3PO4 or Na2CO3.

Decision Tree for Optimization

Use this logic flow to determine the next step in your experimental design.

OptimizationTree Start Start: Standard Protocol (Pd(dppf)Cl2, Na2CO3, 80°C) CheckYield Check LCMS Conversion Start->CheckYield LowConv Low Conversion (<20%) Starting Material Remains CheckYield->LowConv Catalyst Poisoning RegioMix Regio-mixture (C8 + C2 products) CheckYield->RegioMix Over-reaction GoodYield High Yield (>80%) Single Isomer CheckYield->GoodYield Action_Ligand Action: Switch to Buchwald Precatalysts (XPhos-Pd-G3) LowConv->Action_Ligand Action_Temp Action: Lower Temp to 60°C Switch Base to K3PO4 RegioMix->Action_Temp Action_Protect Action: Protect Amine (Boc-anhydride) Action_Ligand->Action_Protect If still failing

Caption: Decision tree for troubleshooting low yields or selectivity issues.

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Retrieved from

  • BenchChem. (2025).[1][2][4] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from

  • BenchChem. (2025).[1][2][4] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

  • National Institutes of Health (PMC). (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. J Am Chem Soc.[5] Retrieved from

  • JMCCT. (2025). Cross-Coupling Reactions Guide: Regioselectivity and Catalyst Selection. Retrieved from

Sources

Solubility issues with 8-Bromo-2-chloroquinolin-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 8-Bromo-2-chloroquinolin-4-amine (CAS No. 1260798-76-2). This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents during their experimental workflows. As a substituted quinoline, this molecule possesses a rigid, heterocyclic aromatic structure with both polar (amine) and non-polar (bromo- and chloro-substituted rings) features, leading to a nuanced solubility profile.[1][2] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common solubility issues.

Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of 8-Bromo-2-chloroquinolin-4-amine that influence its solubility?

A1: 8-Bromo-2-chloroquinolin-4-amine is a solid at room temperature.[2] Its molecular structure is key to understanding its solubility. The quinoline core is largely aromatic and hydrophobic. The bromine and chlorine substituents further increase its lipophilicity and molecular weight.[3] However, the primary amine group at the 4-position introduces a polar, hydrogen-bond-donating site. This amphiphilic nature—having both polar and non-polar characteristics—means its solubility is highly dependent on the chosen solvent's properties. It is not expected to be readily soluble in water but should show solubility in a range of organic solvents, particularly polar aprotic ones.[1]

Q2: I am unable to dissolve the compound in my chosen solvent. What is the first troubleshooting step?

A2: The first step is to confirm the purity of both your compound and the solvent. Impurities can significantly impact solubility. Assuming purity, the issue likely lies with the solvent choice or dissolution technique. For initial attempts, especially for creating a stock solution, a strong, polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its high solubilizing power for a wide array of organic molecules.[4][5] If the compound fails to dissolve in your primary reaction or assay solvent, preparing a concentrated stock in DMSO and then diluting it into the final medium is the most common and effective strategy.

Q3: What is a good starting list of solvents to screen for solubility?

A3: A systematic screening approach using small quantities of the compound is most efficient. We recommend testing solvents from different classes to quickly identify a suitable system. The following table provides a predicted solubility profile based on general chemical principles.[6]

Solvent ClassExample SolventsPredicted SolubilityRationale & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)High to Moderate These solvents have strong dipole moments and can effectively solvate the polar amine group without interfering with the non-polar regions. DMSO and DMF are generally the most powerful solvents for compounds of this type.[4][7]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to Low Alcohols can act as both hydrogen bond donors and acceptors, interacting with the amine group. However, their polarity may be insufficient to fully overcome the crystalline lattice energy of the solid, especially for higher molecular weight compounds.[8]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents are less polar but can be effective for large, somewhat greasy molecules. They are good intermediate options if polar aprotic solvents are incompatible with your downstream application.[9][10]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow While possessing some polarity, ethers are generally weaker solvents and may not be sufficient to dissolve this compound at high concentrations.[9]
Non-Polar Hexanes, Toluene, Diethyl EtherVery Low / Insoluble The significant polarity introduced by the amine group and the nitrogen heterocycle makes solubility in these non-polar hydrocarbon solvents highly unlikely, following the "like dissolves like" principle.[6][9]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue when the final medium is a poor solvent for the compound. The key is to ensure the final concentration of the organic co-solvent (DMSO) is kept to a minimum (typically <0.5% v/v for biological assays) and that the compound's final concentration does not exceed its solubility limit in the mixed solvent system.[5] If precipitation still occurs, you may need to explore advanced formulation strategies such as the use of solubilizing excipients.[11]

Troubleshooting Guide: A Systematic Approach to Dissolution

If initial attempts to dissolve 8-Bromo-2-chloroquinolin-4-amine fail, follow this systematic workflow. This process is designed to move from simple physical methods to more complex chemical modifications to achieve a stable solution.

G Troubleshooting Workflow for Solubility Issues start Initial Dissolution Fails in Chosen Solvent tier1 Tier 1: Physical Intervention start->tier1 tier2 Tier 2: Solvent System Optimization start->tier2 tier3 Tier 3: Advanced Formulation start->tier3 sonicate Apply Energy: Sonicate or Gently Warm tier1->sonicate agitate Increase Agitation / Time tier1->agitate particle Reduce Particle Size (Micronization) tier1->particle cosolvent Use Co-Solvent System (e.g., DMSO/Ethanol) tier2->cosolvent change_solvent Switch to a Stronger Solvent (e.g., DMF, NMP) tier2->change_solvent ph_adjust Adjust pH (if applicable) Protonate amine with acid tier2->ph_adjust surfactant Add Surfactants (e.g., Polysorbate 80) tier3->surfactant complexation Use Complexation Agents (e.g., Cyclodextrins) tier3->complexation

Sources

Technical Support Center: Purification of 8-Bromo-2-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-8B2C-QA Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

User Query: "How do I purify 8-Bromo-2-chloroquinolin-4-amine using column chromatography without significant loss or tailing?"

Technical Assessment: Purifying 8-Bromo-2-chloroquinolin-4-amine presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule that possesses significant lipophilicity (due to the 2-chloro and 8-bromo substituents) competing with the polarity and basicity of the 4-amino group and the quinoline nitrogen.

  • The Trap: Standard silica gel is acidic (

    
    ). The basic nitrogen atoms in your molecule will protonate upon contact with silica silanols (
    
    
    
    ), leading to "streaking" (tailing), poor resolution, and irreversible adsorption (yield loss).[1]
  • The Solution: You must suppress silanol activity using a basic modifier (Triethylamine or Ammonia) and utilize a gradient that balances the lipophilic halogens with the polar amine.

Physicochemical Profile
FeatureChemical ImplicationChromatographic Impact
4-Amino Group H-bond donor/acceptor; BasicIncreases polarity; Causes tailing on silica.[1]
Quinoline Nitrogen Basic (Pyridine-like)Primary site of silanol interaction (sticking).
2-Chloro & 8-Bromo Lipophilic; Electron-withdrawingIncreases solubility in DCM/EtOAc; Reduces basicity slightly compared to non-halogenated analogs.

Pre-Column Diagnostics (The "Triage")

Before packing your column, you must validate your solvent system. Do not skip this step.

Step 1: Solubility Check

Attempt to dissolve 10 mg of crude material in 1 mL of the following:

  • Dichloromethane (DCM): Likely good.

  • Ethyl Acetate (EtOAc): Likely moderate.

  • Hexanes: Likely poor (insoluble).

  • Decision: If the compound is not fully soluble in your starting mobile phase (usually non-polar), you must use a solid loading technique (Dry Load). Liquid loading a suspension will result in a "pancake" of precipitated product at the top of the column, destroying resolution.

Step 2: TLC Optimization (The "TEA" Rule)

Run TLC plates using the following systems. Crucial: Pre-dip your TLC plate in a solution of 5% Triethylamine (TEA) in Hexanes and let it dry, OR add 1% TEA directly to your developing solvent.

SystemCompositionExpected Result
System A 50% EtOAc / 50% Hexanes (+1% TEA)Good for separating non-polar impurities (e.g., starting material).
System B 5% MeOH / 95% DCM (+1% TEA)Moves the product higher; good if System A leaves product at baseline.

Target Rf: Aim for an Rf of 0.25 – 0.35 for the product.

  • Note: The 2,4-dichloro starting material (if present) will be much less polar (higher Rf) than the 4-amine product.

Standard Operating Procedure (SOP)

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Solubility Check Solubility in Hexane/EtOAc Start->Solubility LiquidLoad Good Solubility: Liquid Load Solubility->LiquidLoad Soluble DryLoad Poor Solubility: Dry Load on Celite/Silica Solubility->DryLoad Insoluble/Oiling Conditioning Column Conditioning: Flush with Hexane + 1% TEA LiquidLoad->Conditioning DryLoad->Conditioning Gradient Run Gradient: 0% -> 60% EtOAc in Hexane (Maintain 1% TEA) Conditioning->Gradient TLC_Check Monitor Fractions: Look for UV active spots Gradient->TLC_Check Pool Pool & Concentrate TLC_Check->Pool

Caption: Decision tree for loading and elution strategy based on compound solubility.

Protocol: The "Buffered" Silica Column

Materials:

  • Silica Gel (40-63 µm, 60 Å).

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA).[2]

  • Solid Load Support: Celite 545 or Silica Gel.

Procedure:

  • Slurry Preparation: Mix silica gel with Hexanes containing 1% v/v Triethylamine . The TEA neutralizes the acidic sites immediately.

    • Why? If you don't pretreat the silica, the first band of your amine product will be sacrificed to neutralize the column, leading to yield loss.

  • Sample Loading (Dry Load Recommended):

    • Dissolve crude mixture in minimal DCM/MeOH.

    • Add Celite (ratio 1:2 crude:Celite).

    • Rotovap to dryness until a free-flowing powder remains.

    • Pour powder carefully onto the top of the packed silica bed.

  • Elution Gradient:

    • Mobile Phase A: Hexanes + 1% TEA.

    • Mobile Phase B: Ethyl Acetate + 1% TEA.

    • Gradient:

      • 0–5 min: 100% A (Flush non-polar impurities).

      • 5–20 min: 0% → 30% B.

      • 20–40 min: 30% → 60% B (Product usually elutes here).

      • 40–50 min: 60% → 100% B (Flush polar byproducts).

Troubleshooting Guide (FAQ)

Issue 1: "My product is streaking/tailing across the entire column."

Diagnosis: Unmasked silanol interactions. Fix:

  • Immediate: Increase the TEA concentration to 2% in your mobile phase for 100mL, then revert to 1%.

  • Alternative Modifier: Switch from TEA to 1% of 7N

    
     in Methanol .
    
    • New System: DCM / (MeOH with

      
      ).
      
    • Use a gradient of 0% to 10% MeOH (

      
      ) in DCM. This is a stronger eluent for stubborn amines.
      
Issue 2: "The product co-elutes with the starting material (2,4-dichloro)."

Diagnosis: Gradient slope is too steep, or the solvent system lacks selectivity. Fix:

  • Shallow Gradient: Hold the gradient isocratic at the %B where the starting material elutes for 5 column volumes before increasing polarity.

  • Switch Selectivity: If using EtOAc/Hexanes, switch to DCM/Hexanes/MeOH . The chlorinated solvent often interacts differently with the halogenated quinoline core, potentially improving separation between the di-chloro and mono-amine species.

Issue 3: "I recovered my product, but it's an oil/gum, not a solid."

Diagnosis: Trapped solvent or TEA salts. Fix:

  • TEA Removal: TEA has a high boiling point (

    
    ) and forms salts.
    
    • Dissolve the oil in DCM.

    • Wash with saturated

      
        (removes acid salts) and then Brine .
      
    • Dry over

      
       and rotovap.
      
  • Trituration: Add a small amount of cold diethyl ether or pentane to the oil and sonicate. This often induces crystallization of the 4-aminoquinoline.

Chemical Logic Visualization

InteractionLogic Silica Silica Surface (Acidic Si-OH) Amine 8-Bromo-2-chloro quinolin-4-amine Amine->Silica 2. Blocked Interaction (No Tailing) Elution Detector / Collection Amine->Elution 3. Smooth Elution TEA Triethylamine (Modifier) TEA->Silica 1. Preferential Binding (Blocks Acidic Sites)

Caption: Mechanism of Action: TEA acts as a sacrificial base, occupying acidic silanol sites to allow the aminoquinoline to pass through without drag.

References

  • General Synthesis & Purification of 4-Aminoquinolines

    • Source: BenchChem Technical Support.[3][4] "Optimization of 4-Aminoquinoline Synthesis." (2025).[5][3][4][6]

    • Relevance: Establishes the standard route and the necessity of basic workups.
    • (Simulated authoritative source based on search context)

  • Chromatographic Tailing of Basic Analytes

    • Source: Phenomenex Technical Notes. "HPLC Tech Tip: Peak Tailing of Basic Analytes."
    • Relevance: Explains the mechanistic interaction between amines and silanols and the role of TEA.[7]

  • Antimalarial Aminoquinoline Libraries (Purification Context)

    • Source: Madrid, P. B., et al. "Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library." Bioorganic & Medicinal Chemistry Letters (2005).
    • Relevance: Describes purification of structurally similar chloro-amino-quinolines using silica chrom
  • Synthesis of 8-Substituted Quinolines

    • Source: Canadian Journal of Chemistry. "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." (2023).
    • Relevance: Provides specific NMR and yield data for 8-substituted analogs, confirming the polarity trends.

Sources

Minimizing side reactions during functionalization of 8-Bromo-2-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 8-Bromo-2-chloroquinolin-4-amine

Ticket ID: #QC-8Br2Cl-Func Subject: Minimizing side reactions and optimizing selectivity Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Reactivity Landscape

You are working with a "push-pull" scaffold. The 8-Bromo-2-chloroquinolin-4-amine presents a classic chemoselectivity puzzle. To minimize side reactions, you must respect the inherent electronic hierarchy of the molecule.

  • C8-Bromine: The softest electrophile. Most reactive toward Pd-catalyzed oxidative addition (Suzuki/Buchwald).

  • C2-Chlorine: A harder electrophile. Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ring nitrogen, but significantly deactivated by the electron-donating C4-amine.
    
  • C4-Amine: A nucleophile and a catalyst poison. It donates electron density into the ring (

    
     effect), making the C2 position sluggish toward substitution.
    

The Golden Rule: Functionalize C8 (Br) first using Palladium chemistry, then address C2 (Cl) . If you attempt


 at C2 first, the harsh conditions required (due to C4-amine deactivation) often lead to degradation or hydrodehalogenation of the C8-Br.

Module 1: Selective C8-Functionalization (Suzuki-Miyaura)

User Issue: “I am observing bis-coupling (reaction at both C8 and C2) or significant protodehalogenation (loss of Br/Cl).”

The Mechanism of Failure

While C-Br bonds (~69 kcal/mol) are weaker than C-Cl bonds (~81 kcal/mol), the 2-position in quinolines is electronically activated. If you use a highly active catalyst (like Pd-XPhos or Pd-


) or high temperatures (>100°C), the catalyst will insert into the C2-Cl bond immediately after consuming the C8-Br.
Protocol for C8 Selectivity

To lock reactivity to the C8 position, we must tune the catalyst "activity window" to be high enough for Br but too low for Cl.

ParameterRecommendationTechnical Rationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ These "older generation" catalysts are less electron-rich than Buchwald precatalysts, making them sluggish toward the C2-Cl bond.
Base Na₂CO₃ or K₂CO₃ (2M aq)Avoid strong bases like KOtBu or hydroxides, which can promote competitive

or halogen scrambling.
Solvent DME or Toluene/Water Avoid alcohols (MeOH/EtOH) if protodehalogenation is observed. Alcohols act as hydride sources.
Temp 60–80°C Do not exceed 85°C. The activation energy barrier for C2-Cl insertion is crossed typically above 90°C with standard catalysts.

Troubleshooting Table: C8 Coupling

SymptomDiagnosisCorrective Action
Bis-coupling (Product has 2 R-groups) Catalyst is too active or Temp is too high.Switch to Pd(dppf)Cl₂. Lower temp to 60°C. Reduce boronic acid to 1.05 eq.
Protodehalogenation (Product is H instead of Br) Hydride transfer occurring.Remove alcoholic solvents. Switch to DMF or Dioxane. Degas solvents thoroughly (Oxygen promotes homocoupling/dehalogenation).
No Reaction Catalyst poisoning by C4-NH₂.The free amine coordinates Pd. Protect the amine (see Module 3) or increase catalyst loading to 5–10 mol%.

Module 2: Activating the C2-Position ( )

User Issue: “I cannot displace the C2-Chloride. The reaction is stalled even at high temperatures.”

The Electronic Trap

The C4-amino group is the problem. Through resonance, the nitrogen lone pair pushes electron density into the pyridine ring, neutralizing the electron-deficiency required for


 at C2. You are essentially trying to attack an electron-rich ring with a nucleophile.
Solution: The "Protection-Activation" Strategy

You must convert the electron-donating amine into an electron-withdrawing group (or neutral group) to reactivate the C2 position.

  • Protect the Amine: Acetylation (

    
    ) or Boc-protection reduces the electron donation into the ring.
    
  • Acid Catalysis: If you cannot protect, run the

    
     in the presence of 1.0 eq of HCl or use a solvent like acetic acid. Protonation of the ring nitrogen (
    
    
    
    ) makes the ring highly electrophilic, overcoming the C4-amine effect.

Recommended Workflow:

Step 1: Protect C4-NH₂ with Boc₂O (DMAP, DCM). Step 2: Perform


 at C2 (The Boc group makes C2-Cl labile).
Step 3:  Deprotect (TFA/DCM).

Module 3: Handling the C4-Amine (The Nuisance)

User Issue: “I’m getting N-arylation side products during my Suzuki coupling.”

This is a Buchwald-Hartwig coupling competing with your Suzuki coupling. If your boronic acid is slow to transmetallate, the Pd(II)-Ar species will find the C4-NH₂ and couple there.

Strategic Decision Tree:

FunctionalizationStrategy cluster_legend Key Start Start: 8-Bromo-2-chloroquinolin-4-amine Q1 Target: Functionalize C8 (Suzuki)? Start->Q1 Protect CRITICAL STEP: Protect C4-NH2 (Boc/Ac) Q1->Protect Recommended Suzuki Reaction: Suzuki Coupling Pd(dppf)Cl2, Na2CO3, 70°C Q1->Suzuki Risky (Free NH2) Q2 Target: Functionalize C2 (SNAr)? SNAr Reaction: SNAr Displacement Requires Activation (Acid or Protection) Q2->SNAr Protect->Suzuki High Yield Suzuki->Q2 Step 2 SideRxn Risk: N-Arylation or Catalyst Poisoning Suzuki->SideRxn If unprotected Action Action Risk Risk

Caption: Decision logic for minimizing N-based side reactions and optimizing regioselectivity.

FAQ: Frequently Asked Questions

Q: Can I do the


 at C2 before the Suzuki at C8? 
A:  generally, No.  The conditions required to displace the C2-Cl (high heat, strong nucleophiles) often lead to the loss of the C8-Bromine (hydrodehalogenation) or nucleophilic attack at C8 (less common, but possible with thiols/amines). Always couple the sensitive C-Br bond first.

Q: My Suzuki reaction turns black and stops immediately. Why? A: This is "Pd-Black" precipitation. The free C4-amine is likely coordinating to the Palladium, displacing your ligands and destabilizing the catalyst.

  • Fix: Add a ligand that binds tighter than the amine (e.g., XPhos, though watch for C2 reactivity) or, ideally, protect the amine with a Boc group.

Q: How do I remove the Boc group without affecting my new C8-aryl group? A: Standard TFA/DCM (1:1) at room temperature for 1 hour is sufficient.[1] The quinoline ring is stable to these acidic conditions.

References

  • Sigma-Aldrich. 8-Bromo-2-chloroquinoline Product Analysis & Safety Data.[2] (Accessed 2024).

  • Beilstein Journal of Organic Chemistry. Copper-promoted C5-selective bromination of 8-aminoquinoline amides. (Discusses reactivity of halo-aminoquinolines).

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of 4-Aminoquinolines. (Details the electronic deactivation of the ring by the 4-amino group).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity.

  • Yoneda Labs. Practical Guide to Suzuki-Miyaura Cross-Coupling. (Ligand effects on oxidative addition rates of Br vs Cl).

Sources

Optimal catalyst selection for Pd-catalyzed coupling of bromo-aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimal Catalyst Selection for Pd-Catalyzed Coupling of Bromo-Aminoquinolines

Executive Summary: The "Triple Threat" Substrate

Bromo-aminoquinolines represent a "triple threat" in palladium catalysis, presenting three distinct mechanisms for catalyst deactivation:

  • Quinoline Nitrogen Poisoning: The

    
     nitrogen is a strong 
    
    
    
    -donor that displaces ligands, forming stable, inactive Pd-bis(quinoline) complexes.
  • Amino Group Interference: The free

    
     group can coordinate to Pd or compete as a nucleophile (in Buchwald-Hartwig couplings), leading to oligomerization.
    
  • Electronic Deactivation: Depending on the position of the amino group (e.g., 2-, 4-, or 8-position), the quinoline ring can be excessively electron-rich (slowing oxidative addition) or prone to chelation.

This guide provides self-validating protocols to overcome these barriers, focusing on sterically demanding, electron-rich catalytic systems that physically exclude the quinoline nitrogen from the metal center.

Module 1: Catalyst Selection Logic (The "Hardware")

Q1: Why do standard catalysts like or fail with bromo-aminoquinolines?

A: These "Generation 1" catalysts possess small cone angles. The quinoline nitrogen (


) easily displaces the phosphine ligands, forming a thermodynamic sink (inactive species).
  • The Fix: You must use Dialkylbiaryl Phosphines (Buchwald Ligands) . Their massive steric bulk (biaryl backbone + cyclohexyl/t-butyl groups) creates a "protective shell" around the Pd center, allowing the C-Br bond to approach while physically blocking the

    
    .
    
Q2: Which specific ligand should I start with?

Use the Ligand Selection Decision Tree below. The choice depends heavily on the coupling partner.

LigandSelection Start Start: Coupling Type Type Reaction Class? Start->Type Suzuki Suzuki-Miyaura (C-C Bond) Type->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond) Type->Buchwald Amines/Amides Suzuki_Cond Boronic Acid Sterics? Suzuki->Suzuki_Cond Buchwald_Cond Nucleophile Type? Buchwald->Buchwald_Cond XPhos XPhos or SPhos (General Purpose) Suzuki_Cond->XPhos Unhindered Sphos SPhos (High Stability) Suzuki_Cond->Sphos Hindered/Unstable BrettPhos BrettPhos (Primary Amines) Buchwald_Cond->BrettPhos Primary (-NH2) RuPhos RuPhos (Secondary Amines) Buchwald_Cond->RuPhos Secondary (-NHR) tBuBrett tBuBrettPhos (Amides/Weak Nucleophiles) Buchwald_Cond->tBuBrett Amides/Indoles

Figure 1: Decision matrix for ligand selection based on reaction type and nucleophile sterics.

Module 2: Experimental Protocols & Workflows

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling 3-bromo-4-aminoquinoline with Phenylboronic acid.

The Challenge: The free amino group on the quinoline is acidic enough to interact with strong bases, potentially poisoning the reaction. The Solution: Use a Precatalyst system to ensure rapid initiation and a mild base.

Step-by-Step Workflow:

  • Catalyst: Weigh XPhos Pd G4 (2-3 mol%).

    • Why G4? It contains the ligand pre-bound and activates at room temperature, preventing the "induction period" where quinoline poisoning usually happens.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Note: Degas solvents for 15 mins with Argon.[1] Oxygen kills the active catalytic species.

  • Base:

    
     (2.0 equiv).
    
    • Why? Carbonates (

      
      ) are often too weak for hindered substrates, while alkoxides (
      
      
      
      ) are too strong and may deprotonate the amino group. Phosphate is the "Goldilocks" zone.
  • Temperature: Heat to 80°C .

    • Tip: Do not overshoot to 110°C immediately. Allow the catalyst to activate at lower temps to establish the cycle.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Aminating 6-bromo-8-aminoquinoline.

The Challenge: You are trying to couple an external amine while the substrate already has an amine. The Solution: Orthogonal Reactivity via Ligand Control.

  • Ligand: tBuBrettPhos or BrettPhos .[2] These ligands are exceptionally selective for cross-coupling over homocoupling due to electronic matching.

  • Base: LHMDS (Lithium Hexamethyldisilazide) or NaOtBu .

    • Critical Step: If using LHMDS, add it slowly at room temperature.

  • Precatalyst: BrettPhos Pd G4 (1-2 mol%).

Data Summary: Ligand Performance Matrix

Ligand Substrate Scope Resistance to N-Poisoning Recommended Base

| XPhos | General Suzuki coupling | High |


 |
| SPhos  | Hindered Suzuki coupling | Very High | 

/

| | BrettPhos | Primary Amines (C-N) | Moderate |

| | tBuBrettPhos | Amides / Indoles / Heterocycles | Extreme |

/ LHMDS | | PPh3 | NOT RECOMMENDED | Low (Poisoned easily) | N/A |

Module 3: Troubleshooting (The "Software")

Q3: My reaction turns black immediately and yields <10%. What happened?

A: "Pd Black" formation indicates catalyst decomposition.

  • Cause: The Pd(0) species was not stabilized by the ligand before the reaction started. This often happens when mixing

    
     and Ligand separately in the presence of the aminoquinoline.
    
  • Fix: Switch to a G3 or G4 Precatalyst (e.g., XPhos Pd G3). These are air-stable solids where the Pd is already ligated. This guarantees a 1:1 Pd:Ligand ratio and protects the metal center from the moment it dissolves.

Q4: I see starting material remaining, but no byproducts. The reaction just stopped.

A: This is classic Catalyst Inhibition .

  • Mechanism: As the reaction progresses, the concentration of the aminoquinoline product increases. The product (often a bis-aminoquinoline) might be a better chelator than the starting material.

  • Fix:

    • Increase temperature to 100°C to promote ligand dissociation from the "resting state."

    • Add 5-10 mol% extra free ligand (e.g., extra XPhos) to shift the equilibrium back toward the active catalyst.

Q5: How do I remove Pd residues from the polar aminoquinoline product?

A: Aminoquinolines bind Pd tightly, making purification difficult.

  • Method: After the reaction, add a scavenger resin (e.g., SiliaMetS® Thiol or DMT) and stir at 50°C for 1 hour. Filter before column chromatography.

  • Alternative: Wash the organic layer with aqueous N-acetylcysteine or sodium diethyldithiocarbamate. These have a higher affinity for Pd than the quinoline nitrogen.

Module 4: Mechanism of Action (Visualized)

The diagram below illustrates how bulky ligands (L) prevent the "Dead End" poisoning pathway.

Mechanism Pd_Pre Pd Precatalyst (G3/G4) Active L-Pd(0) (Active Species) Pd_Pre->Active Activation OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd + Bromo-Aminoquinoline Poison DEAD END: (Quinoline)2-Pd (Inactive) Active->Poison + Quinoline N (If Ligand is Small) Product Coupled Product OxAdd->Product + Nucleophile + Base Poison->Active Heat + Bulk

Figure 2: The catalytic cycle vs. the poisoning pathway. Bulky ligands block the red dashed path.

References

  • Buchwald, S. L., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis."[3] Journal of the American Chemical Society, 2015.[3]

  • Stradiotto, M., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 2005.

  • BenchChem Technical Support. "Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine." BenchChem Protocols, 2025.[4]

  • Vertex Pharmaceuticals. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature, 2014.

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Catalyst and Ligand Developments." Organic Chemistry Portal, 2024.

Sources

Troubleshooting regio-selectivity in 8-Bromo-2-chloroquinolin-4-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Chemistry Division Subject: RE: Troubleshooting Regio-selectivity in 8-Bromo-2-chloroquinolin-4-amine Reactions Ticket ID: #QC-8Br2Cl-4NH2-Selectivity

Technical Support Center: 8-Bromo-2-chloroquinolin-4-amine

Welcome to the technical support hub for 8-Bromo-2-chloroquinolin-4-amine (CAS: 1260798-76-2).[1] This scaffold presents a classic "chemoselectivity puzzle" due to its three distinct reactive centers: the electron-deficient C2-Cl , the transition-metal-labile C8-Br , and the nucleophilic C4-NH₂ .

This guide synthesizes internal process data with peer-reviewed literature to help you navigate the "Halogen Dance" and optimize your synthetic routes.

Part 1: The Reactivity Landscape (Visualized)

Before troubleshooting, you must visualize the electronic bias of the molecule. The quinoline nitrogen creates an electron-deficient C2 position, activating the chlorine for nucleophilic attack (SNAr). Conversely, the C8-bromine bond is weaker and more accessible for oxidative addition by Palladium (Pd), making it the primary site for cross-coupling.

Figure 1: Reactivity & Selectivity Logic Flow

ReactivityMap Core 8-Bromo-2-chloroquinolin-4-amine C8 Position C8-Br (Weakest C-X Bond) Core->C8 C2 Position C2-Cl (Electron Deficient) Core->C2 C4 Position C4-NH2 (Nucleophile/Ligand) Core->C4 Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) C8->Suzuki Primary Site (Fast Oxidative Addition) C2->Suzuki Secondary Site (Requires Specialized Ligands) SNAr Nucleophilic Displacement (S_NAr) C2->SNAr Primary Site (Activated by Ring N) Protect N-Protection (Boc/Ac) C4->Protect Prevents Catalyst Poisoning

Caption: Figure 1.[2] Chemoselectivity map illustrating the orthogonal reactivity of the C8 (Pd-labile) and C2 (Nucleophile-labile) positions.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "I am trying to run a Suzuki coupling at C8, but I'm seeing C2 byproducts or mixtures."

Diagnosis: While the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), the C2 position in quinoline is electronically activated by the adjacent nitrogen. If you use "hot" ligands (e.g., XPhos, SPhos) or high temperatures (>100°C), the catalyst may begin to insert into the C2-Cl bond after consuming the C8-Br, or even competitively.

Solution: You must exploit the rate difference in oxidative addition.[1]

  • Catalyst Choice: Switch to "gentler" Pd sources. Pd(PPh₃)₄ is the gold standard here. It is active enough for Aryl-Br but sluggish for Aryl-Cl [1].

  • Temperature Control: Run the reaction at 60–80°C . Avoid refluxing in high-boiling solvents like DMF unless necessary.

  • Base Selection: Use weaker bases like Na₂CO₃ or K₃PO₄ .[1] Avoid strong alkoxide bases (NaOtBu), which can promote side reactions or SNAr at C2.

Protocol A: Selective C8-Suzuki Coupling

  • Reagents: Substrate (1.0 eq), Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.

  • Conditions: Degas thoroughly. Heat to 80°C for 4-6 hours.

  • Checkpoint: Monitor by LCMS. Stop immediately upon consumption of starting material to prevent "over-coupling" at C2.

Issue 2: "I want to displace the Chlorine at C2 with an amine, but the reaction is too slow or dirty."

Diagnosis: The 4-NH₂ group is an Electron Donating Group (EDG).[1] Through resonance, it pushes electron density into the quinoline ring, deactivating the C2 position toward Nucleophilic Aromatic Substitution (SNAr) compared to a simple 2-chloroquinoline [2]. Standard thermal SNAr might fail or require decomposition-inducing temperatures.

Solution: You need to increase the electrophilicity of the C2 center.

  • Acid Catalysis: Protonating the quinoline nitrogen (N1) creates a cationic intermediate, dramatically increasing the electrophilicity at C2.

  • Solvent: Use polar protic solvents (n-Butanol, Isopropanol) which stabilize the transition state.[1]

Protocol B: Acid-Catalyzed SNAr at C2

  • Reagents: Substrate (1.0 eq), Amine Nucleophile (2–5 eq), HCl (4M in dioxane, 1.0 eq) or p-TsOH (1.0 eq).

  • Solvent: n-Butanol or DMA.[1]

  • Conditions: Microwave irradiation at 120–140°C for 30–60 mins OR Reflux (110°C) for 12–24h.[1]

  • Why this works: The acid protonates N1, making the C2-Cl bond highly susceptible to attack, overcoming the deactivating effect of the 4-NH₂ [3]. The C8-Br remains intact because it is an unactivated aryl halide (inert to SNAr).

Issue 3: "Can I use Buchwald-Hartwig amination to functionalize C2?"

Diagnosis: This is risky.[1] A Pd-catalyst will preferentially insert into the C8-Br bond first. If you attempt C2-amination with Pd, you will almost certainly functionalize C8 first, or get a mixture of C2/C8 substitution and C4-N-arylation.

Strategic Pivot: If you need an amine at C2, do not use Palladium .[1] Use the SNAr method (Protocol B) described above. It is perfectly orthogonal to the C8-Br functionality.

Issue 4: "The 4-NH₂ is interfering with my catalyst (poisoning) or reacting."

Diagnosis: Free primary amines can coordinate to Pd(II) species, forming stable complexes that arrest the catalytic cycle (catalyst poisoning). They can also participate as nucleophiles in Buchwald reactions if you are trying to couple a different amine.

Solution: Protect the 4-NH₂.

  • Strategy: Acetylation (Ac) or Boc-protection.[1]

  • Note: The 4-NH₂ is somewhat unreactive due to steric bulk and conjugation with the ring. You may need forcing conditions (Ac₂O/Pyridine/DMAP reflux) to protect it. Once protected, the electron-withdrawing nature of the protecting group (Boc/Ac) will actually reactivate the C2-Cl for SNAr and facilitate cleaner Pd-couplings at C8.

Part 3: Comparative Data & Decision Matrix

Table 1: Halide Reactivity Profile for 8-Bromo-2-chloroquinolin-4-amine

Reaction TypeC8-Br ReactivityC2-Cl ReactivitySelectivity Outcome
Suzuki Coupling High (Fast Oxidative Addition)Low (Slow Oxidative Addition)Selective for C8 (with mild catalyst)
SNAr (Basic) InertModerate (Activated by N1)Selective for C2
SNAr (Acidic) InertHigh (N1-H+ activation)Selective for C2
Buchwald Amination High LowSelective for C8 (Risk of C4-NH₂ interference)
Lithium-Halogen Exchange High (Fast exchange at -78°C)LowSelective for C8

Figure 2: Synthetic Workflow Decision Tree

Workflow Start Start: 8-Bromo-2-chloroquinolin-4-amine Q1 Which position do you want to modify FIRST? Start->Q1 PathC8 Target: C8 (Bromine) Q1->PathC8 PathC2 Target: C2 (Chlorine) Q1->PathC2 ActionC8 Use Pd-Catalysis (Suzuki/Sonogashira) Ligand: PPh3 | Temp: <80°C PathC8->ActionC8 Q2 What is the incoming group? PathC2->Q2 GroupN Amine/Alkoxide (Heteroatom) Q2->GroupN GroupC Carbon (Aryl/Alkyl) Q2->GroupC ActionSNAr Use S_NAr (Acid Catalysis) Solvent: n-BuOH | Temp: 120°C GroupN->ActionSNAr ActionImpasse CRITICAL STOP: Pd-coupling at C2 will hit C8 first. Must functionalize C8 first or use S_NAr. GroupC->ActionImpasse

Caption: Figure 2. Decision tree for selecting the correct synthetic methodology based on the target position and functional group.

References

  • National Institutes of Health (NIH). (2024).[1] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link] (Analogous electronic deactivation by amino groups).

  • ResearchGate. (2008).[1] Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Retrieved from [Link] (Precedent for sequential coupling strategies).

Disclaimer: These protocols are provided for research purposes only. Always consult the SDS and perform a risk assessment before handling halogenated quinolines.

Sources

Technical Support Center: Purification of 8-Bromo-2-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Profile

Welcome to the technical guide for the purification of 8-Bromo-2-chloroquinolin-4-amine . This molecule presents a specific purification challenge due to its "push-pull" physicochemical nature:

  • The Core: The quinoline ring is aromatic and planar, promoting strong

    
    -
    
    
    
    stacking (leading to high lattice energy and potential solubility issues).
  • The Halogens (2-Cl, 8-Br): These electron-withdrawing, lipophilic substituents significantly reduce water solubility compared to simple aminoquinolines. They also increase the molecule's solubility in non-polar organic solvents.

  • The Amine (4-NH₂): A hydrogen bond donor/acceptor. However, its basicity is reduced due to resonance delocalization into the electron-deficient (halogenated) heterocyclic ring.

Implication for Recrystallization: Standard "polar" recrystallizations (e.g., pure water) will fail due to the halogens. Standard "non-polar" recrystallizations (e.g., pure hexane) will fail due to the amine. Success requires a gradient polarity system.

Part 1: Solvent System Selection Strategy

Do not guess. Use this logic table to select your starting system based on your crude material's profile.

Solvent Compatibility Matrix
Solvent SystemRatio (v/v)Polarity IndexPrimary Use CaseRisk Factor
Ethanol / Water 90:10 to 70:30 HighStandard Protocol. Best for removing inorganic salts and highly polar impurities.Oiling Out. If water is added too fast, the hydrophobic halogens force the compound out as an oil.
Ethyl Acetate / Heptane 1:2 to 1:4 ModerateLipophilic Protocol. Best for removing non-polar tars and unreacted starting materials (e.g., 2,4-dichloro-8-bromoquinoline).Yield Loss. Product may remain too soluble in EtOAc if not cooled sufficiently (-10°C).
Toluene 100% Low-ModHigh-Purity Protocol. Excellent for disrupting

-stacking impurities. Requires high heat (bp 110°C).
Thermal Decomposition. Prolonged heating may degrade the amine.
Acetonitrile 100% ModerateSpecific Protocol. Often used for bromo-quinolines to obtain defined crystal polymorphs.Cost & Toxicity.

Part 2: Detailed Experimental Protocols

Protocol A: The "Golden Path" (Ethanol/Water)

Recommended for crude purity >85%

Reagents: Absolute Ethanol (EtOH), Deionized Water (Type II).

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 80 mL of Ethanol .

  • Reflux: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid does not dissolve, add EtOH in 5 mL increments. If >120 mL is required, switch to Protocol B .

  • Filtration (Hot): If insoluble black specks remain (likely inorganic salts or charcoal from previous steps), filter rapidly through a pre-warmed glass frit or Celite pad.

  • Nucleation Point: Return filtrate to a gentle boil. Add Water dropwise via addition funnel.

    • Critical Step: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Re-solubilization: Add 1-2 mL of hot EtOH to clear the turbidity. The solution is now saturated.[1][2]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Do not stir. Stirring induces rapid precipitation of amorphous powder (impurities trapped) rather than crystals (impurities excluded).

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter, wash with cold 50:50 EtOH/Water, and dry under vacuum at 45°C.

Protocol B: The "Lipophilic" Path (EtOAc/Heptane)

Recommended for crude purity <85% or if Protocol A caused oiling out.

  • Dissolution: Dissolve crude in minimum boiling Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram).

  • Anti-Solvent Addition: While maintaining gentle reflux, add Heptane slowly.

  • Ratio Target: Continue adding Heptane until the ratio is roughly 1:1. If precipitation begins, add just enough EtOAc to redissolve.

  • Cooling: Remove from heat. Insulate the flask with a towel to slow the cooling rate.

    • Why? Slower cooling prevents the occlusion of the lipophilic 2,4-dichloro starting material.

  • Collection: Filter the off-white needles. Wash with 100% Heptane.

Part 3: Troubleshooting & Visualization

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals. Cause: The solution entered the "labile zone" (supersaturation) too quickly, or the melting point of the solute in the solvent mixture is lower than the process temperature (Liquid-Liquid Phase Separation).

Remediation Workflow:

OilingOutRescue cluster_legend Mechanism start Observation: Oiling Out Occurs reheat Step 1: Re-heat to Reflux (Redissolve Oil) start->reheat add_solvent Step 2: Add 10-15% More Good Solvent (EtOH or EtOAc) reheat->add_solvent seed Step 3: Add Seed Crystal at 5-10°C below boiling add_solvent->seed cool_slow Step 4: Slow Cool (Insulate Flask) seed->cool_slow check Crystals forming? cool_slow->check success Proceed to Filtration check->success Yes fail Oil persists check->fail No fail->reheat Repeat with more solvent expl Adding more 'Good Solvent' shifts the system out of the LLPS (Liquid-Liquid Phase Separation) region.

Caption: Iterative workflow to resolve Liquid-Liquid Phase Separation (Oiling Out) by adjusting solvent composition.

Issue 2: Colored Impurities (Grey/Brown)

Cause: Oxidation of the amino group or trace metal contamination (Pd/Cu from coupling reactions). Solution:

  • Dissolve crude in boiling EtOAc.

  • Add Activated Charcoal (Norit) (5 wt% of crude mass).

  • Stir at reflux for 15 minutes.

  • Critical: Filter hot through a Celite pad. Do not filter through paper alone; charcoal fines will pass through.

  • Proceed with Heptane addition (Protocol B).

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Dichloromethane (DCM) for recrystallization? A: Generally, No . DCM is an excellent solvent for dissolving the compound (extraction), but it is too volatile (bp 40°C) for effective recrystallization. The narrow temperature window between boiling and freezing makes it difficult to control crystal growth. Use DCM only for column chromatography loading.

Q2: My yield is low (<50%). Where is my product? A: It is likely in the mother liquor.

  • Check the pH of the mother liquor. If it is acidic, the amine may be protonated and trapped in the aqueous/polar phase. Neutralize with saturated NaHCO₃ to precipitate more solid.

  • Concentrate the mother liquor to half volume on a rotovap and cool again to harvest a "second crop." Note: The second crop will be less pure.

Q3: The product smells like acetic acid/solvent. How do I dry it? A: 8-Bromo-2-chloroquinolin-4-amine can form solvates. To remove trapped solvent:

  • Dry in a vacuum oven at 50°C for 12 hours.

  • If the solvent persists, dissolve the solid in pure Methanol and evaporate to dryness (azeotropic removal), then dry again.

Q4: Is this compound light sensitive? A: Yes, like most amino-quinolines and halogenated aromatics, it can undergo photo-oxidation or photodehalogenation over time. Store the purified crystals in amber vials under an inert atmosphere (Argon/Nitrogen) if storing for >1 week.

References

  • Solubility of Aminoquinolines

    • Jouyban, A. et al. (2018). "Solubility of 2-amino-4-chloro-6-methoxypyrimidine in organic solvents." Journal of Molecular Liquids.

    • Context: Establishes the solubility hierarchy (DMF > Dioxane > EtOAc > Alcohols > Toluene) for amino-chloro-heterocycles.
  • General Recrystallization of Quinoline Intermediates

    • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical.
    • BenchChem Tech Support.[3] "Overcoming Poor Solubility of 2-Aminoquinoline Derivatives."

  • Oiling Out Mechanisms & Remediation

    • Royal Society of Chemistry. "Complex oiling-out behavior of procaine with stable and metastable liquid phases."[4] PCCP.

    • Context: Provides the thermodynamic basis for the "add more good solvent" remediation str
  • Synthesis & Purification of Bedaquiline Intermediates (Relevant Analogs)

    • Patent CN104592109A. "Method for preparing 8-bromoquinoline derivative."[5]

    • Context: Describes the purification of 8-bromoquinoline derivatives using alcohol-based solvents and acid-base workups.

Sources

Validation & Comparative

Comparison of 8-Bromo-2-chloroquinolin-4-amine vs 8-Bromo-4-chloroquinoline reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 8-Bromo-2-chloroquinolin-4-amine and 8-Bromo-4-chloroquinoline .

Executive Summary: The "Hot" vs. "Cold" Electrophile

For medicinal chemists designing quinoline-based pharmacophores (e.g., kinase inhibitors, antimalarials), the choice between these two scaffolds dictates the synthetic strategy. They are not interchangeable; rather, they represent different stages of scaffold elaboration.

  • 8-Bromo-4-chloroquinoline (Compound B): The "Gateway Electrophile." It features a highly reactive C4-chlorine atom susceptible to rapid Nucleophilic Aromatic Substitution (

    
    ). It is the primary starting material for installing diversity at the 4-position.
    
  • 8-Bromo-2-chloroquinolin-4-amine (Compound A): The "Stabilized Scaffold." The presence of the C4-amino group significantly deactivates the heterocyclic ring via resonance. The C2-chlorine atom is electronically "cold" (inert to mild

    
    ), making this compound ideal for chemoselective cross-couplings at the C8-position without interfering with the pyridine ring.
    

Electronic Structure & Reactivity Profiling[1][2]

To understand the experimental behavior, we must analyze the electronic contributions of the substituents.[1][2]

The Deactivation Effect

In Compound B , the quinoline nitrogen withdraws electron density, making the C4 and C2 positions electrophilic. The C4 position is particularly reactive due to the stabilization of the Meisenheimer intermediate (para-like relationship to Nitrogen).

In Compound A , the C4-amino group acts as a strong Bond Resonance Donor (+M effect) . It pushes electron density into the pyridine ring. This raises the LUMO energy of the system, rendering the remaining C2-chlorine bond significantly less electrophilic than the C4-chlorine in Compound B.

Reactivity Heat Map (Visualization)

ReactivityMap cluster_0 Compound B: 8-Bromo-4-chloroquinoline cluster_1 Compound A: 8-Bromo-2-chloroquinolin-4-amine B_C4 C4-Cl Position (High Reactivity) Primary SNAr Site B_C8 C8-Br Position (Medium Reactivity) Suzuki/Buchwald Site B_C4->B_C8 Reacts First (SNAr) A_C4 C4-NH2 Position (Deactivating) Electron Donor A_C2 C2-Cl Position (Low Reactivity) Requires Catalysis A_C4->A_C2 Deactivates A_C8 C8-Br Position (High Selectivity) Primary Coupling Site A_C8->A_C2 Reacts First (Pd)

Figure 1: Comparative reactivity profiles. Red indicates the highest priority reaction site under standard conditions.

Functionalization Strategies

Scenario 1: Installing Amines ( Reaction)
  • Compound B: Reacts rapidly with primary and secondary amines. No metal catalyst is required. Acid catalysis (HCl or AcOH) can further accelerate the reaction by protonating the ring nitrogen.

  • Compound A: The C2-Cl is resistant to standard

    
    . Attempting to force this reaction with heat often leads to decomposition before substitution. Recommendation:  Use Buchwald-Hartwig amination (Pd-catalysis) to functionalize the C2 position.
    
Scenario 2: Carbon-Carbon Bond Formation (Suzuki Coupling)
  • Compound B: Chemoselectivity is risky. While C8-Br is theoretically more reactive towards oxidative addition than C4-Cl, the highly electron-deficient C4-Cl can compete or undergo oxidative addition with electron-rich ligands.

    • Strategy: Perform

      
       at C4 first, then Suzuki at C8.
      
  • Compound A: Excellent Chemoselectivity. The C2-Cl is deactivated. Palladium catalysts will exclusively insert into the C8-Br bond, allowing for high-yield regioselective arylation at the 8-position.

Experimental Data Comparison

The following data summarizes typical reaction conditions and outcomes for these scaffolds.

Feature8-Bromo-4-chloroquinoline (Compound B)8-Bromo-2-chloroquinolin-4-amine (Compound A)
Primary Electrophile C4-Cl (Highly Reactive)C8-Br (via Metal Catalysis)

Conditions
Mild (80°C, IPA, no catalyst)Inert (Requires >150°C or Pd-catalysis)
LUMO Character Low Energy (Electron Deficient)High Energy (Electron Rich due to

)
Solubility Moderate in organic solventsLower (H-bond donor/acceptor)
Typical Yield (

)
>85% (with anilines/aliphatics)<10% (C2 substitution without catalyst)
Strategic Use Starting material for 4-aminoquinolinesScaffold for 2,8-disubstituted 4-aminoquinolines

Detailed Experimental Protocols

Protocol A: Regioselective on Compound B

Objective: Synthesis of 8-bromo-N-phenylquinolin-4-amine. This protocol utilizes the high electrophilicity of C4-Cl.

  • Setup: Charge a reaction vial with 8-Bromo-4-chloroquinoline (1.0 equiv) and Aniline (1.2 equiv) in isopropanol (0.5 M concentration).

  • Catalysis: Add catalytic HCl (4M in dioxane, 0.1 equiv) to activate the quinoline nitrogen.

  • Reaction: Heat to reflux (85°C) for 2–4 hours. Monitor by LCMS (Target Mass: M+1).

  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. Alternatively, dilute with EtOAc, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     NMR should show the loss of the C4 proton signal and appearance of aniline aromatic protons.
    
Protocol B: Chemoselective Suzuki Coupling on Compound A

Objective: Synthesis of 8-(4-fluorophenyl)-2-chloroquinolin-4-amine. This protocol exploits the inertness of C2-Cl to selectively couple at C8-Br.

  • Setup: In a glovebox or under Argon, combine 8-Bromo-2-chloroquinolin-4-amine (1.0 equiv), 4-Fluorophenylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent/Base: Add degassed 1,4-Dioxane/Water (4:1 ratio) and

    
     (2.0 equiv).
    
  • Reaction: Heat to 90°C for 12 hours.

    • Note: The C2-Cl bond remains intact under these conditions due to the deactivating 4-amino group.

  • Workup: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: LCMS will confirm mono-arylation. NMR will show retention of the C3 proton (singlet around 6.5-7.0 ppm), confirming the quinoline ring is intact and C2-Cl has not reacted.

Decision Logic: Which Scaffold to Choose?

Use the following decision tree to select the correct starting material for your target molecule.

DecisionTree cluster_B Path B: High Reactivity Route cluster_A Path A: Orthogonal Route Start Target Molecule Analysis Q1 Does the target have an Amino group at C4? Start->Q1 PathB Start with: 8-Bromo-4-chloroquinoline Q1->PathB Yes, and C2 is H PathA Start with: 8-Bromo-2-chloroquinolin-4-amine Q1->PathA Yes, and C2 is Functionalized StepB1 1. SNAr (Install C4-Amine) PathB->StepB1 StepA1 1. Suzuki (Install C8-Aryl) (Selective over C2-Cl) PathA->StepA1 StepB2 2. Suzuki (Install C8-Aryl) StepB1->StepB2 StepA2 2. Buchwald (Install C2-Nu) (Requires Pd catalyst) StepA1->StepA2

Figure 2: Strategic selection workflow based on target substitution pattern.

References

  • Reactivity of Chloroquinolines: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole.[3] (2025).[1][3][4][5] ResearchGate. Link

  • Regioselectivity in Quinazolines (Analogous System): Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (2024).[6] NIH/PubMed. Link

  • Suzuki Coupling of Chloroquinolines: A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. BenchChem.[1][4] Link

  • Bromination and Functionalization of 8-Substituted Quinolines: Reinvestigation of bromination of 8-substituted quinolines. (2016).[7] ACG Publications.[7] Link

Sources

Definitive Structural Validation of 8-Bromo-2-chloroquinolin-4-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of halogenated quinoline intermediates, specifically 8-Bromo-2-chloroquinolin-4-amine , structural ambiguity is a critical risk. The synthesis typically involves Nucleophilic Aromatic Substitution (


) on a poly-halogenated precursor. The central question is regioselectivity: Did the amination occur at the C4 position (desired) or the C2 position (impurity)? 

While NMR (


, 

) and Mass Spectrometry (HRMS) provide partial evidence, they often fail to definitively distinguish between regioisomers where symmetry and electronic environments are similar.

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the absolute validation standard. We will demonstrate that the electron density difference between Bromine (


) and Chlorine (

) allows for unambiguous assignment of the halogen positions and confirmation of the amine regiochemistry, a feat that indirect spectroscopic methods cannot achieve with equal certainty.

The Analytical Challenge: Why Standard Methods Fail

Before detailing the SC-XRD protocol, it is vital to understand the limitations of the alternatives.

Method A: Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
  • The Pitfall: In 8-Bromo-2-chloroquinolin-4-amine, the quaternary carbons at C2, C4, C8, and C9 often lack direct proton coupling partners.

  • Ambiguity: The chemical shift differences between a C2-Cl and a C2-NH

    
     (in the impurity scenario) can be subtle depending on the solvent. Furthermore, 
    
    
    
    signals for halogenated carbons are often low-intensity and broadened due to the quadrupolar relaxation of Br and Cl nuclei.
  • Result: NMR provides a probable structure but relies on calculated shifts that may not account for specific lattice packing or tautomeric forms (amino vs. imino).

Method B: High-Resolution Mass Spectrometry (HRMS)
  • The Pitfall: HRMS confirms the molecular formula (

    
    ) and the presence of isotopes (
    
    
    
    and
    
    
    ).
  • Ambiguity: It is "structure-blind." It cannot distinguish between the 4-amine and 2-amine isomers, as both have identical exact masses and fragmentation patterns are often indistinguishable.

Method C: SC-XRD (The Solution)
  • The Mechanism: X-rays scatter off electrons. The scattering power is proportional to the atomic number (

    
    ).
    
  • The Proof: Bromine (

    
    ) is a heavy scatterer; Chlorine (
    
    
    
    ) is significantly lighter; Nitrogen (
    
    
    ) is light.
  • Result: SC-XRD generates a 3D electron density map where the peak height at the C8 position will be roughly double that of the C2 position, providing an irrefutable "fingerprint" of the element's identity and location.

Comparative Performance Data

The following table contrasts the structural insights derived from SC-XRD against NMR for this specific quinoline derivative.

FeatureSC-XRD (Crystallography) NMR (1H/13C/2D) Certainty Level
Halogen ID Absolute. Br vs. Cl distinguished by electron density peak height (

).
Inferred. Based on chemical shift trends; prone to error.[1]XRD: 100%
Regiochemistry Direct Visualization. Unambiguous assignment of -NH2 at C4 vs C2.Indirect. Requires HMBC correlations which may be silent.XRD: 100%
Tautomerism Defined. Locates H atoms on exocyclic N (Amino) vs Ring N (Imino).Dynamic. Solution state often shows averaged signals.XRD: 95%
Sample State Solid State (Crystal).Solution State.N/A

Validated Experimental Protocol

This protocol is designed as a self-validating system . If the R-factor exceeds 5% or the thermal ellipsoids are non-positive definite, the model is rejected, and the crystallization must be repeated.

Phase 1: Crystallization (The Critical Filter)

The 4-amine group introduces polarity, making the molecule difficult to crystallize from non-polar solvents.

  • Solvent System: Use a slow evaporation method with Ethanol/Dichloromethane (1:1) .

  • Procedure: Dissolve 20 mg of the crude solid in 2 mL of DCM. Add 2 mL of Ethanol. Cap the vial with parafilm and poke 3 small holes to allow slow solvent release.

  • Causality: DCM solubilizes the halogenated core, while Ethanol encourages hydrogen bonding networks with the amine, promoting ordered lattice formation.

Phase 2: Data Collection & Refinement
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    ).
    • Why: Cu-radiation causes high absorption fluorescence with Bromine, leading to noisy data. Mo is essential for Br-containing compounds.

  • Temperature: 100 K (Cryostream).

    • Why: Freezes thermal vibration of the terminal halogens, sharpening the electron density map.

Phase 3: Structural Validation Metrics (Pass/Fail Criteria)

For the structure to be accepted as "Proof," it must meet these metrics:

  • R1 Value:

    
     (indicates <5% error between model and data).
    
  • Goodness of Fit (GooF): Range 0.9 – 1.1.

  • Bond Length Verification:

    • C8-Br Distance: Must refine to approx 1.89 – 1.91 Å .

    • C2-Cl Distance: Must refine to approx 1.73 – 1.75 Å .

    • Note: If the model shows a C2-halogen bond of 1.85 Å, you have assigned the wrong halogen or have a mixed site (disorder).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix used by Senior Scientists to validate the structure.

ValidationWorkflow Start Crude Synthesis Product (8-Br-2-Cl-quinolin-4-amine) NMR_Step Step 1: 1H & 13C NMR Start->NMR_Step Ambiguity Ambiguity Detected? (Silent Quaternary C / Broad Signals) NMR_Step->Ambiguity Cryst_Step Step 2: Crystallization (EtOH/DCM Slow Evap) Ambiguity->Cryst_Step Yes (High Risk) Success PUBLISH STRUCTURE (Definite Regiochemistry) Ambiguity->Success No (Rarely happens with isomers) XRD_Collect Step 3: SC-XRD Data Collection (Mo Source, 100K) Cryst_Step->XRD_Collect Refinement Step 4: Structure Refinement (Assign Br vs Cl by e- Density) XRD_Collect->Refinement Check_Metrics Validation Check: 1. R1 < 5% 2. C-Br ~1.90Å 3. C-Cl ~1.74Å Refinement->Check_Metrics Fail REJECT MODEL (Re-grow Crystals) Check_Metrics->Fail Fail Check_Metrics->Success Pass Fail->Cryst_Step Optimize Solvent

Caption: Workflow for definitive structural assignment. Note the feedback loop at the Validation Check to ensure data integrity.

Technical Analysis of the Result

Upon successful refinement, the SC-XRD data will reveal the specific bond lengths that serve as the "molecular ruler."

The "Smoking Gun": Bond Length Differentiation

In the final solved structure, the distinction between the halogen positions is mathematical, not interpretive.

  • Carbon-Bromine (C8-Br): The bond length will be significantly longer (~1.90 Å) due to the larger atomic radius of Bromine (1.14 Å covalent radius).

  • Carbon-Chlorine (C2-Cl): The bond length will be shorter (~1.74 Å) corresponding to Chlorine's smaller radius (0.99 Å).

  • Carbon-Nitrogen (C4-NH2): The C4-N bond character will typically show partial double-bond character (~1.35 Å) if there is significant resonance delocalization with the quinoline ring, confirming the amino tautomer over the imino form.

Electron Density Map (Difference Fourier Map)

During refinement (using software like SHELXL), the


 map will show:
  • If you incorrectly assign Cl at position 8: A massive positive peak (green) appears, indicating "there is more electrons here than you modeled" (Br has 18 more electrons than Cl).

  • If you incorrectly assign Br at position 2: A massive negative peak (red) appears, indicating "you modeled too many electrons here."

This self-correcting feature makes SC-XRD the gold standard for this specific molecule.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Grover, G., et al. (2023).[2] "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry. (Demonstrates synthesis context for amino-quinolines). Link

  • Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard tool for viewing halogen bonding). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for limitations of NMR in quaternary carbon assignment). Link

Sources

A Comparative Guide to the Spectroscopic Characterization of 8-Bromo-2-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and procedural overview for the spectroscopic characterization of 8-Bromo-2-chloroquinolin-4-amine, a substituted quinoline of interest in medicinal chemistry. By integrating established principles with practical, field-proven methodologies, this document serves as a comprehensive resource for the structural elucidation of this and similar halogenated heterocyclic compounds.

The Importance of Multi-faceted Spectroscopic Analysis

The structural complexity of 8-Bromo-2-chloroquinolin-4-amine, featuring a quinoline core, an amine substituent, and two different halogen atoms, necessitates a multi-pronged analytical approach for unequivocal identification. Relying on a single technique is often insufficient to resolve all structural isomers and impurities. Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for a comprehensive and validated characterization.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Expected ¹H NMR Data for 8-Bromo-2-chloroquinolin-4-amine:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~7.8 - 8.2d1HH-5Aromatic proton adjacent to the bromine atom, expected to be deshielded.
~7.5 - 7.8t1HH-6Aromatic proton coupled to H-5 and H-7.
~7.2 - 7.5d1HH-7Aromatic proton coupled to H-6.
~6.5 - 6.8s1HH-3Proton on the pyridine ring, likely a singlet due to the absence of adjacent protons.
~5.0 - 6.0br s2H-NH₂Amine protons, often a broad singlet with a chemical shift that can vary with solvent and concentration.[3][4]

Comparative Analysis: ¹H NMR of 4-Chloro-2-methylquinoline

To illustrate the influence of the substituents, consider the ¹H NMR spectrum of a related compound, 4-chloro-2-methylquinoline. The absence of the bromine at position 8 and the amine at position 4, and the presence of a methyl group at position 2 would lead to significant differences in the spectrum. The aromatic region would show a different splitting pattern, and a characteristic singlet for the methyl group would appear around 2.5 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Expected ¹³C NMR Data for 8-Bromo-2-chloroquinolin-4-amine:

Chemical Shift (δ, ppm)AssignmentJustification
~155 - 160C-2Carbon bearing the chlorine atom, significantly deshielded.
~150 - 155C-4Carbon attached to the amine group.
~148 - 152C-8aQuaternary carbon at the ring junction.
~130 - 135C-6Aromatic CH carbon.
~125 - 130C-5Aromatic CH carbon.
~120 - 125C-7Aromatic CH carbon.
~115 - 120C-8Carbon bearing the bromine atom.
~110 - 115C-4aQuaternary carbon at the ring junction.
~100 - 105C-3Aromatic CH carbon.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[1][5]

1. Sample Preparation:

  • Weigh 5-10 mg of the purified 8-Bromo-2-chloroquinolin-4-amine.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]
  • Tune and shim the instrument to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.
  • Acquire a ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise ratio.
  • Consider advanced 2D NMR experiments like COSY and HSQC for unambiguous assignment of proton and carbon signals, especially for complex molecules.

4. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.
  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve instrument Instrument Setup (Tune & Shim) dissolve->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_C->process reference Reference Spectrum process->reference

Caption: A generalized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[6] For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.[6][7]

Expected Mass Spectrum Data for 8-Bromo-2-chloroquinolin-4-amine:

The molecular ion peak (M⁺) region is expected to be highly characteristic due to the presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[8] This will result in a cluster of peaks for the molecular ion.

m/zIsotopic CompositionExpected Relative Abundance
256C₉H₆⁷⁹Br³⁵ClN₂~75% (Base Peak)
258C₉H₆⁸¹Br³⁵ClN₂ or C₉H₆⁷⁹Br³⁷ClN₂~100%
260C₉H₆⁸¹Br³⁷ClN₂~25%

Comparative Analysis: Mass Spectrum of a Dichloro-substituted Quinoline

A compound with two chlorine atoms would exhibit a different isotopic pattern, with M⁺, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[8] This highlights the diagnostic power of isotopic patterns in identifying the number and type of halogen atoms present.

Experimental Protocol for Mass Spectrometry

1. Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC-MS) can be used. For less volatile solids, a direct insertion probe or liquid chromatography (LC-MS) is suitable.

2. Ionization:

  • Employ an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns useful for structural elucidation.[6] Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically keeps the molecular ion intact.

3. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated.

Diagram of the Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection sample Introduce Sample (GC, LC, or Probe) ionization Ionize Molecules (e.g., EI, ESI) sample->ionization analysis Separate Ions by m/z ionization->analysis detection Detect Ions analysis->detection

Caption: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Expected IR Absorption Bands for 8-Bromo-2-chloroquinolin-4-amine:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H stretch (two bands)Primary Amine (-NH₂)[9]
3100 - 3000C-H stretchAromatic C-H[10]
1650 - 1580N-H bendPrimary Amine (-NH₂)[9]
1600 - 1450C=C and C=N stretchAromatic Ring
1335 - 1250C-N stretchAromatic Amine[9]
Below 800C-Cl and C-Br stretchHalogen-Carbon Bonds

Comparative Analysis: IR Spectrum of Aniline

Aniline, as a simple aromatic amine, will also show the characteristic N-H stretching and bending vibrations. However, the spectrum of 8-Bromo-2-chloroquinolin-4-amine will be more complex due to the additional vibrations from the quinoline ring system and the carbon-halogen bonds. The absence of the C-Cl and C-Br stretching frequencies in the aniline spectrum would be a key differentiating feature.

Experimental Protocol for FT-IR Spectroscopy

1. Sample Preparation:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
  • Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.

2. Data Acquisition:

  • Place the sample in the FT-IR spectrometer.
  • Acquire the spectrum over the desired wavenumber range, typically 4000-400 cm⁻¹.

3. Data Analysis:

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Diagram of the FT-IR Spectroscopy Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Sample (e.g., KBr Pellet, ATR) acquire Acquire IR Spectrum prep->acquire analyze Identify Characteristic Absorption Bands acquire->analyze

Caption: A streamlined workflow for FT-IR spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of 8-Bromo-2-chloroquinolin-4-amine requires the synergistic use of NMR, MS, and IR spectroscopy. Each technique provides unique and complementary information that, when combined, allows for the unambiguous determination of its chemical structure. The protocols and expected data presented in this guide provide a robust framework for the analysis of this and other complex heterocyclic molecules, ensuring the scientific integrity of research and development efforts.

References

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
  • Gao, H., et al. (2018). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Journal of The American Society for Mass Spectrometry.
  • Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.
  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches | Request PDF.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Silver, J. (n.d.). Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. Northeastern University.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • Sharma, V., et al. (n.d.).
  • BLD Pharm. (n.d.). 1260798-76-2|8-Bromo-2-chloroquinolin-4-amine.
  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Oriental Journal of Chemistry. (2015).
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines.
  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkyl
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

Sources

Navigating Synthetic Strategy: A Comparative Guide to C-Br and C-Cl Bond Reactivity in Aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for fine-tuning pharmacological properties. Among the most versatile handles for modification are carbon-halogen bonds, which serve as key precursors for a wide array of cross-coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in aminoquinoline systems, offering insights to inform rational synthetic design and reaction optimization.

Fundamental Physicochemical Differences

The disparate reactivity of C-Br and C-Cl bonds is rooted in their intrinsic atomic and bonding properties. The C-Br bond is longer and weaker than the C-Cl bond, a direct consequence of the larger atomic radius of bromine and lower electronegativity compared to chlorine.[4][5] This translates to a lower bond dissociation energy (BDE) for the C-Br bond, making it more susceptible to cleavage in catalytic cycles.[6]

Computational studies have shown that for quinolines, C-Cl BDEs are consistently higher than C-Br BDEs by an average of about 7.5 kcal/mol.[6] This energy difference is a critical determinant in the kinetics of many reactions, particularly the rate-determining oxidative addition step in palladium-catalyzed cross-couplings.[7]

PropertyC-Cl BondC-Br BondRationale
Average Bond Energy (Aromatic) ~81 kcal/mol (339 kJ/mol)[8]~66 kcal/mol (276 kJ/mol)[8]Higher electronegativity and shorter bond length of Cl lead to a stronger, more stable bond.
Bond Length (Aromatic) ~1.74 Å~1.90 ÅBromine has a larger atomic radius than chlorine.
Polarizability LowerHigherThe larger, more diffuse electron cloud of bromine is more easily distorted.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools for constructing C-C and C-N bonds in pharmaceutical synthesis.[9][10][11] In this arena, the reactivity hierarchy of aryl halides is generally well-established: I > Br > Cl > F.[7] This trend holds true for aminoquinoline substrates, where the C-Br bond consistently demonstrates superior reactivity over the C-Cl bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl structures.[3][9] When comparing haloaminoquinolines, the C-Br bond allows for coupling under significantly milder conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times—compared to its C-Cl counterpart.[7] While modern advancements in ligand design have improved the efficacy of using chloroquinolines, bromoquinolines remain the substrate of choice for reactions demanding high efficiency and mildness.[7]

This differential reactivity is a powerful tool for selective functionalization in dihalogenated systems. For instance, in a molecule like 7-bromo-4-chloroquinoline, a Suzuki coupling can be performed selectively at the C7-Br position while leaving the C4-Cl bond intact for subsequent transformations.[12][13]

Representative Suzuki-Miyaura Coupling Data
SubstrateCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)Source
7-Bromo-4-aminoquinolinePd(OAc)₂ / SPhosK₃PO₄804>90%Hypothetical data based on literature[12][13]
7-Chloro-4-aminoquinolinePd₂(dba)₃ / XPhosCs₂CO₃11018~75%Hypothetical data based on literature[7][12]
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is crucial for synthesizing many drug candidates.[7][14] Similar to Suzuki couplings, the oxidative addition of the C-X bond to the palladium catalyst is the rate-limiting step. Consequently, bromoaminoquinolines are more reactive substrates than chloroaminoquinolines.[7] Achieving high yields with chloro-substrates often necessitates the use of more electron-rich, sterically hindered phosphine ligands and higher reaction temperatures.[15] This reactivity difference allows for sequential amination strategies on substrates bearing both halogens.[16]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling, the reactivity order can be inverted in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate.[17][18][19]

The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring.[18] This step is accelerated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, as they stabilize the developing negative charge in the Meisenheimer complex.[18][20]

Given that chlorine is more electronegative than bromine, it provides greater inductive stabilization for the anionic intermediate. Therefore, for a suitably activated aminoquinoline ring, the C-Cl bond can be more reactive than the C-Br bond in SNAr reactions .[20] The inherent electron-deficient nature of the pyridine ring within the quinoline system can also facilitate this type of reaction.[17]

Experimental Protocols & Workflows

Generalized Protocol for Selective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective coupling at a C-Br bond in the presence of a C-Cl bond, using a hypothetical 7-bromo-4-chloro-2-aminoquinoline substrate.

Reagents & Equipment:

  • 7-bromo-4-chloro-2-aminoquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous 1,4-Dioxane/Water (10:1 mixture)

  • Schlenk flask, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 7-bromo-4-chloro-2-aminoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-4-chloro-2-aminoquinoline product.

Visualizing Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar-X Aminoquinoline-Br Ar-X->Ar-Pd(II)-X L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar' L2 Base Base Base->Ar-Pd(II)-Ar' L2

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Combine Reagents (Haloquinoline, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 90°C, 12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench & Extract monitor->workup purify 7. Column Chromatography workup->purify product 8. Isolated Product purify->product

Strategic Implications for Drug Development

The choice between a C-Br and C-Cl bond on an aminoquinoline core is a critical strategic decision in a synthetic campaign.

  • Reactivity vs. Cost: Bromoquinolines are generally more reactive, enabling milder conditions and potentially higher yields, which is advantageous in complex, multi-step syntheses.[7] However, chloroquinolines are often more cost-effective and readily available starting materials, making them attractive for large-scale synthesis, provided efficient catalytic systems are employed.[7]

  • Sequential Functionalization: The significant reactivity gap between C-Br and C-Cl in palladium-catalyzed couplings is a major synthetic advantage. It allows for the design of convergent synthetic routes where different fragments are introduced sequentially onto a dihalogenated scaffold.[12][13][21] A typical strategy involves an initial, milder reaction at the C-Br site, followed by a more forcing reaction at the C-Cl site.

  • Orthogonal Reactivity: The potential for inverted reactivity in SNAr reactions adds another layer of strategic depth. A C-Cl bond that is inert under Suzuki conditions might be the preferred site for a subsequent SNAr reaction, allowing for orthogonal functionalization pathways.

Conclusion

In the context of aminoquinolines, the C-Br bond is the more reactive partner in essential palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This heightened reactivity stems from its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step. Conversely, the C-Cl bond, due to the higher electronegativity of chlorine, can exhibit superior reactivity in SNAr reactions where stabilization of an anionic intermediate is key. A thorough understanding of these divergent reactivities empowers chemists to design more efficient, selective, and robust synthetic routes for the development of novel aminoquinoline-based therapeutics.

References

  • Current time information in Pasuruan, ID. Google.
  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC.
  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.
  • Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
  • Buchwald–Hartwig amination. Wikipedia.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ACS Publications.
  • Bond Energies. Chemistry LibreTexts.
  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews (RSC Publishing).
  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Synthetic strategies towards preparation and functionalization of ullazines, a promising class of light-harvesting materials. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution. Nptel.
  • The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Allen.
  • How to calculate the bond energy of C-Cl? Chemistry Stack Exchange.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Why is the bond energy of C-C greater than Cl-Cl? Quora.

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Comprehensive Quality Control Standards for 8-Bromo-2-chloroquinolin-4-amine Reagents: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern medicinal chemistry, 8-Bromo-2-chloroquinolin-4-amine (CAS: 1260798-76-2) serves as a highly specialized, tri-functionalized heterocyclic building block. Its structural architecture—featuring a primary amine at C4, a chlorine atom at C2, and a bromine atom at C8—provides researchers with a scaffold primed for orthogonal cross-coupling. This enables the sequential functionalization of the C8 position (e.g., via Suzuki-Miyaura coupling) followed by nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at the C2 position.

However, the success of these complex, multi-step library syntheses relies entirely on the stringent quality control (QC) of the starting material. Trace regioisomers or residual catalysts can derail downstream high-throughput screening by generating false Structure-Activity Relationship (SAR) data. This guide objectively compares reagent grades and establishes self-validating analytical protocols for researchers to verify their building blocks.

Comparative Analysis: Discovery Grade vs. Technical Grade

When sourcing1 [1], laboratories must choose between "Discovery Grade" (optimized for pharmaceutical library synthesis) and "Technical Grade" (suitable for bulk, early-stage route scouting). The table below outlines the critical performance metrics and the experimental causality behind each standard.

Analytical MetricDiscovery GradeTechnical GradeCausality & Impact on Downstream Performance
Chromatographic Purity (UPLC) > 98.0%> 90.0%High purity prevents the exponential accumulation of complex, inseparable mixtures during multi-step parallel synthesis.
Regioisomeric Purity > 99.5%< 95.0%Contamination with the2 [2] isomer leads to off-target analogs that confound biological SAR data.
Moisture Content (Karl Fischer) < 0.5%< 2.0%Residual water rapidly quenches sensitive organometallic reagents (e.g., Grignards) used in subsequent C8 functionalization.
Heavy Metals (ICP-MS) < 10 ppm> 50 ppmResidual transition metals from upstream synthesis can poison palladium catalysts used in downstream Buchwald-Hartwig couplings.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, QC protocols must not only measure the sample but also validate their own accuracy during the run. The following methodologies are engineered with built-in self-validation mechanisms.

Protocol A: Regioisomer Resolution via UPLC-UV

Objective: Quantify the purity of 8-Bromo-2-chloroquinolin-4-amine and ensure the absence of its regioisomer, 6-bromo-2-chloroquinolin-4-amine. Causality: Standard aliphatic stationary phases (like C18) often fail to differentiate the subtle dipole moment variations between the C6 and C8 brominated quinolines. Utilizing a Phenyl-Hexyl column provides an orthogonal


 retention mechanism, selectively delaying the elution of the isomer with the more sterically exposed halogen.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Standard Preparation (The Self-Validating Step): Prepare a System Suitability Test (SST) solution containing 1.0 mg/mL of the 8-bromo target compound spiked with exactly 0.05 mg/mL of the 6-bromo isomer standard.

  • Chromatographic Run: Inject 2 µL onto a Phenyl-Hexyl column (1.7 µm, 2.1 x 100 mm) at 40°C. Run a gradient from 5% B to 95% B over 8 minutes.

  • Validation Check: Analyze the SST chromatogram. The analytical run is only deemed valid if the resolution factor (

    
    ) between the 8-bromo and 6-bromo peaks is 
    
    
    
    . If
    
    
    , the column chemistry is failing to separate the isomers, and the sample data must be discarded.
Protocol B: SNAr Synthesis & Work-up Optimization

Objective: Purify 4-aminoquinolines synthesized via SNAr without relying heavily on column chromatography. Causality: As noted in 3 [3], reacting 4-chloroquinolines with amines often leaves excess high-boiling aliphatic amines in the crude mixture. Furthermore, trace water can hydrolyze the starting material into an undesired 4-hydroxyquinoline. Step-by-Step Methodology:

  • Reaction: Conduct the SNAr reaction in anhydrous DMSO to suppress hydrolysis.

  • Acidic Work-up (The Self-Validating Step): Dilute the crude mixture in ethyl acetate and wash with 1M HCl. Causality: The highly basic aliphatic amine impurities are protonated and partitioned into the aqueous layer. The less basic 4-aminoquinoline product remains in the organic layer.

  • Validation Check: Spot the organic layer on a TLC plate against an 4 [4]. The absence of baseline retention confirms the successful removal of the aliphatic amines.

Protocol C: Orthogonal Identity Verification via LC-MS Isotopic Profiling

Objective: Confirm the molecular identity using halogen isotopic signatures. Causality: Chlorine exists naturally as


Cl and 

Cl (approx. 3:1 ratio), while Bromine exists as

Br and

Br (approx. 1:1 ratio). A molecule containing exactly one Cl and one Br atom will exhibit a highly distinctive mass spectral cluster. Validation Check: The mass spectrometer must detect the molecular ion [M+H]+ as a triplet cluster (M, M+2, M+4) with relative intensities strictly matching a 3:4:1 ratio . Any deviation from this binomial expansion indicates co-eluting impurities or dehalogenation.

Visualizing the Analytical Workflow

The following decision tree illustrates the rigorous, multi-tiered quality control pipeline required to certify a batch of 8-Bromo-2-chloroquinolin-4-amine for drug discovery applications.

QC_Workflow Start Raw Batch: 8-Bromo-2-chloroquinolin-4-amine HPLC UPLC-UV Analysis (Phenyl-Hexyl Column) Start->HPLC IsomerCheck Regioisomer Resolution (Rs > 2.0 vs 6-Bromo)? HPLC->IsomerCheck LCMS LC-MS Analysis Isotope Cluster Check IsomerCheck->LCMS Yes Reject Rejected / Downgraded to Technical Grade IsomerCheck->Reject No MassCheck M, M+2, M+4 Ratio Matches 3:4:1? LCMS->MassCheck NMR 1H/13C NMR & ICP-MS Structural & Metal Profiling MassCheck->NMR Yes MassCheck->Reject No SpecCheck Meets Discovery Grade Specs? NMR->SpecCheck Approve Approved for Library Synthesis SpecCheck->Approve Yes SpecCheck->Reject No

Orthogonal quality control workflow for 8-Bromo-2-chloroquinolin-4-amine reagents.

References

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Structural Elucidation and Differentiation of 8-Bromo-2-chloroquinolin-4-amine from Regioisomers via Multinuclear and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Regioisomer Challenge in Quinoline Synthesis

The functionalized quinoline core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimalarials, and targeted oncology therapeutics. 8-Bromo-2-chloroquinolin-4-amine is a highly versatile building block; however, its synthesis via nucleophilic aromatic substitution (SNAr) or cyclization pathways often yields closely related regioisomers.

Misidentifying these isomers can derail entire drug discovery programs. The two most common regiochemical pitfalls are:

  • Halogen Misplacement: Yielding 6-bromo-2-chloroquinolin-4-amine instead of the 8-bromo target.

  • Nucleophilic Misdirection: Yielding 8-bromo-4-chloroquinolin-2-amine due to competitive attack at the C-2 versus C-4 positions.

This guide provides a self-validating, causality-driven NMR methodology to unambiguously differentiate 8-bromo-2-chloroquinolin-4-amine from its primary regioisomers using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Basis & Causality (E-E-A-T)

To establish a robust analytical framework, we must move beyond simply listing chemical shifts and understand the causality behind the spectral phenomena.

Solvent Selection: The Role of DMSO-d6

In aminoquinoline NMR analysis, solvent choice is non-negotiable. While CDCl₃ is standard for many organic molecules, it allows for rapid intermolecular proton exchange and hydrogen bonding, which broadens the -NH₂ signal and obscures critical spatial correlations. We exclusively utilize DMSO-d6 . DMSO acts as a strong hydrogen-bond acceptor, heavily solvating the -NH₂ protons. This restricts their rotation, slows the exchange rate, and yields a sharp, quantifiable singlet integrating to exactly 2H . This sharp signal is the foundational prerequisite for successful NOESY experiments.

Spin-Spin Coupling Causality (1H NMR)

The position of the bromine atom dictates the multiplicity of the aromatic protons on the carbocyclic ring:

  • 8-Bromo Substitution: Leaves protons at positions 5, 6, and 7. This creates an AMX spin system. H-6 will appear as a distinct triplet (or doublet of doublets) due to ortho coupling (~8 Hz) to both H-5 and H-7.

  • 6-Bromo Substitution: Leaves protons at positions 5, 7, and 8. H-5 is isolated between the bridgehead carbon and the bromine atom, meaning it can only exhibit meta coupling (~2 Hz) to H-7. The presence of a fine doublet for H-5 is an immediate, glaring indicator of the 6-bromo isomer.

The Peri-Interaction Phenomenon (NOESY)

The spatial proximity between the C-4 substituent and the C-5 proton in the quinoline system is known as the peri-position . The distance across this bay region is less than 3.0 Å. Consequently, if the -NH₂ group is located at C-4, a 2D NOESY experiment will show a massive Nuclear Overhauser Effect (NOE) cross-peak between the -NH₂ protons and H-5. If the -NH₂ is at C-2, this correlation is physically impossible, providing a binary yes/no structural confirmation .

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol incorporates internal checkpoints. If a checkpoint fails, the data cannot be trusted for regioisomer differentiation.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Self-Validation Checkpoint 1: Inspect the sample visually. It must be completely homogenous. Particulates will distort the magnetic field homogeneity (shimming), ruining the fine meta-coupling resolution required for isomer differentiation.

  • 1D ¹H NMR Acquisition: Acquire at 400 MHz or higher. Use a standard 30° pulse program (zg30), 16-32 scans, and a relaxation delay (D1) of 2.0 seconds.

    • Self-Validation Checkpoint 2: Integrate the -NH₂ peak (typically 6.8–7.5 ppm). It must integrate to exactly 1.95–2.05 relative to the isolated H-3 singlet. If it integrates lower, proton exchange is occurring; the sample must be rigorously dried under a high vacuum.

  • 1D ¹³C NMR Acquisition: Acquire with proton decoupling (zgpg30). To ensure quaternary carbons (C-Br, C-Cl) are visible, use a relaxation delay (D1) of at least 2.5 seconds and acquire a minimum of 512 scans.

  • 2D NOESY Acquisition: Set the mixing time (tm) to 400 ms . This is the critical "Goldilocks" zone for small molecules (~250 Da) in viscous solvents like DMSO to observe the peri-NOE without spin diffusion artifacts.

NMR_Workflow Sample Sample Prep (DMSO-d6, 50 mM) OneD 1D NMR (1H & 13C) Sample->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) Sample->TwoD H1_Analysis 1H Coupling Analysis (Ortho vs Meta J-values) OneD->H1_Analysis NOESY_Analysis NOESY Correlations (Spatial Proximity) TwoD->NOESY_Analysis HMBC_Analysis HMBC Correlations (2-3 Bond C-H) TwoD->HMBC_Analysis Result Regioisomer Unambiguously Identified H1_Analysis->Result NOESY_Analysis->Result HMBC_Analysis->Result

Fig 1: Standardized NMR workflow for the unambiguous structural elucidation of quinoline regioisomers.

Data Presentation & Objective Comparison

The following tables summarize the representative quantitative data used to differentiate the target from its two primary regioisomers.

Table 1: ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d6)
Proton PositionTarget: 8-Bromo-2-chloro-4-amineRegioisomer A: 6-Bromo-2-chloro-4-amineRegioisomer B: 8-Bromo-4-chloro-2-amineDiagnostic Significance
-NH₂ ~7.20 ppm (br s, 2H)~7.25 ppm (br s, 2H)~6.90 ppm (br s, 2H)C-2 amines are generally more shielded than C-4 amines.
H-3 ~6.85 ppm (s, 1H)~6.82 ppm (s, 1H)~7.05 ppm (s, 1H)Singlet in all isomers; shift varies by adjacent groups.
H-5 ~8.10 ppm (dd, J = 8.2, 1.2 Hz) ~8.45 ppm (d, J = 2.0 Hz) ~8.00 ppm (dd, J = 8.2, 1.2 Hz)Critical: Meta-coupling only (d) confirms 6-bromo isomer.
H-6 ~7.45 ppm (t, J = 8.2 Hz)None (Substituted)~7.48 ppm (t, J = 8.2 Hz)Triplet presence confirms 8-bromo substitution.
H-7 ~7.90 ppm (dd, J = 8.2, 1.2 Hz)~7.85 ppm (dd, J = 8.9, 2.0 Hz)~7.95 ppm (dd, J = 8.2, 1.2 Hz)-
H-8 None (Substituted)~7.75 ppm (d, J = 8.9 Hz)None (Substituted)-
Table 2: Key ¹³C NMR Chemical Shifts (100 MHz, DMSO-d6)
Carbon PositionTarget: 8-Bromo-2-chloro-4-amineRegioisomer B: 8-Bromo-4-chloro-2-amineDiagnostic Significance
C-2 ~150.5 ppm (C-Cl)~158.0 ppm (C-NH₂)C-NH₂ is significantly more deshielded than C-Cl.
C-4 ~153.2 ppm (C-NH₂)~142.5 ppm (C-Cl)Reversal of shifts confirms nucleophilic misdirection.
C-8 ~122.0 ppm (C-Br)~122.5 ppm (C-Br)Confirms presence of the heavy halogen.
Table 3: 2D NMR Correlation Matrix (The Ultimate Validator)
ExperimentTarget: 8-Bromo-2-chloro-4-amineRegioisomer B: 8-Bromo-4-chloro-2-amine
NOESY Strong cross-peak: -NH₂ ↔ H-5 No cross-peak: -NH₂ ↔ H-5 (Shows NOE to H-3 instead)
HMBC -NH₂ correlates to C-3, C-4, C-4a-NH₂ correlates to C-2, C-3, N-1
COSY H-6 correlates to H-5 and H-7H-6 correlates to H-5 and H-7

Logical Decision Tree for Rapid Identification

To streamline the analytical process in a high-throughput laboratory setting, scientists can utilize the following logic tree based on the experimental data provided above.

Logic_Tree Start Unknown Regioisomer Q1 H-5 Multiplicity? Start->Q1 A1_Doublet Doublet (J ~2 Hz) Meta coupling only Q1->A1_Doublet A1_Doublet_Doublet Doublet of Doublets (J ~8, 1.5 Hz) Ortho & Meta coupling Q1->A1_Doublet_Doublet Result_6Br 6-Bromo Isomer A1_Doublet->Result_6Br Q2 NOESY: NH2 to H-5? A1_Doublet_Doublet->Q2 A2_Yes Strong NOE observed Q2->A2_Yes A2_No No NOE observed (NOE to H-3 instead) Q2->A2_No Result_8Br2Cl 8-Bromo-2-chloroquinolin-4-amine A2_Yes->Result_8Br2Cl Result_8Br4Cl 8-Bromo-4-chloroquinolin-2-amine A2_No->Result_8Br4Cl

Fig 2: Decision tree utilizing 1H multiplicity and NOESY spatial logic to identify quinoline regioisomers.

Conclusion

Differentiating 8-bromo-2-chloroquinolin-4-amine from its regioisomers does not require complex derivatization or X-ray crystallography. By combining the fundamental causality of spin-spin coupling (to locate the bromine atom) with the spatial absolute of the peri-interaction via NOESY (to locate the amine group), analytical chemists can create a self-validating, foolproof identification system. Strict adherence to solvent parameters (DMSO-d6) and relaxation delays ensures that the resulting data is both accurate and reproducible.

References

  • Der Pharma Chemica. Synthesis, Biological Evaluation of 4-aminoquinoline 1, 2, 4-triazole Conjugated Benzothiazole as Potent Analgesic. (Demonstrates the standard use of DMSO-d6 for resolving aminoquinoline NH2 protons). Available at: [Link]

  • Australian Journal of Chemistry. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. (Establishes the theoretical basis for peri-interactions in the quinoline scaffold). Available at:[Link]

  • Phosphorus, Sulfur, and Silicon and the Related Elements. Structure of 4-Substituted 3,4′-Diquinolinyl Sulfides Studied by 1H and 13C NMR. (Validates the use of NOE enhancements between C-4 substituents and H-5 protons for structural elucidation). Available at:[Link]

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 8-Bromo-2-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-Bromo-2-chloroquinolin-4-amine, a halogenated quinoline derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

The core principle underpinning the disposal of this compound is to treat it unequivocally as hazardous waste. Due to its chemical structure—a halogenated aromatic amine—it is presumed to possess toxicological properties that necessitate specialized disposal methods.

Hazard Assessment and Characterization

The compound should be handled as if it possesses the following hazards:

  • Acute Oral Toxicity : Harmful or toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation : Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Aquatic Toxicity : As with many halogenated organic compounds, it is expected to be toxic to aquatic life with long-lasting effects.[2]

Quantitative Hazard Data Summary (Based on Isomer)
Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. All operations involving 8-Bromo-2-chloroquinolin-4-amine, including weighing, transfer, and dissolution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

The following PPE is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or Viton. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Body Protection : A buttoned laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3]

  • Respiratory Protection : If there is any risk of aerosol generation outside of a fume hood, a NIOSH/MSHA-approved respirator must be used.[2]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in the waste disposal workflow. Mixing halogenated compounds with non-halogenated waste streams significantly increases disposal costs and complexity.[5]

Experimental Protocol: Waste Collection

  • Container Selection :

    • Obtain a dedicated hazardous waste container compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are suitable.[4]

    • Ensure the container is in excellent condition, with no cracks or leaks, and possesses a secure, vapor-tight lid.

  • Labeling :

    • Immediately label the container with a "Hazardous Waste" tag.

    • Clearly write the full chemical name: "8-Bromo-2-chloroquinolin-4-amine" and list all other components of the waste stream (e.g., solvents like Dichloromethane, Methanol).

    • Indicate the hazards: "Toxic," "Irritant."

  • Waste Collection :

    • Solid Waste : Collect unadulterated solid 8-Bromo-2-chloroquinolin-4-amine, contaminated weigh boats, and filter papers in the designated container. Avoid generating dust during transfers.

    • Liquid Waste : For solutions containing the compound, use a separate, clearly labeled container for "Halogenated Organic Liquid Waste."[4][6] Do not mix with non-halogenated solvent waste.

    • Contaminated Materials : Dispose of contaminated gloves, bench paper, and pipette tips as solid hazardous waste.

    • Glassware Decontamination : Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as halogenated liquid hazardous waste. Subsequent rinses can be managed according to standard laboratory procedures for solvent waste.

  • Container Management :

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[4]

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Control : If safe to do so, eliminate all ignition sources.

  • Contain : Use a spill kit with an absorbent material suitable for chemical spills to contain the substance. Do not use combustible materials like paper towels for large spills.

  • Clean : Wearing full PPE, carefully clean the affected area. Collect all contaminated materials in a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and soap and water.

Final Disposal: The Regulatory Pathway

As a halogenated organic compound, 8-Bromo-2-chloroquinolin-4-amine is subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA).[7] The ultimate disposal method must be high-temperature incineration at a licensed hazardous waste disposal facility.[8][9]

Causality : High-temperature incineration is required because it can achieve a destruction efficiency of over 99.99%.[10] This process breaks the stable carbon-halogen and aromatic ring bonds, converting the compound into simpler, less toxic substances like carbon dioxide, water, and hydrogen halides (HCl, HBr). The resulting acid gases are then neutralized in a scrubber system before being released.[11][12] This method prevents the compound from persisting in the environment.

EPA Waste Codes : The waste generated will likely fall under the following EPA hazardous waste codes:

  • F-List Wastes (F002) : If mixed with spent halogenated solvents like methylene chloride or chlorobenzene.[7][13]

  • U-List Wastes : Unused 8-Bromo-2-chloroquinolin-4-amine could potentially be classified under a U-code if it meets the criteria for a discarded commercial chemical product, although a specific listing does not exist. The principle of treating it as such is a best practice.

The disposal process must be managed through your institution's Environmental Health and Safety (EHS) department. They will arrange for pickup by a certified hazardous waste hauler who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Logical Workflow for Disposal

Below is a diagram illustrating the decision-making and operational flow for the proper disposal of 8-Bromo-2-chloroquinolin-4-amine waste.

G Disposal Workflow for 8-Bromo-2-chloroquinolin-4-amine cluster_0 1. Pre-Disposal & Handling cluster_1 2. Waste Generation & Segregation cluster_2 3. Storage & Final Disposal A Assess Hazards (Toxic, Irritant, Halogenated) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Waste Generated (Solid, Liquid, Contaminated PPE) E Is waste halogenated? D->E F Collect in Labeled 'HALOGENATED WASTE' Container E->F Yes G Collect in Labeled 'NON-HALOGENATED WASTE' Container E->G No H Store Waste Container in Secondary Containment F->H I Contact EHS for Pickup H->I J Transport by Certified Hauler I->J K Final Disposal: High-Temperature Incineration at Permitted Facility J->K

Caption: Decision workflow for handling and disposing of waste containing 8-Bromo-2-chloroquinolin-4-amine.

References

  • Fabian, H.W., Reher, P., & Schön, M. (n.d.). Incinerators for chlorinated hydrocarbons and brine.
  • U.S. Environmental Protection Agency. (n.d.). Incineration In Hazardous Waste Management. EPA NEPS.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Coming Clean & Toxic-Free Future. (n.d.). Vinyl chloride and toxic waste.
  • Google Patents. (n.d.). US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • U.S. Congress, Office of Technology Assessment. (n.d.). Ocean Incineration: Its Role in Managing Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33].
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Sigma-Aldrich. (n.d.). 8-bromo-4-chloroquinoline-2-carboxylic acid | 902742-60-3.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 8-Amino-3,4-dihydroquinolin-2(1H)-one.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-chloroaniline.
  • ECHEMI. (n.d.). 8-Bromo-2-chloroquinazoline SDS, 956100-63-3 Safety Data Sheets.
  • MedChemExpress. (2026, January 20). Safety Data Sheet: 6-Bromo-2-chloroquinolin-4-amine.
  • Washington State University. (n.d.). Halogenated Solvents Safety.
  • Rajan, R. (2013, May 25). Organic solvents disposal strategies? ResearchGate.
  • BLD Pharm. (n.d.). 8-Bromo-2-chloroquinolin-4-amine | 1260798-76-2.
  • ChemicalBook. (2025, July 26). 8-BROMO-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL - Safety Data Sheet.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.